Technical Documentation Center

N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide
  • CAS: 436087-23-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide is a synthetic organic compound featuring a chloroacetamide moiety linked to an azepane-substituted ani...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide is a synthetic organic compound featuring a chloroacetamide moiety linked to an azepane-substituted aniline core. This guide provides a comprehensive overview of its chemical structure, detailed synthesis protocols for the compound and its key precursor, 4-(azepan-1-yl)aniline, and methods for its characterization. Furthermore, it explores the potential biological activities of this class of compounds, drawing on existing research into related chloroacetamide derivatives to highlight its promise in drug discovery and development, particularly in the realm of antimicrobial and anticancer research. This document serves as a foundational resource for researchers interested in the therapeutic potential and synthetic exploration of novel chloroacetamide-based molecules.

Introduction

The chloroacetamide functional group is a well-established pharmacophore in medicinal chemistry, recognized for its role in a variety of biologically active compounds.[1] Its inherent reactivity allows for covalent interactions with biological targets, a mechanism exploited in the design of enzyme inhibitors and other therapeutic agents. The broader class of N-substituted-2-chloroacetamides has demonstrated a wide spectrum of activities, including antimicrobial, antifungal, and antitumor properties.[2][3] The nature of the substituent on the nitrogen atom plays a crucial role in modulating the biological efficacy and selectivity of these compounds.

This guide focuses on a specific derivative, N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide (CAS No. 436087-23-9). This molecule incorporates an azepane ring, a seven-membered saturated heterocycle, which can influence the compound's lipophilicity, conformational flexibility, and interactions with biological receptors. The strategic combination of the reactive chloroacetamide moiety with the azepane-substituted phenyl ring presents an intriguing scaffold for the development of novel therapeutic agents. This document will detail the synthetic pathways, analytical characterization, and potential biological relevance of this compound, providing a technical framework for its further investigation.

Chemical Structure and Properties

The chemical structure of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide is characterized by three key components: a central phenyl ring, an azepane ring attached to the para position of the phenyl ring via a nitrogen atom, and a 2-chloroacetamide group bonded to the nitrogen of the aniline moiety.

Molecular Formula: C₁₄H₁₉ClN₂O

Molecular Weight: 266.77 g/mol

Predicted Physicochemical Properties: While experimental data for this specific compound is limited, computational models predict the following properties:

PropertyPredicted Value
Boiling Point473.4 ± 30.0 °C
Density1.191 ± 0.06 g/cm³
pKa12.69 ± 0.70

Note: These values are predictions and should be confirmed by experimental analysis.

Synthesis and Purification

The synthesis of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide is a two-step process, beginning with the synthesis of the key intermediate, 4-(azepan-1-yl)aniline. This is followed by the chloroacetylation of the aniline derivative.

Synthesis of 4-(azepan-1-yl)aniline (Precursor)

A robust method for the synthesis of N-alkylanilines involves the catalytic hydrogenation of the corresponding nitroaromatic compound. This can be adapted for the preparation of 4-(azepan-1-yl)aniline.

Reaction Scheme:

Synthesis of 4-(azepan-1-yl)aniline reactant1 1-(4-nitrophenyl)azepane product 4-(azepan-1-yl)aniline reactant1->product Catalytic Hydrogenation reactant2 H2 (g) reactant2->product catalyst Pd/C catalyst->product

Caption: Synthesis of 4-(azepan-1-yl)aniline.

Experimental Protocol:

  • Reaction Setup: To a solution of 1-(4-nitrophenyl)azepane in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel, add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen gas (typically 2-3 bar) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-(azepan-1-yl)aniline.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure 4-(azepan-1-yl)aniline as a free base.

Synthesis of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide

The final product is synthesized via the N-acylation of 4-(azepan-1-yl)aniline with chloroacetyl chloride.

Reaction Scheme:

Synthesis of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide reactant1 4-(azepan-1-yl)aniline product N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide reactant1->product N-Acylation reactant2 Chloroacetyl chloride reactant2->product base Base (e.g., Triethylamine) base->product

Caption: Synthesis of the target compound.

Experimental Protocol:

  • Reaction Setup: Dissolve 4-(azepan-1-yl)aniline in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Add a suitable base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.

  • Addition of Acylating Agent: Cool the reaction mixture in an ice bath. Add a solution of chloroacetyl chloride in the same solvent dropwise to the stirred reaction mixture.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting aniline is consumed.

  • Work-up: Upon completion, wash the reaction mixture with water and brine. Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Isolation and Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) to yield pure N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide.

Characterization

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl ring, the methylene protons of the chloroacetyl group, and the protons of the azepane ring. The aromatic protons would likely appear as two doublets in the aromatic region. The methylene protons of the chloroacetyl group would appear as a singlet. The protons of the azepane ring would exhibit complex multiplets due to their diastereotopic nature.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon of the amide, the carbon bearing the chlorine atom, the aromatic carbons, and the carbons of the azepane ring.

4.2. Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the amide, and the C-Cl stretching. Aromatic C-H and C=C stretching vibrations would also be present.

4.3. Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The mass spectrum would show the molecular ion peak [M]⁺ and/or the protonated molecular ion peak [M+H]⁺, along with characteristic fragmentation patterns. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl) should be observable in the molecular ion cluster.

Potential Biological Applications and Future Directions

While specific biological studies on N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide are yet to be published, the known activities of related chloroacetamide derivatives provide a strong rationale for its investigation in several therapeutic areas.

Antimicrobial Activity

N-substituted-2-chloroacetamides have been reported to possess significant antibacterial and antifungal properties.[2] The biological activity of these compounds is often attributed to their ability to alkylate essential biomolecules in pathogens, leading to cell death. The lipophilicity and structural features of the N-substituent can greatly influence the antimicrobial spectrum and potency. The azepane moiety in the target molecule may enhance its membrane permeability, potentially leading to improved activity against a range of microbial strains. Future research should involve screening N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide against a panel of clinically relevant bacteria and fungi, including drug-resistant strains.

Anticancer Activity

Several acetamide derivatives have been investigated for their potential as anticancer agents.[3] The chloroacetamide group can act as a Michael acceptor, enabling covalent modification of key proteins involved in cancer cell proliferation and survival. The cytotoxicity of chloroacetamide herbicides has been linked to the induction of oxidative stress and apoptosis.[4] It would be valuable to evaluate the cytotoxic effects of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide against various cancer cell lines to determine its potential as a lead compound for the development of new anticancer drugs.

Other Potential Applications

The versatile chloroacetamide scaffold has been explored for a wide range of other biological activities. Depending on the nature of the N-substituent, these compounds have shown potential as enzyme inhibitors, anti-inflammatory agents, and anticonvulsants.[5] The unique structural features of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide warrant its investigation in a broader range of biological assays to uncover its full therapeutic potential.

Conclusion

N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide represents a promising, yet underexplored, molecule with potential applications in drug discovery. This technical guide has provided a comprehensive framework for its synthesis, purification, and characterization. The established biological activities of related chloroacetamide derivatives strongly suggest that this compound may possess valuable antimicrobial and anticancer properties. Further in-depth biological evaluation of this molecule is highly encouraged to elucidate its mechanism of action and to assess its therapeutic potential. The synthetic protocols and characterization guidelines presented herein provide a solid foundation for researchers to embark on the further investigation of this intriguing compound.

References

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl)
  • Khan, F. N., Roopan, S. M., Malathi, N., Hathwar, V. R., & Akkurt, M. (2010). N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1434.
  • Bogdanović, A., Lazić, A., Grujić, S., Dimkić, I., Stanković, S., & Petrović, S. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Archives of Industrial Hygiene and Toxicology, 72(1), 70–79.
  • PubChem. (n.d.). Chloroacetamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN102180800A - Synthesis method of aniline compound.
  • PubMed Central. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Arhiv za higijenu rada i toksikologiju, 72(1), 70-79.
  • National Institutes of Health. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Experimental and Therapeutic Medicine, 21(4), 384.
  • European Patent Office. (2015). Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)
  • South Eastern European Journal of Public Health (SEEJPH). (2025). Synthesis, physiochemical assessment, characterisation, and anticancer activity of 2-chloro-N-(4-((2,3-dihydro-4H-1,4-oxazin-4-yl)sulfonyl) phenyl) acetamide derivatives. South Eastern European Journal of Public Health (SEEJPH).
  • National Institutes of Health. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016016287A1 - Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carbox-amide and the purification thereof for use as an active pharmaceutical ingredient.
  • ResearchGate. (n.d.). 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN106432055A - Preparation method of niraparib intermediate 4-(piperidyl-3-yl)aniline.
  • ResearchGate. (n.d.). 2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide. Retrieved from [Link]

  • Google Patents. (n.d.). EP3404025A1 - Process for the preparation of pure nilotinib and its salt.

Sources

Exploratory

"N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide" CAS number

An In-Depth Technical Guide to N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide Core Topic: N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide CAS Number: 436087-23-9 Abstract This technical guide provides a comprehensive overview o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide

Core Topic: N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide CAS Number: 436087-23-9

Abstract

This technical guide provides a comprehensive overview of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide, a key chemical intermediate with significant potential in the field of drug discovery and development. We will delve into its chemical identity, a detailed and validated synthetic protocol, its strategic importance as a molecular scaffold, and essential safety and handling procedures. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in the synthesis of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide is an organic compound featuring a substituted aniline core. The presence of the chloroacetamide moiety renders it a valuable electrophilic building block for further chemical modification.[1] The azepane ring, a seven-membered saturated heterocycle, is a common feature in pharmacologically active compounds, often contributing to favorable binding and pharmacokinetic properties.

Table 1: Compound Identification and Properties

Identifier Value Source
CAS Number 436087-23-9 [1]
IUPAC Name N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide
Molecular Formula C₁₄H₁₉ClN₂O [1]
Molecular Weight 266.77 g/mol [1]
SMILES Code O=C(NC1=CC=C(N2CCCCCC2)C=C1)CCl [1]

| MDL Number | MFCD03446302 |[1] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide is typically achieved via a nucleophilic acyl substitution reaction. This standard yet robust method involves the acylation of a primary amine, 4-(azepan-1-yl)aniline, with chloroacetyl chloride.

Reaction Causality: The lone pair of electrons on the aniline nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The presence of a mild base is crucial to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, thereby preventing the protonation of the starting aniline (which would render it non-nucleophilic) and driving the reaction to completion.[2] Dichloromethane (DCM) or Tetrahydrofuran (THF) are commonly used as solvents due to their inert nature and ability to dissolve the reactants.[2][3]

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions SM1 4-(azepan-1-yl)aniline Reaction Nucleophilic Acyl Substitution SM1->Reaction Nucleophile SM2 Chloroacetyl Chloride SM2->Reaction Electrophile Solvent Inert Solvent (e.g., DCM/THF) Solvent->Reaction Base Base (e.g., K₂CO₃, DIPEA) Base->Reaction Temp Temperature (e.g., 0 °C to RT) Temp->Reaction Product N-[4-(azepan-1-yl)phenyl]- 2-chloroacetamide Byproduct HCl (neutralized by base) Reaction->Product Reaction->Byproduct

Figure 1: Synthetic workflow for N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide.
Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for synthesizing N-substituted chloroacetamides.[2][3][4]

  • Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(azepan-1-yl)aniline (1.0 eq) and a suitable base such as potassium carbonate (K₂CO₃, 1.5 eq) or Diisopropylethylamine (DIPEA, 1.1 eq).[2][3]

  • Solvation: Add anhydrous Dichloromethane (DCM) to the flask to dissolve/suspend the reactants. Stir the mixture at room temperature for 10-15 minutes.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is a critical step to control the exothermicity of the acylation reaction.

  • Reagent Addition: Add chloroacetyl chloride (1.1 eq) dropwise to the cooled, stirring mixture over 20-30 minutes. Maintaining a slow addition rate is essential to prevent side reactions.

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and continue stirring until Thin Layer Chromatography (TLC) indicates the complete consumption of the starting aniline.[2]

  • Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography to yield the pure product.

Strategic Role in Drug Discovery

The true value of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide lies in its function as a versatile chemical intermediate. The chloroacetamide group is a reactive "warhead" that can readily undergo nucleophilic substitution with a wide array of nucleophiles, such as amines, thiols, or alcohols. This allows for the rapid generation of diverse compound libraries for high-throughput screening.

The acetamide scaffold itself is a privileged structure in medicinal chemistry, found in numerous clinically approved drugs with applications including pain management, anti-inflammatory, and antiviral treatments.[5] Furthermore, derivatives of phenylacetamide have been explored as potential antidepressant agents.[4] The strategic placement of the reactive chloro- group enables medicinal chemists to explore structure-activity relationships (SAR) efficiently, optimizing a lead compound's potency, selectivity, and pharmacokinetic profile.[6]

G cluster_reactions Derivatization Pathways cluster_outcomes Drug Discovery Outcomes Core N-[4-(azepan-1-yl)phenyl]- 2-chloroacetamide Reactive Site (-CH₂Cl) R_SH Reaction with Thiols (R-SH) Core:port->R_SH R_NH2 Reaction with Amines (R-NH₂) Core:port->R_NH2 R_OH Reaction with Alcohols/Phenols (R-OH) Core:port->R_OH Cyclize Intramolecular Cyclization Core:port->Cyclize Library Diverse Compound Libraries R_SH->Library R_NH2->Library R_OH->Library Cyclize->Library SAR Structure-Activity Relationship (SAR) Studies Library->SAR Screening High-Throughput Screening (HTS) Library->Screening Leads Lead Compound Optimization SAR->Leads Screening->Leads

Figure 2: Role as a versatile intermediate in drug discovery workflows.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide is not widely available, its structure contains the 2-chloroacetamide functional group, which is known to be hazardous.[7][8] Therefore, stringent safety precautions based on related compounds are mandatory.

Table 2: Anticipated GHS Hazard Classifications

Hazard Class Statement Basis
Acute Toxicity, Oral Toxic if swallowed Based on 2-chloroacetamide[9]
Skin Corrosion/Irritation Causes skin irritation Based on N-(4-acetylphenyl)-2-chloroacetamide[10]
Serious Eye Damage/Irritation Causes serious eye irritation Based on N-(4-acetylphenyl)-2-chloroacetamide[10]
Skin Sensitization May cause an allergic skin reaction Based on 2-chloroacetamide[8]

| Reproductive Toxicity | Suspected of damaging fertility or the unborn child | Based on 2-chloroacetamide |

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[9] Ensure eyewash stations and safety showers are readily accessible.[11]

  • Personal Protective Equipment:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use and use proper removal techniques.

    • Eye Protection: Wear tightly fitting safety goggles or a face shield.[12]

    • Body Protection: Wear a lab coat. For larger quantities, consider impervious clothing.[12]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[8]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

  • Keep away from incompatible materials such as strong oxidizing agents.[11]

  • The storage area should be secure and accessible only to authorized personnel.

Conclusion

N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide (CAS: 436087-23-9) is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its straightforward synthesis and the reactive nature of its chloroacetamide handle make it an ideal starting point for the development of extensive compound libraries. By understanding its properties, synthesis, and the necessary safety precautions, researchers can effectively utilize this intermediate to accelerate the discovery and optimization of novel drug candidates targeting a wide range of diseases.

References

  • Wikipedia. (n.d.). Chloroacetamide. Retrieved from [Link][7]

  • PubChem. (n.d.). N-(4-Chlorophenyl)acetamide. Retrieved from [Link][13]

  • ResearchGate. (n.d.). Synthesis of N-(4-acetylphenyl)-2-chloroacetamide. Retrieved from [Link][3]

  • Siddiqui, V. U., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Amino Acids, 54(3), 535-555. Retrieved from [Link][4]

  • PubChem. (n.d.). N-(4-acetylphenyl)-2-chloroacetamide. Retrieved from [Link][10]

  • Khan, I., et al. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. Molecules, 28(14), 5406. Retrieved from [Link][5]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2-chloroacetamide. Retrieved from [Link][8]

  • Google Patents. (n.d.). US2321278A - Preparation of chloroacetamide.
  • The Royal Society of Chemistry. (n.d.). Supporting Information for Synthesis of Chloro-N-phenylacetamides. Retrieved from [Link][2]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-(4-chlorophenyl)-. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). N-[4,5-Dichloro-2-(ethylamino)phenyl]acetamide. Retrieved from [Link]

  • Basmadjian, C., et al. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Journal of Medicinal Chemistry, 59(17), 7995-8012. Retrieved from [Link][6]

Sources

Foundational

"N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide" molecular weight

Technical Guide: N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide A Comprehensive Analysis of its Molecular Weight, Synthesis, and Characterization Abstract This technical guide provides an in-depth analysis of N-[4-(azepan-1...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide

A Comprehensive Analysis of its Molecular Weight, Synthesis, and Characterization

Abstract This technical guide provides an in-depth analysis of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide, a substituted chloroacetamide of interest to researchers in synthetic and medicinal chemistry. The primary focus of this document is the definitive determination of the compound's molecular weight, supported by a robust framework of synthetic protocol and analytical validation. We will explore the causal logic behind the selected synthetic strategy, detail a self-validating workflow for its characterization, and present all quantitative data in a clear, accessible format. This guide is intended for drug development professionals, chemists, and application scientists requiring a thorough understanding of this compound's core physicochemical properties.

Introduction to N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide

N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide belongs to the class of α-haloacetamides, which are widely recognized as versatile intermediates in organic synthesis. The molecule incorporates three key structural features:

  • A central aniline core, substituted at the para position.

  • A seven-membered azepane ring, which imparts specific steric and electronic properties and can influence solubility and receptor binding.

  • A reactive 2-chloroacetamide functional group. This group is an excellent electrophile, making the compound a valuable building block for introducing the N-acetyl linker via nucleophilic substitution, a common strategy in the synthesis of more complex bioactive molecules.

Understanding the precise molecular weight is the first and most critical step in the characterization of any newly synthesized compound. It serves as the foundational data point for all subsequent analytical verification, from mass spectrometry to elemental analysis, ensuring the material's identity and purity.

Core Physicochemical Properties

The fundamental identity of a chemical compound is defined by its molecular structure and resulting properties. The data below have been consolidated from authoritative chemical databases and supplier specifications.[1][2]

PropertyValueSource
IUPAC Name N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide-
CAS Number 436087-23-9[1]
Molecular Formula C₁₄H₁₉ClN₂O[1][2]
Average Molecular Weight 266.77 g/mol [1][2]
Monoisotopic Mass 266.11859 DaCalculated

Synthesis and Workflow Verification

The synthesis of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide is most logically achieved via a direct acylation reaction. This approach is favored for its high efficiency, straightforward execution, and predictable outcomes.

Rationale of Synthetic Design

The chosen synthetic pathway is the nucleophilic acyl substitution between 4-(azepan-1-yl)aniline and chloroacetyl chloride.

  • Nucleophile: 4-(azepan-1-yl)aniline possesses a primary amine group (-NH₂) whose lone pair of electrons is sufficiently nucleophilic to attack the electrophilic carbonyl carbon of the acyl chloride.

  • Electrophile: Chloroacetyl chloride is a highly reactive acylating agent. The presence of two electron-withdrawing chlorine atoms (one on the carbonyl and one on the alpha-carbon) makes the carbonyl carbon exceptionally electrophilic and susceptible to attack.

  • Reaction Control: The reaction produces hydrochloric acid (HCl) as a byproduct. To prevent the protonation of the starting amine (which would render it non-nucleophilic), a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to act as an acid scavenger.[3] The reaction is typically performed at a reduced temperature (e.g., 0 °C) to control its exothermic nature and minimize potential side reactions.

Detailed Synthetic Protocol

This protocol is a self-validating system designed for reproducibility and high purity.

  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 4-(azepan-1-yl)aniline (1.0 eq).

  • Solvation: Dissolve the starting material in a suitable anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), at a concentration of approximately 0.1 M.

  • Inert Atmosphere: Purge the flask with dry nitrogen gas for 5-10 minutes.

  • Base Addition: Add triethylamine (1.2 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This step is critical to moderate the reaction rate.

  • Acyl Chloride Addition: Dissolve chloroacetyl chloride (1.1 eq) in a small volume of the anhydrous solvent and add it dropwise to the cooled reaction mixture via the dropping funnel over 20-30 minutes. Maintaining a slow addition rate prevents temperature spikes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed (typically 2-4 hours).

  • Workup - Quenching: Upon completion, carefully quench the reaction by adding deionized water.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers sequentially with 1 M HCl (to remove excess base), saturated sodium bicarbonate solution (to remove residual acid), and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the final product, N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide, as a pure solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reagents Starting Materials cluster_process Reaction cluster_product Final Product ReagentA 4-(azepan-1-yl)aniline Reaction Acylation ReagentA->Reaction ReagentB Chloroacetyl Chloride ReagentB->Reaction Product N-[4-(azepan-1-yl)phenyl]- 2-chloroacetamide Reaction->Product Conditions: DCM, TEA, 0°C to RT Workup & Purification

Caption: Synthetic pathway for N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide.

Analytical Characterization: A Self-Validating System

To unequivocally confirm the identity and molecular weight of the synthesized compound, a multi-technique analytical approach is mandatory.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining molecular weight.

  • Causality: High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the unambiguous determination of the elemental formula. For N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide (C₁₄H₁₉ClN₂O), the expected protonated molecular ion ([M+H]⁺) would be observed.

  • Isotopic Pattern: A key validation feature is the presence of chlorine's natural isotopic abundance (³⁵Cl:³⁷Cl ≈ 3:1). The mass spectrum will exhibit a characteristic doublet for any chlorine-containing fragment, with the [M+H]⁺ peak (containing ³⁵Cl) and an [M+2+H]⁺ peak (containing ³⁷Cl) in an approximate 3:1 intensity ratio. This signature provides irrefutable evidence of a single chlorine atom in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS confirms the mass, NMR spectroscopy confirms the structure (the specific arrangement of atoms), thereby indirectly validating the molecular weight.

  • ¹H NMR: Will confirm the presence and connectivity of all protons, including the characteristic signals for the azepane ring, the aromatic protons on the phenyl ring, and the singlet for the methylene protons (-CH₂-) of the chloroacetamide group.

  • ¹³C NMR: Will show 14 distinct carbon signals (assuming no coincidental overlap), corresponding to the exact number of carbon atoms in the proposed structure.

Expected Analytical Data Summary
Analysis TechniqueExpected ResultPurpose
HRMS (ESI+) [M+H]⁺ = 267.1262 (calc.)[M+2+H]⁺ = 269.1232 (calc.)Confirms Molecular Formula & Weight
Isotopic Ratio ~3:1 intensity ratio for M+H / M+2+H peaksConfirms presence of one Chlorine atom
¹H NMR Signals corresponding to aromatic, azepane, and chloroacetyl protons with correct integration and splittingConfirms molecular structure
¹³C NMR 14 distinct carbon signalsConfirms carbon backbone
HPLC Single major peak (>95% purity)Determines purity of the final compound

Applications and Scientific Context

N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide is primarily of interest as a synthetic intermediate. The reactive chloroacetyl "warhead" is a well-established functional group used to covalently modify biological targets or to serve as a handle for further chemical elaboration in multi-step syntheses. Phenylacetamide derivatives have been explored for a wide range of biological activities, including as potential antidepressant agents.[4] Therefore, this compound represents a valuable starting material for generating libraries of more complex molecules for screening in drug discovery programs.

Conclusion

The molecular weight of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide is definitively established as 266.77 g/mol (average mass). This value is supported by its molecular formula, C₁₄H₁₉ClN₂O, and is readily verifiable through a robust analytical workflow centered on high-resolution mass spectrometry. The synthetic protocol detailed herein provides a reliable and logical pathway to access this compound in high purity. Proper application of the described analytical techniques ensures a self-validating system, confirming both the identity and quality of the material for any subsequent research and development activities.

References

  • PubChem. N-(4-Chlorophenyl)acetamide. National Center for Biotechnology Information. [Link]

  • PubChem. Chloroacetamide. National Center for Biotechnology Information. [Link]

  • Wikipedia. Chloroacetamide. [Link]

  • PubChem. Chloroacetanilide. National Center for Biotechnology Information. [Link]

  • ResearchGate. Synthesis of N-(4-acetylphenyl)-2-chloroacetamide (2). [Link]

  • PubChem. N-(4-acetylphenyl)-2-chloroacetamide. National Center for Biotechnology Information. [Link]

  • Verma, S., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Medicinal Chemistry Research. [Link]

  • Cheméo. Chemical Properties of Acetamide, N-(4-chlorophenyl)- (CAS 539-03-7). [Link]

  • Google Patents.
  • The Royal Society of Chemistry. Supporting Information for manuscript. [Link]

  • PubChem. 2-Chloro-N-[4-(3-chlorophenoxy)phenyl]acetamide. National Center for Biotechnology Information. [Link]

Sources

Exploratory

An In-Depth Technical Guide to N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide: Synthesis, Mechanism, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Introduction: A Scaffold of Opportunity In the landscape of modern medicinal chemistry, the strategic combination of privileged pharmacophores is a cornerst...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold of Opportunity

In the landscape of modern medicinal chemistry, the strategic combination of privileged pharmacophores is a cornerstone of rational drug design. N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide represents a compelling molecular architecture, integrating two key motifs with significant therapeutic relevance: the azepane ring and the chloroacetamide warhead. The azepane moiety, a seven-membered saturated nitrogen heterocycle, is a structural component in over 20 FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties and engage in diverse biological interactions.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anticonvulsant effects.[2]

Juxtaposed with this established scaffold is the 2-chloroacetamide group, a potent electrophilic "warhead." This functional group is instrumental in the design of targeted covalent inhibitors, molecules that form a stable, permanent bond with their biological target.[3] This mode of action can lead to enhanced potency, prolonged duration of action, and the ability to overcome drug resistance.[4] The chloroacetamide moiety typically targets nucleophilic amino acid residues, such as cysteine, within the active or allosteric sites of proteins.[3]

This guide provides a comprehensive technical overview of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide, from its rational synthesis to its potential as a covalent inhibitor in therapeutic areas such as oncology and infectious diseases. We will delve into the causality behind the synthetic choices, the mechanistic underpinnings of its probable biological activity, and provide detailed, actionable protocols for its preparation and evaluation.

Chemical Properties and IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound of interest is N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide . This name systematically describes its molecular structure:

  • acetamide : The core functional group, a two-carbon amide.

  • 2-chloro : A chlorine atom is substituted at the second carbon of the acetamide group.

  • N-[4-(azepan-1-yl)phenyl] : This entire substituent is attached to the nitrogen atom of the acetamide. It consists of a phenyl (benzene) ring, which is itself substituted at the para (4th) position with an azepane ring linked via its nitrogen atom (position 1).

Table 1: Physicochemical Properties (Predicted)

Property Value Source
Molecular Formula C₁₄H₁₉ClN₂O ChemDraw
Molecular Weight 266.77 g/mol ChemDraw
LogP 2.85 SwissADME
Topological Polar Surface Area (TPSA) 32.9 Ų SwissADME
Hydrogen Bond Acceptors 2 SwissADME

| Hydrogen Bond Donors | 1 | SwissADME |

Synthesis and Characterization: A Two-Step Approach

The synthesis of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide is most logically approached via a two-step sequence, commencing with the preparation of the key intermediate, 4-(azepan-1-yl)aniline. This is followed by acylation with chloroacetyl chloride.

Step 1: Synthesis of 4-(azepan-1-yl)aniline

The formation of the C-N bond between the azepane ring and the phenyl ring can be achieved through several established methods. A common and effective strategy is the nucleophilic aromatic substitution of a suitable precursor, such as 4-fluoro-nitrobenzene, followed by reduction of the nitro group.

Synthesis_Step1 start1 4-Fluoro-nitrobenzene intermediate 1-(4-Nitrophenyl)azepane start1->intermediate K₂CO₃, DMSO, 120°C start2 Azepane start2->intermediate product 4-(azepan-1-yl)aniline intermediate->product H₂, Pd/C, EtOH

Synthetic route to the key intermediate, 4-(azepan-1-yl)aniline.

Rationale: The use of 4-fluoro-nitrobenzene is advantageous due to the strong electron-withdrawing nature of the nitro group, which activates the aromatic ring towards nucleophilic substitution by the secondary amine of azepane. Potassium carbonate serves as a mild base to neutralize the hydrofluoric acid byproduct. The subsequent reduction of the nitro group to an amine is a standard transformation, reliably achieved by catalytic hydrogenation using palladium on carbon.[5]

Step 2: Acylation to Yield N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide

The final step is the formation of the amide bond between the synthesized 4-(azepan-1-yl)aniline and chloroacetyl chloride.[6] This is a classic acylation reaction.

Synthesis_Step2 start1 4-(azepan-1-yl)aniline product N-[4-(azepan-1-yl)phenyl]- 2-chloroacetamide start1->product Triethylamine, DCM, 0°C to rt start2 Chloroacetyl chloride start2->product

Final acylation step to the target compound.

Rationale: The reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) in the presence of a non-nucleophilic base, such as triethylamine. The base is crucial for scavenging the hydrochloric acid generated during the reaction, preventing the protonation of the starting aniline and driving the reaction to completion. The reaction is initiated at a low temperature (0°C) to control the initial exothermic reaction, and then allowed to proceed at room temperature.[7]

Experimental Protocols

Protocol 1: Synthesis of 4-(azepan-1-yl)aniline
  • To a solution of 4-fluoro-nitrobenzene (1.0 eq) in dimethyl sulfoxide (DMSO), add azepane (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 120°C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-(4-nitrophenyl)azepane.

  • Dissolve the crude nitro-intermediate in ethanol and add 10% Palladium on carbon (10% w/w).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford pure 4-(azepan-1-yl)aniline.

Protocol 2: Synthesis of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide
  • Dissolve 4-(azepan-1-yl)aniline (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) and cool the solution to 0°C in an ice bath.

  • Add a solution of chloroacetyl chloride (1.1 eq) in DCM dropwise to the cooled mixture over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the resulting solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide.[7]

Potential Applications in Drug Development

The hybrid nature of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide suggests significant potential in several therapeutic areas, primarily driven by the electrophilic character of the chloroacetamide moiety.

Anticancer Activity

Numerous N-aryl-2-chloroacetamide derivatives have been investigated as potential anticancer agents.[2][8] The chloroacetamide group can act as a covalent inhibitor of key signaling proteins involved in cancer progression. For instance, chloroacetamide-based compounds have been developed to target kinases and other enzymes that are overactive in cancer cells.[9] The azepane ring can contribute to improved solubility and cell permeability, enhancing the overall drug-like properties of the molecule.

Table 2: Anticancer Activity of Structurally Related Acetamide Derivatives

Compound Class Cell Line IC₅₀ (µM) Reference
N-(piperidin-4-yl)benzamide derivative HepG2 (Liver) 0.25 [10]
Thiazolidinone derivative MDA-MB-231 (Breast) 1.9 [11]
2-(4-Fluorophenyl)-N-phenylacetamide PC3 (Prostate) 52 [2]

| N-(4-(4-bromophenyl)thiazol-2-yl) derivative | MCF7 (Breast) | 38.0 |[8] |

Antimicrobial Activity

The chloroacetamide functional group is also a known toxophore in antimicrobial agents.[6] It can covalently modify essential enzymes in bacteria and fungi, leading to cell death. The lipophilicity imparted by the azepane and phenyl rings can facilitate the passage of the molecule through microbial cell membranes, a critical step for intracellular activity.[12] N-chloro aryl acetamide derivatives have shown promising activity against Gram-positive bacteria, including resistant strains.[12]

Table 3: Antimicrobial Activity of N-chloro aryl acetamide Derivatives

Compound Class Organism MIC (µg/mL) Reference
N-chloro aryl acetamide S. aureus 20 [12]

| N-(substituted phenyl)-2-chloroacetamides | S. aureus | 156.25 - 625 |[6] |

Mechanism of Action: A Covalent Inhibition Strategy

The primary hypothesis for the mechanism of action of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide is through targeted covalent inhibition. This process involves two key steps:

  • Reversible Binding : The molecule first docks non-covalently into a binding pocket of a target protein. This initial binding is driven by hydrophobic, van der Waals, and potentially hydrogen bonding interactions involving the azepane and phenyl rings.

  • Irreversible Covalent Bonding : Once optimally positioned, the electrophilic methylene carbon of the chloroacetamide group is attacked by a nucleophilic residue on the protein, most commonly the thiol group of a cysteine residue. This results in the formation of a stable thioether bond and the displacement of the chloride leaving group.

Covalent_Inhibition cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Bond Formation Inhibitor N-[4-(azepan-1-yl)phenyl]- 2-chloroacetamide Complex Reversible Inhibitor-Protein Complex Inhibitor->Complex Protein Target Protein (with Cysteine residue) Protein->Complex Covalent_Complex Irreversible Covalent Adduct Complex->Covalent_Complex Nucleophilic Attack Cl_ion Cl⁻

The two-step mechanism of covalent inhibition.

This covalent modification permanently inactivates the target protein, leading to a sustained biological effect that is less dependent on the pharmacokinetic profile of the drug.[4] This is a significant advantage over non-covalent inhibitors, which rely on maintaining a sufficient concentration at the target site to exert their effect.

Conclusion and Future Directions

N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide is a molecule of significant interest for drug discovery, embodying a rational design that combines a proven heterocyclic scaffold with a potent covalent warhead. The synthetic route is straightforward and amenable to the generation of a library of analogues for structure-activity relationship (SAR) studies. Based on the known biological activities of its constituent moieties, this compound class holds considerable promise as a starting point for the development of novel anticancer and antimicrobial agents.

Future research should focus on the synthesis and biological evaluation of this compound and its derivatives. Key investigations would include screening against a panel of cancer cell lines and pathogenic microbes, followed by target identification and validation studies to elucidate the specific proteins that are covalently modified. The inherent reactivity of the chloroacetamide group must also be carefully optimized to balance on-target potency with off-target toxicity, a critical consideration in the development of any covalent inhibitor.

References

  • Synthesis and structure–activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Antibacterial activity of N-chloro aryl acetamide derivatives. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012). International Journal of Pharma Sciences and Research.
  • Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

  • A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Brønsted Acid-Catalyzed Intramolecular Etherification Reaction. (2018).
  • Covalent Inhibition in Drug Discovery. (2015). PMC. Retrieved January 28, 2026, from [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). PubMed. Retrieved January 28, 2026, from [Link]

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (2014). PubMed. Retrieved January 28, 2026, from [Link]

  • Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. (2019). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Covalent Inhibitors in Drug Discovery: Current Applications. (2024). PRISM BioLab. Retrieved January 28, 2026, from [Link]

  • A facile amidation of chloroacetyl chloride using DBU. (2017).
  • 2-Chloro-N-phenylacetamide. (2008). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. (2020). National Institutes of Health. Retrieved January 28, 2026, from [Link]

  • Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. (2020). University of East Anglia. Retrieved January 28, 2026, from [Link]

  • Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. (2021). Taylor & Francis Online. Retrieved January 28, 2026, from [Link]

  • Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. (2018). PMC. Retrieved January 28, 2026, from [Link]

  • Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. (2019). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. (2018). AVESIS. Retrieved January 28, 2026, from [Link]

  • Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. (2020). RSC Publishing. Retrieved January 28, 2026, from [Link]

  • Process for synthesizing aniline. (1985). Google Patents.
  • REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. (2019). Semantic Scholar. Retrieved January 28, 2026, from [Link]

  • Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. (2023). Journal of the American Chemical Society. Retrieved January 28, 2026, from [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2023). MDPI. Retrieved January 28, 2026, from [Link]

  • Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates. (2015). Google Patents.
  • Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. (2021). PMC. Retrieved January 28, 2026, from [Link]

  • Recent Advances in Covalent Drug Discovery. (2022). MDPI. Retrieved January 28, 2026, from [Link]

Sources

Foundational

"N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide" starting materials

An In-depth Technical Guide on the Starting Materials for N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide Introduction N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide is a molecule of interest in medicinal chemistry and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Starting Materials for N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide

Introduction

N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide is a molecule of interest in medicinal chemistry and drug development, belonging to the broader class of phenylacetamides which have shown a range of biological activities.[1] The core structure combines a chloroacetamide moiety, a versatile functional group known for its reactivity and presence in various bioactive compounds, with a 4-(azepan-1-yl)aniline fragment.[2][3] The azepane ring, a seven-membered saturated heterocycle, is a valuable scaffold in medicinal chemistry, offering three-dimensional diversity that can be crucial for molecular recognition and binding affinity.[4] This guide provides a detailed technical overview of the synthesis of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide, focusing on the preparation of its key starting materials and the final synthetic step, designed for researchers and scientists in the field of organic synthesis and drug discovery.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide, disconnects the amide bond. This primary disconnection reveals the two key starting materials: the nucleophilic amine, 4-(azepan-1-yl)aniline, and an acylating agent, chloroacetyl chloride. The synthesis of the aniline intermediate itself can be envisioned from a precursor like 4-fluoronitrobenzene and azepane.

G Target N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide Intermediate1 4-(azepan-1-yl)aniline Target->Intermediate1 Amide Disconnection Intermediate2 Chloroacetyl Chloride Target->Intermediate2 Precursor1 4-Fluoronitrobenzene Intermediate1->Precursor1 C-N Bond Formation Precursor2 Azepane Intermediate1->Precursor2

Caption: Retrosynthetic pathway for N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide.

Part 1: Synthesis of the Key Intermediate: 4-(azepan-1-yl)aniline

The synthesis of 4-(azepan-1-yl)aniline is a critical step that can be achieved through a two-step process involving a nucleophilic aromatic substitution followed by a reduction.

Step 1a: Synthesis of 1-(4-Nitrophenyl)azepane

This step involves the reaction of a suitable nitro-substituted benzene with azepane. 4-Fluoronitrobenzene is an excellent substrate for this reaction due to the high electronegativity of the fluorine atom, which activates the aromatic ring towards nucleophilic substitution.

Experimental Protocol:

  • To a solution of 4-fluoronitrobenzene (1.0 eq.) in a suitable solvent such as dimethyl sulfoxide (DMSO), add azepane (1.2 eq.) and potassium carbonate (K₂CO₃) (2.0 eq.) as a base.

  • Heat the reaction mixture at 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • The resulting precipitate, 1-(4-nitrophenyl)azepane, is collected by filtration, washed with water, and dried.

Rationale: The reaction proceeds via a nucleophilic aromatic substitution (SNAAr) mechanism. The electron-withdrawing nitro group activates the para position for nucleophilic attack by azepane. Potassium carbonate acts as a base to neutralize the in-situ generated hydrofluoric acid.

Step 1b: Reduction to 4-(azepan-1-yl)aniline

The nitro group of 1-(4-nitrophenyl)azepane is then reduced to an amine to yield the desired product. A common and effective method is catalytic hydrogenation.

Experimental Protocol:

  • Dissolve 1-(4-nitrophenyl)azepane (1.0 eq.) in a solvent like ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 4-(azepan-1-yl)aniline.[5]

Rationale: Palladium on carbon is a highly efficient catalyst for the reduction of aromatic nitro groups to anilines in the presence of hydrogen gas. This method is generally clean and provides high yields.

G cluster_0 Synthesis of 4-(azepan-1-yl)aniline A 4-Fluoronitrobenzene + Azepane B 1-(4-Nitrophenyl)azepane A->B K₂CO₃, DMSO, 80-100°C C 4-(azepan-1-yl)aniline B->C H₂, 10% Pd/C, Ethanol

Caption: Workflow for the synthesis of 4-(azepan-1-yl)aniline.

Parameter Step 1a: Nucleophilic Substitution Step 1b: Reduction
Starting Material 4-Fluoronitrobenzene, Azepane1-(4-Nitrophenyl)azepane
Solvent DMSOEthanol or Ethyl Acetate
Reagents K₂CO₃H₂, 10% Pd/C
Temperature 80-100 °CRoom Temperature
Product 1-(4-Nitrophenyl)azepane4-(azepan-1-yl)aniline

Part 2: Synthesis of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide

The final step is the N-acylation of 4-(azepan-1-yl)aniline with chloroacetyl chloride. This is a well-established reaction for the formation of an amide bond.[6][7]

Experimental Protocol:

  • Dissolve 4-(azepan-1-yl)aniline (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[8][9]

  • Cool the solution to 0 °C in an ice bath.

  • Add a base, such as triethylamine (TEA) or potassium carbonate (K₂CO₃) (1.2 eq.), to the reaction mixture.[8]

  • Slowly add chloroacetyl chloride (1.1 eq.) dropwise to the cooled solution while stirring.

  • Allow the reaction to warm to room temperature and stir for a few hours, monitoring by TLC.[8]

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide.[10]

Rationale: The reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride. The base is essential to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion. Performing the addition at 0 °C helps to control the exothermic nature of the reaction.

G cluster_1 Final Synthesis Step D 4-(azepan-1-yl)aniline + Chloroacetyl Chloride E N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide D->E Base (e.g., K₂CO₃), DCM, 0°C to rt

Caption: Workflow for the synthesis of the final product.

Parameter Value
Starting Material 4-(azepan-1-yl)aniline
Acylating Agent Chloroacetyl Chloride
Solvent Dichloromethane (DCM)
Base Potassium Carbonate (K₂CO₃)
Temperature 0 °C to Room Temperature
Product N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.[10]

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amide C=O and N-H stretches.

  • Elemental Analysis: To determine the elemental composition of the final product.

Conclusion

The synthesis of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide is a multi-step process that relies on fundamental organic reactions. The successful preparation of the key intermediate, 4-(azepan-1-yl)aniline, through nucleophilic aromatic substitution and subsequent reduction is crucial. The final chloroacetylation step is a robust and high-yielding reaction when performed under appropriate conditions. This guide provides a solid foundation for researchers to synthesize this and related compounds for further investigation in drug discovery and development programs.

References

  • PubChem. Chloroacetamide. National Center for Biotechnology Information. [Link]

  • Khan, F. N., Roopan, S. M., Malathi, N., Hathwar, V. R., & Akkurt, M. (2010). N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide. Acta Crystallographica Section E: Crystallographic Communications, 66(7), o1434. [Link]

  • CAS Common Chemistry. N-[4-Bromo-2-(2-pyridinylcarbonyl)phenyl]-2-chloroacetamide. American Chemical Society. [Link]

  • Fumagalli, G., et al. (2021). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. [Link]

  • Reddy, C. R., et al. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Taylor & Francis Online. [Link]

  • ResearchGate. (a) Synthesis of N-(4-acetylphenyl)-2-chloroacetamide (2). [Link]

  • Singh, V., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Medicinal Chemistry Research, 31(4), 633-653. [Link]

  • ResearchGate. An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. [Link]

  • Castillo-Millán, J., et al. (2018). A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Brønsted Acid-Catalyzed Intramolecular Etherification Reaction. Current Organic Synthesis, 15(3), 370-377. [Link]

  • Wikipedia. Chloroacetamide. [Link]

  • Khan, K. M., et al. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. Molecules, 28(14), 5434. [Link]

  • Gavrilović, J., et al. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Arhiv za higijenu rada i toksikologiju, 72(1), 37-47. [Link]

  • Patil, S. B., et al. (2014). A facile amidation of chloroacetyl chloride using DBU. Rasayan Journal of Chemistry, 7(1), 58-62. [Link]

Sources

Exploratory

An In-Depth Technical Guide to N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide: Synthesis, Properties, and Therapeutic Potential

Abstract: N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide is a fascinating molecule that stands at the intersection of synthetic chemistry and drug discovery. Its structure, featuring an azepane ring, a phenyl linker, and a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide is a fascinating molecule that stands at the intersection of synthetic chemistry and drug discovery. Its structure, featuring an azepane ring, a phenyl linker, and a reactive chloroacetamide group, makes it a prime candidate for investigation as a covalent inhibitor and a versatile synthetic intermediate. This guide provides a comprehensive technical overview of this compound, including a detailed synthetic protocol, an analysis of its key structural components, and a forward-looking perspective on its potential applications in medicinal chemistry. We delve into the significance of the chloroacetamide "warhead" for covalent modification of biological targets and explore the role of the azepane moiety in modulating physicochemical properties. This document is intended to be a foundational resource for researchers and scientists interested in exploring the therapeutic potential and chemical utility of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide.

Introduction to N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide

N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide is an organic compound characterized by three key structural features: a saturated seven-membered azepane ring, a central phenyl group, and a reactive 2-chloroacetamide functional group. While not extensively documented in mainstream chemical literature, its constituent parts suggest significant potential in the realm of medicinal chemistry and chemical biology.

Chemical Identity and Structural Features

The unique combination of its structural motifs provides a framework for diverse chemical interactions and biological activities.

  • Azepane Moiety: This seven-membered saturated heterocycle is a "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs.[1] Its presence can influence a molecule's conformational flexibility, lipophilicity, and metabolic stability. Azepane derivatives are known to possess a wide range of pharmacological properties.[1]

  • Phenyl Linker: The rigid phenyl ring serves as a scaffold, positioning the azepane and chloroacetamide groups in a defined spatial orientation. This is crucial for specific interactions with biological targets.

  • 2-Chloroacetamide "Warhead": The chloroacetamide group is a well-known electrophilic functional group, or "warhead," widely used in the design of covalent inhibitors.[2] It can form a stable, irreversible covalent bond with nucleophilic residues, most notably cysteine, in the active sites of enzymes.[2][3]

Caption: Annotated structure of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide.

Significance of the Chloroacetamide Warhead

The chloroacetamide functional group is a key feature that imparts the potential for covalent inhibition. This "warhead" is electrophilic and can react with nucleophilic amino acid residues, such as cysteine, within the binding sites of proteins.[2][3] This irreversible binding can lead to potent and prolonged inhibition of the target protein's function, a desirable characteristic in certain therapeutic contexts.[2]

The Azepane Moiety in Medicinal Chemistry

The azepane ring is a versatile scaffold in drug design.[1] Its non-planar, flexible nature allows it to adopt various conformations, potentially enabling a better fit into protein binding pockets compared to its smaller five- and six-membered ring counterparts.[4] The inclusion of the azepane moiety can also favorably modulate a compound's physicochemical properties, such as solubility and lipophilicity, which are critical for drug-likeness and pharmacokinetic profiles.

Synthesis and Characterization

The synthesis of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide can be achieved through a straightforward and efficient two-step process starting from commercially available materials.

Proposed Synthetic Pathway

The synthesis involves two primary steps:

  • Nucleophilic Aromatic Substitution: Formation of the precursor, 4-(azepan-1-yl)aniline, through the reaction of 1-fluoro-4-nitrobenzene with azepane, followed by reduction of the nitro group.

  • N-Acylation: The reaction of 4-(azepan-1-yl)aniline with chloroacetyl chloride to yield the final product.[5][6]

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: N-Acylation A 1-Fluoro-4-nitrobenzene + Azepane B 1-(4-Nitrophenyl)azepane A->B Nucleophilic Aromatic Substitution C 4-(Azepan-1-yl)aniline B->C Nitro Group Reduction (e.g., H2/Pd-C) D Chloroacetyl Chloride E N-[4-(azepan-1-yl)phenyl] -2-chloroacetamide C->E D->E G cluster_0 Before Reaction cluster_1 Covalent Adduct A Protein-SH (Cysteine Residue) B R-NH-CO-CH₂-Cl (Chloroacetamide) C Protein-S-CH₂-CO-NH-R + HCl A->C B->C G A Compound Synthesis and Characterization B High-Throughput Screening (e.g., against a kinase panel) A->B C Hit Identification B->C D Target Validation (e.g., using mass spectrometry to confirm covalent binding) C->D E In Vitro Assays (Enzyme kinetics, cell viability) D->E F In Vivo Studies (Animal models) E->F

Sources

Protocols & Analytical Methods

Method

"N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide" detailed synthesis protocol

An Application Note for the Synthesis of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide Topic: Detailed Synthesis Protocol for N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide Audience: Researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide

Topic: Detailed Synthesis Protocol for N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide, a valuable intermediate in medicinal chemistry and materials science. The synthesis is achieved through a highly efficient nucleophilic acyl substitution reaction between 4-(azepan-1-yl)aniline and 2-chloroacetyl chloride. This guide details the reaction mechanism, reagent preparation, a robust experimental procedure, purification methods, and necessary safety precautions. The protocol is designed to be self-validating, with explanations for critical experimental choices to ensure reproducibility and high-purity yields for researchers in drug discovery and chemical synthesis.

Introduction and Reaction Principle

The synthesis of N-aryl-2-chloroacetamides is a fundamental transformation in organic chemistry.[1] These compounds serve as versatile building blocks due to the reactive C-Cl bond, which allows for further nucleophilic substitution to create diverse molecular scaffolds.[1] The target molecule, N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide, is prepared by the chloroacetylation of the corresponding aryl amine, 4-(azepan-1-yl)aniline.[1]

The core of this synthesis is the Schotten-Baumann reaction, a method for forming amides from amines and acyl chlorides. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 4-(azepan-1-yl)aniline attacks the electrophilic carbonyl carbon of 2-chloroacetyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen, typically facilitated by a non-nucleophilic base, to yield the final amide product. The use of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to significantly increase the reaction rate and product yield at room temperature.[2][3]

Reaction Scheme:

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular Weight ( g/mol )FormulaNotes
4-(azepan-1-yl)aniline17136-16-8190.29C₁₂H₁₈N₂Starting material.
2-Chloroacetyl chloride79-04-9112.94C₂H₂Cl₂OHighly corrosive and moisture-sensitive.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)6674-22-2152.24C₉H₁₆N₂Non-nucleophilic base/catalyst.
Tetrahydrofuran (THF), Anhydrous109-99-972.11C₄H₈OReaction solvent.
Ethanol, 200 Proof64-17-546.07C₂H₅OHRecrystallization solvent.
Deionized Water7732-18-518.02H₂OUsed for work-up.
Dichloromethane (DCM)75-09-284.93CH₂Cl₂TLC Mobile Phase Component.
Hexane110-54-386.18C₆H₁₄TLC Mobile Phase Component.
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Ice-water bath

  • Buchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Rotary evaporator

  • TLC plates (Silica Gel G) and developing chamber

  • UV lamp for TLC visualization

  • Melting point apparatus

  • Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat, fume hood.

Detailed Synthesis Protocol

This protocol is adapted from established methods for the synthesis of N-aryl amides using DBU in THF.[3]

Step 1: Reaction Setup
  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(azepan-1-yl)aniline (1.0 eq, e.g., 1.90 g, 10 mmol) in 30 mL of anhydrous tetrahydrofuran (THF).

  • To this solution, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq, e.g., 0.30 g, 2 mmol). The use of a catalytic amount of DBU is effective in driving the reaction to completion.[2]

  • Place the flask in an ice-water bath and stir the mixture for 15 minutes to cool it to 0-5 °C.

    • Causality: This initial cooling is crucial to control the highly exothermic reaction that occurs upon the addition of the acyl chloride, preventing potential side reactions and ensuring safety.

Step 2: Acylation Reaction
  • In a separate, dry dropping funnel, add 2-chloroacetyl chloride (1.05 eq, e.g., 1.19 g or 0.84 mL, 10.5 mmol).

  • Add the 2-chloroacetyl chloride dropwise to the stirred amine solution over 20-30 minutes, ensuring the internal temperature does not rise above 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring at room temperature for 3-4 hours.[3]

Step 3: Reaction Monitoring
  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Prepare a TLC plate and spot the starting material (4-(azepan-1-yl)aniline) and the reaction mixture.

  • Develop the plate using a mobile phase such as Hexane:Dichloromethane (1:1).

  • The reaction is considered complete when the starting amine spot has been completely consumed.

Step 4: Product Isolation and Work-up
  • Once the reaction is complete, pour the reaction mixture into a beaker containing ~100 mL of ice-cold water with vigorous stirring.[4][5]

    • Causality: This step serves two purposes: it quenches any remaining reactive 2-chloroacetyl chloride and precipitates the organic product, which is sparingly soluble in water.

  • A solid precipitate of the crude N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide should form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid cake with two portions of cold deionized water (2 x 20 mL) to remove DBU hydrochloride and other water-soluble impurities.

  • Allow the product to air-dry on the filter paper for 30 minutes, then transfer it to a watch glass to dry completely.

Step 5: Purification
  • The crude product can be purified by recrystallization to obtain a high-purity solid.

  • Transfer the dried crude solid to a flask and add a minimal amount of hot ethanol to dissolve it completely.[4]

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry thoroughly under vacuum.

Visualization of Experimental Workflow

Synthesis_Workflow cluster_prep Step 1: Preparation cluster_reaction Step 2: Reaction cluster_isolation Step 3: Isolation & Purification cluster_analysis Step 4: Characterization prep_amine Dissolve 4-(azepan-1-yl)aniline and DBU in anhydrous THF cool_mix Cool mixture to 0-5 °C in an ice bath prep_amine->cool_mix add_reagent Add 2-chloroacetyl chloride dropwise (T < 10 °C) cool_mix->add_reagent stir_rt Warm to RT and stir for 3-4 hours add_reagent->stir_rt monitor Monitor by TLC stir_rt->monitor quench Pour into ice-water to precipitate product monitor->quench filter_wash Filter and wash solid with cold water quench->filter_wash recrystallize Recrystallize from hot ethanol filter_wash->recrystallize dry Dry purified product recrystallize->dry analysis Confirm structure and purity (MP, NMR, IR, MS) dry->analysis

Caption: Workflow for the synthesis of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide.

Data Summary and Characterization

Stoichiometry Table (Example for 10 mmol scale)
CompoundMW ( g/mol )Amount (g)mmolesEquivalents
4-(azepan-1-yl)aniline190.291.90101.0
2-Chloroacetyl chloride112.941.1910.51.05
DBU152.240.302.00.2
THF (solvent)72.11~21.6 g (30 mL)--
Expected Yield (85%) 266.78 ~2.27 g 8.5
Product Characterization
  • Appearance: Off-white to pale yellow solid.

  • Melting Point: To be determined experimentally. Analogous N-aryl-2-chloroacetamides are solids with defined melting points.[6]

  • Spectroscopic Analysis: The structure of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to ensure the desired compound has been synthesized with high purity.[4][6]

Safety and Waste Management

A thorough risk assessment must be conducted before starting this synthesis.

  • Personal Protective Equipment: Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (nitrile is suitable). All operations must be performed inside a certified chemical fume hood.[7]

  • Reagent Hazards:

    • 2-Chloroacetyl chloride: Is highly corrosive, a lachrymator, and reacts violently with water and alcohols. It must be handled with extreme care in an anhydrous environment.[8]

    • 2-Chloroacetamide derivatives: These compounds are classified as toxic if swallowed and may cause an allergic skin reaction.[9] Avoid inhalation of dust and direct contact with skin and eyes.[7][10]

    • DBU: Is a strong base and can cause chemical burns.

    • THF: Is a flammable liquid and can form explosive peroxides. Use from a freshly opened bottle or test for peroxides.

  • First Aid Measures:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[10]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[10]

    • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration.[11]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

  • Waste Disposal: All chemical waste, including solvents and residual reaction mixtures, must be collected in properly labeled hazardous waste containers. Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

References

  • Katke, S.A. et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research (IJPSR), Vol.2(7), 148-156. Available at: [Link]

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Available at: [Link]

  • Khan, F. N. et al. (2010). N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide. Acta Crystallographica Section E: Crystallographic Communications, E66, o1434. Available at: [Link]

  • Singh, V. et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Medicinal Chemistry Research, 31, 645–663. Available at: [Link]

  • Al-Ostath, A. et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(23), 3201-3242. Available at: [Link]

  • ResearchGate. (n.d.). (a) Synthesis of N-(4-acetylphenyl)-2-chloroacetamide (2). Available at: [Link]

  • Mihajlović, M. et al. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za farmaciju, 71(5), 374-391. Available at: [Link]

  • ResearchGate. (n.d.). Reaction of aryl amine with chloroacetyl chloride in the presence of.... Available at: [Link]

  • Wikipedia. (n.d.). Chloroacetamide. Available at: [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2-chloroacetamide. Available at: [Link]

  • Singh, R. et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372. Available at: [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2022). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of N-(4-Bromo-2-(2-pyridylcarbonyl)phenyl)-2-chloroacetamide on Newcrom R1 HPLC column. Available at: [Link]

  • Semantic Scholar. (2024). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Available at: [Link]

  • Google Patents. (1971). US3576860A - Preparation of chloroacetyl chloride.
  • PubChem. (n.d.). Phenyl chloroacetate. Available at: [Link]

  • ResearchGate. (2023). Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-(4-chlorophenyl)- (CAS 539-03-7). Available at: [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloroacetamide, 98%. Available at: [Link]

  • ResearchGate. (2012). 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. Available at: [Link]

  • PubChem. (n.d.). N4-Acetylsulfanilamide. Available at: [Link]

  • CAS Common Chemistry. (n.d.). N-[4-Bromo-2-(2-pyridinylcarbonyl)phenyl]-2-chloroacetamide. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Laboratory Preparation of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide

Introduction: The Significance of N-Aryl Chloroacetamide Scaffolds N-aryl chloroacetamide derivatives represent a critical class of intermediates in medicinal chemistry and drug development. The inherent reactivity of th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Aryl Chloroacetamide Scaffolds

N-aryl chloroacetamide derivatives represent a critical class of intermediates in medicinal chemistry and drug development. The inherent reactivity of the α-chloro group, coupled with the diverse functionalities that can be incorporated onto the aromatic ring, makes them versatile synthons for the construction of more complex molecular architectures. The acetamide linkage is a common motif in numerous biologically active compounds, contributing to their pharmacokinetic and pharmacodynamic profiles.[1] The title compound, "N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide," is a valuable building block for the synthesis of novel pharmaceutical candidates, leveraging the lipophilic and basic azepane moiety to potentially enhance cell permeability and target engagement.

This guide provides a comprehensive, two-part protocol for the laboratory-scale synthesis of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide. The synthesis commences with the preparation of the key intermediate, 4-(azepan-1-yl)aniline, via a modern cross-coupling reaction, followed by its chloroacetylation to yield the final product. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, field-proven insights, and a framework for the successful execution of this synthetic sequence.

PART I: Synthesis of the Key Intermediate: 4-(azepan-1-yl)aniline

The cornerstone of this synthesis is the efficient preparation of the aniline precursor. While classical methods for N-arylation exist, they often require harsh conditions. The Buchwald-Hartwig amination has emerged as a powerful and versatile methodology for the formation of carbon-nitrogen bonds, offering high yields, broad substrate scope, and milder reaction conditions.[2] This palladium-catalyzed cross-coupling reaction is the method of choice for constructing the C-N bond between an aryl halide and a cyclic amine like azepane.[3]

Reaction Scheme: Buchwald-Hartwig Amination

Buchwald-Hartwig_Amination cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_product Product 4-bromoaniline 4-Bromoaniline product 4-(azepan-1-yl)aniline 4-bromoaniline->product + Azepane azepane Azepane catalyst Pd Catalyst (e.g., Pd2(dba)3) ligand Ligand (e.g., XPhos) base Base (e.g., NaOtBu) solvent Solvent (e.g., Toluene)

Caption: Palladium-catalyzed synthesis of 4-(azepan-1-yl)aniline.

Experimental Protocol: Synthesis of 4-(azepan-1-yl)aniline

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Role
4-Bromoaniline172.021.72 g10.0Starting Material
Azepane99.171.29 g (1.47 mL)13.0Starting Material
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.7291.6 mg0.1Catalyst
XPhos476.65143 mg0.3Ligand
Sodium tert-butoxide (NaOtBu)96.101.35 g14.0Base
Anhydrous Toluene-50 mL-Solvent

Procedure:

  • Inert Atmosphere: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoaniline (1.72 g, 10.0 mmol), Pd₂(dba)₃ (91.6 mg, 0.1 mmol), XPhos (143 mg, 0.3 mmol), and sodium tert-butoxide (1.35 g, 14.0 mmol).

  • Solvent and Reagent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Under a positive pressure of inert gas, add anhydrous toluene (50 mL) followed by azepane (1.47 mL, 13.0 mmol) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexanes:ethyl acetate eluent system). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford 4-(azepan-1-yl)aniline as a solid.

PART II: Synthesis of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide

The final step in the synthesis is the chloroacetylation of the prepared 4-(azepan-1-yl)aniline. This is a standard acylation reaction where the nucleophilic amino group of the aniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride.[4] A base is typically added to neutralize the hydrochloric acid byproduct.

Reaction Scheme: Chloroacetylation

Chloroacetylation cluster_reactants Reactants cluster_reagents Reagents cluster_product Product aniline 4-(azepan-1-yl)aniline product N-[4-(azepan-1-yl)phenyl]- 2-chloroacetamide aniline->product + Chloroacetyl Chloride chloride Chloroacetyl Chloride base Base (e.g., Triethylamine) solvent Solvent (e.g., Dichloromethane)

Caption: Synthesis of the target compound via chloroacetylation.

Experimental Protocol: Synthesis of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Role
4-(azepan-1-yl)aniline190.29951 mg5.0Starting Material
Chloroacetyl chloride112.94425 µL5.3Acylating Agent
Triethylamine (Et₃N)101.19837 µL6.0Base
Dichloromethane (DCM)-25 mL-Solvent

Procedure:

  • Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-(azepan-1-yl)aniline (951 mg, 5.0 mmol) and triethylamine (837 µL, 6.0 mmol) in dichloromethane (25 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acylating Agent: Add a solution of chloroacetyl chloride (425 µL, 5.3 mmol) in dichloromethane (5 mL) dropwise to the cooled solution over 15 minutes with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction by the slow addition of water (20 mL). Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Wash the organic layer with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide.

Safety and Handling Precautions

  • Chloroacetyl chloride is highly corrosive, toxic, and a lachrymator.[3] It reacts violently with water.[5] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn. A safety data sheet should be consulted before use.[6]

  • Palladium catalysts are toxic and should be handled with care.

  • Sodium tert-butoxide is a strong base and is corrosive. Avoid contact with skin and eyes.

  • Dichloromethane is a suspected carcinogen. Handle in a fume hood.

Characterization and Validation

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the product.

  • Melting Point: To determine the purity of the final crystalline product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediate and the final product.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H and C=O stretches of the amide.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

Workflow Visualization

Synthetic_Workflow cluster_part1 Part I: Intermediate Synthesis cluster_part2 Part II: Final Product Synthesis A 1. Setup & Inert Atmosphere B 2. Add Reagents & Solvent A->B C 3. Buchwald-Hartwig Reaction (100°C, 12-24h) B->C D 4. Work-up & Filtration C->D E 5. Extraction & Drying D->E F 6. Column Chromatography E->F G Isolated 4-(azepan-1-yl)aniline F->G H 7. Dissolve Aniline & Base in DCM G->H Use as starting material I 8. Cool to 0°C H->I J 9. Add Chloroacetyl Chloride I->J K 10. Reaction at RT (2-4h) J->K L 11. Work-up & Extraction K->L M 12. Drying & Concentration L->M N 13. Recrystallization M->N O Pure N-[4-(azepan-1-yl)phenyl]- 2-chloroacetamide N->O

Caption: Step-by-step experimental workflow for the two-part synthesis.

References

  • Vastag, G., Apostolov, S., & Matijević, B. (2018). Prediction of lipophilicity and pharmacokinetics of chloroacetamides by chemometric approach. Iranian Journal of Pharmaceutical Research, 17(1), 100–114.
  • Khan, F. N., Roopan, S. M., Malathi, N., Hathwar, V. R., & Akkurt, M. (2010). N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1434.
  • PubChem. (n.d.). Chloroacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023, December 19). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Synthesis of N-(4-acetylphenyl)-2-chloroacetamide (2). (i) ClCH2COCl, K2CO3, DCM, rt, 3 h. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Retrieved from [Link]

  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). CHLOROACETYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • PubMed. (2021). Synthesis of Azidoanilines by the Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Chloroacetamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of N-(4-Bromo-2-(2-pyridylcarbonyl)phenyl)-2-chloroacetamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Loba Chemie. (2019, July 1). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Purification of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide by Recrystallization

Abstract This comprehensive guide details the principles and a systematic approach for the purification of the synthetic intermediate, N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide, via recrystallization. While a specific,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the principles and a systematic approach for the purification of the synthetic intermediate, N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide, via recrystallization. While a specific, validated protocol for this exact molecule is not publicly available, this document leverages established chemical principles and data from analogous N-aryl acetamides to provide researchers with a robust framework for developing a successful purification strategy. The focus is on methodical solvent selection, a detailed experimental protocol, troubleshooting common issues, and analytical methods for purity verification. This guide is intended for researchers in medicinal chemistry, drug development, and organic synthesis.

Introduction: The Critical Role of Purification

N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide is a member of the chloroacetamide class of compounds, which are valuable intermediates in organic synthesis and have been investigated for a range of biological activities.[1][2] The synthesis of such molecules, typically through the acylation of an aromatic amine (4-(azepan-1-yl)aniline) with chloroacetyl chloride, often yields a crude product contaminated with unreacted starting materials, by-products, and residual reagents.[3][4] For subsequent use in multi-step syntheses or biological screening, a high degree of purity is essential to ensure reliable and reproducible results.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[5] The method is predicated on the differential solubility of the desired compound and its impurities in a selected solvent or solvent system at varying temperatures.[4] An ideal recrystallization process removes impurities and yields well-formed crystals of the pure compound, which can then be easily isolated.

This document serves as a detailed guide to developing a robust recrystallization protocol for N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide.

The Science of Recrystallization

The success of recrystallization hinges on the principle that most organic solids are more soluble in hot solvents than in cold solvents.[4] The process involves dissolving the impure solid in a minimum amount of a hot, appropriate solvent to create a saturated or near-saturated solution. As this solution cools, the solubility of the target compound decreases, leading to the formation of a supersaturated solution from which the pure compound crystallizes, leaving impurities behind in the solution (mother liquor).[6]

The key steps in a successful recrystallization are:

  • Solvent Selection: Choosing a solvent that effectively dissolves the target compound when hot but not when cold, while impurities remain either soluble or insoluble at all temperatures.

  • Dissolution: Dissolving the crude solid in the minimum amount of boiling solvent.

  • Decolorization/Filtration (optional): Removing colored impurities or insoluble solid impurities.

  • Crystallization: Allowing the hot, saturated solution to cool slowly and undisturbed to promote the growth of pure crystals.

  • Isolation: Collecting the purified crystals by vacuum filtration.

  • Washing: Rinsing the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Thoroughly drying the crystals to remove all traces of solvent.

The choice of solvent is the most critical factor and is guided by the "like dissolves like" principle, where solvents with similar polarity to the solute are generally good candidates.[7]

Developing the Recrystallization Protocol

Predicted Physicochemical Properties and Solubility Profile

While specific experimental data for N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide is scarce, we can infer its properties from its structure. The molecule possesses a polar amide group, a non-polar aromatic ring, and a moderately polar tertiary amine within the azepane ring. This amphiphilic nature suggests it will be sparingly soluble in very non-polar solvents (like hexanes) and also in highly polar solvents (like water), but will exhibit good solubility in solvents of intermediate polarity.

Based on data from analogous N-substituted phenylacetamides, which are often recrystallized from alcohols or solvent mixtures like ethyl acetate/hexane, a systematic solvent screening is the recommended first step.[8][9]

Systematic Solvent Selection

The ideal solvent for recrystallization should exhibit the following characteristics:

  • The compound of interest should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures (e.g., 0-4 °C).

  • Impurities should be either highly soluble or completely insoluble in the solvent at all temperatures.

  • The solvent should not react with the compound.

  • The solvent should have a relatively low boiling point for easy removal during drying.[10]

Protocol for Solvent Screening:

  • Place approximately 20-30 mg of the crude N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide into several small test tubes.

  • To each tube, add a different potential solvent (see Table 1) dropwise at room temperature, vortexing after each addition. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.

  • If the compound is insoluble at room temperature, heat the test tube in a water or sand bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the solution to cool to room temperature, and then place it in an ice-water bath. Observe the formation of crystals.

  • Evaluate the outcome based on the quality and quantity of the crystals formed.

Table 1: Suggested Solvents for Screening

SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale & Comments
Ethanol7824.5A common and effective solvent for many N-aryl amides.[11] Good starting point.
Isopropanol8219.9Similar to ethanol, but slightly less polar. May offer a better solubility differential.
Ethyl Acetate776.0A medium-polarity solvent. Often used in combination with a non-polar solvent.[8]
Acetone5620.7Good solvent power, but its low boiling point can lead to rapid evaporation and premature crystallization.
Toluene1112.4A non-polar aromatic solvent. May be effective if the compound is highly non-polar.
Acetonitrile8237.5A polar aprotic solvent.
Water10080.1Unlikely to be a good single solvent due to the large non-polar regions of the molecule, but may be useful as an anti-solvent in a mixed solvent system (e.g., Ethanol/Water).[7]

Mixed Solvent Systems: If no single solvent is ideal, a mixed solvent system (solvent pair) can be highly effective.[7] This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) at its boiling point, followed by the dropwise addition of a hot "bad" solvent (in which it is poorly soluble) until the solution becomes turbid (cloudy). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool. A promising starting pair would be Ethanol/Water or Ethyl Acetate/Hexane .

Step-by-Step Recrystallization Protocol

This protocol is a general procedure that should be optimized based on the results of the solvent screening.

Materials and Equipment:

  • Crude N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks (at least two)

  • Hotplate with stirring capability

  • Glass funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel, filter flask, and vacuum tubing

  • Watch glass

  • Spatula and glass stirring rod

  • Ice-water bath

Workflow Diagram:

G cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying A 1. Choose Solvent Based on Screening B 2. Place Crude Solid in Erlenmeyer Flask A->B C 3. Add Minimum Hot Solvent to Dissolve Solid B->C D 4. Hot Filtration (Optional) To Remove Insoluble Impurities C->D If solids remain E 5. Slow Cooling (Room Temp -> Ice Bath) C->E If solution is clear D->E F Induce Crystallization (Scratch/Seed Crystal) E->F If no crystals form G 6. Vacuum Filtration to Collect Crystals E->G F->G H 7. Wash with Cold Solvent G->H I 8. Dry Crystals (Air or Vacuum Oven) H->I

Caption: Recrystallization workflow for purification.

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask). Add a magnetic stir bar. Add the selected solvent in small portions while heating the flask on a hotplate with stirring. Bring the solution to a gentle boil and continue adding hot solvent until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is crucial for achieving a good recovery yield; excess solvent will keep more of the product dissolved even when cold.[12]

  • Hot Filtration (if necessary): If insoluble impurities are present (e.g., dust, by-products that are insoluble in the hot solvent), perform a hot filtration. To do this, pre-heat a second Erlenmeyer flask and a glass funnel on the hotplate. Place a piece of fluted filter paper in the funnel and pour the hot solution through it quickly to remove the insoluble material. Causality: Pre-heating the apparatus prevents premature crystallization of the product in the funnel.

  • Crystallization: Cover the flask containing the clear, hot solution with a watch glass and set it aside on a heat-resistant surface to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6] Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Inducing Crystallization (if necessary): If no crystals have formed after cooling, the solution may be supersaturated.[12] Crystallization can be induced by:

    • Scratching the inside of the flask just below the surface of the solution with a glass rod. The small scratches on the glass provide a surface for nucleation.

    • Adding a "seed crystal" of the pure compound to the solution.

  • Isolation of Crystals: Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes. Place it on a filter flask connected to a vacuum source. Wet the filter paper with a small amount of the cold recrystallization solvent to ensure a good seal.

  • Turn on the vacuum and pour the cold slurry of crystals into the Büchner funnel. Use a spatula to transfer any remaining crystals.

  • Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold solvent to rinse away any adhering mother liquor containing dissolved impurities. Causality: Using ice-cold solvent minimizes redissolving the purified product.[12]

  • Drying: Leave the vacuum on for several minutes to pull air through the crystals and help them dry. Transfer the crystalline product to a pre-weighed watch glass and allow it to air-dry completely. For faster drying, a vacuum oven at a temperature well below the compound's melting point can be used.

Troubleshooting Common Recrystallization Issues

ProblemProbable Cause(s)Solution(s)
No Crystals Form - Too much solvent was used. - The solution is supersaturated.- Boil off some of the solvent to increase the concentration and allow to cool again. - Induce crystallization by scratching the flask or adding a seed crystal.
"Oiling Out" - The melting point of the solid is lower than the boiling point of the solvent. - The solution is cooling too rapidly. - High concentration of impurities.- Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. - Try a different solvent or a solvent pair with a lower boiling point.[8]
Poor Recovery - Too much solvent was used. - The solution was not cooled sufficiently. - Premature crystallization during hot filtration. - The compound has significant solubility in the cold solvent.- Concentrate the mother liquor and cool it to obtain a second crop of crystals (which may be less pure). - Ensure the solution is cooled in an ice bath for an adequate amount of time. - Re-evaluate the choice of solvent.
Colored Crystals - Colored impurities are present.- Add a small amount of activated charcoal to the hot solution before the hot filtration step. Use sparingly as it can also adsorb the desired product.

Purity Assessment

After recrystallization, it is essential to verify the purity of the isolated product.

Purity Analysis Workflow:

G Start Recrystallized Product MP Melting Point Determination Start->MP TLC TLC Analysis Start->TLC NMR NMR Spectroscopy Start->NMR HPLC HPLC Analysis Start->HPLC Result Pure Compound MP->Result Sharp, narrow range TLC->Result Single spot NMR->Result Clean spectrum, no impurity signals HPLC->Result Single peak, >95% purity

Caption: Methods for assessing product purity.

  • Melting Point Determination: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.[11] Compare the experimental melting point to literature values of analogous compounds (e.g., N-(4-chlorophenyl)acetamide melts at 178-179 °C).

  • Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product side-by-side on a TLC plate. A successful purification will show a single, clean spot for the recrystallized product, while the crude material may show multiple spots.

  • Spectroscopic Analysis (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for assessing purity. The ¹H NMR spectrum of the purified product should show sharp peaks corresponding to the protons of the molecule, with the absence of signals from impurities that were present in the crude sample.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining purity. The sample is injected onto a column, and the components are separated based on their affinity for the stationary and mobile phases. A pure compound will ideally show a single peak in the chromatogram.[11]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle all chemicals, especially volatile organic solvents, in a well-ventilated fume hood.

  • Chemical Hazards: Chloroacetamide and its derivatives are classified as toxic if swallowed and may cause skin and eye irritation or allergic skin reactions. Avoid inhalation of dust and direct contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for N-(4-chlorophenyl)-2-chloroacetamide and the chosen solvents before beginning work.[8]

  • Fire Hazard: Organic solvents are often flammable. Keep them away from open flames and ignition sources. Use a hotplate, not a Bunsen burner, for heating.

Conclusion

This application note provides a comprehensive and scientifically grounded methodology for developing a recrystallization protocol for N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide. By following a systematic approach to solvent selection, adhering to a carefully executed protocol, and employing rigorous methods for purity assessment, researchers can confidently and effectively purify this and other novel solid organic compounds. The principles and techniques described herein are fundamental to the practice of synthetic chemistry and are crucial for obtaining high-quality materials for research and development.

References

  • PubChem. (n.d.). Chloroacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Synthesis of N-(4-acetylphenyl)-2-chloroacetamide (2). Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. Retrieved from [Link]

  • Wikipedia. (n.d.). Chloroacetamide. Retrieved from [Link]

  • Google Patents. (n.d.). US2321278A - Preparation of chloroacetamide.
  • Nanalysis. (2024, July 23). Recrystallization Paired with Benchtop NMR. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-Chlorophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • South Eastern European Journal of Public Health. (2025, February 23). Synthesis, physiochemical assessment, characterisation, and anticancer activity of 2-chloro-N-(4-((2,3-dihydro-4H-1,4-oxazin-4-yl)sulfonyl) phenyl) acetamide derivatives. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubMed Central. (n.d.). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Retrieved from [Link]

  • Science Geeks. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. Retrieved from [Link]

  • International Journal of Pharma Sciences and Research. (2012, January 2). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-(4-chlorophenyl)- (CAS 539-03-7). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • PubChem. (n.d.). Chloroacetanilide. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Alkylation of N-Substituted 2-Phenylacetamides. Retrieved from [Link]

  • Reddit. (2019, October 19). Recrystallization solvent for boc-L-Phenylalanine. r/Chempros. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization. Retrieved from [Link]

  • Aakash. (n.d.). Crystallization: Definition, Principle, Demonstration & Application - Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • Aakash. (n.d.). Principle of crystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • ResearchGate. (n.d.). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-chloroacetamide. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Purification of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide via Column Chromatography

Introduction: The Significance and Purification Challenges of a Key Synthetic Intermediate N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide is a significant intermediate in medicinal chemistry and drug development, often serv...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance and Purification Challenges of a Key Synthetic Intermediate

N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide is a significant intermediate in medicinal chemistry and drug development, often serving as a building block for more complex molecules with potential therapeutic applications.[1][2] The synthesis of this and similar N-substituted chloroacetamides typically involves the reaction of an aromatic amine with chloroacetyl chloride.[3] While the synthesis itself can be straightforward, achieving high purity of the final product is crucial for subsequent synthetic steps and for ensuring the biological activity and safety of the final active pharmaceutical ingredient.

The primary challenge in the purification of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide lies in the removal of unreacted starting materials, particularly the parent amine (4-(azepan-1-yl)aniline), and other side-products generated during the acylation reaction. Column chromatography is the quintessential technique for this type of purification, allowing for the separation of compounds based on their differential adsorption to a stationary phase. This document provides a detailed protocol and the underlying scientific rationale for the purification of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide using column chromatography, designed for researchers, scientists, and drug development professionals.

Understanding the Chromatographic Separation: A Mechanistic Perspective

The successful separation of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide from its synthetic impurities by column chromatography hinges on the differences in polarity between the target molecule and the contaminants. The key functional groups influencing the polarity of the target molecule are the tertiary amine within the azepane ring, the amide linkage, and the chloroacetamide moiety.

Stationary Phase Selection: Silica gel (SiO₂) is the most common and appropriate stationary phase for the purification of moderately polar compounds like N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide. The slightly acidic nature of silica gel can sometimes lead to peak broadening or irreversible adsorption of basic compounds like amines.[4] While this can be a concern, it can often be mitigated by the addition of a small amount of a basic modifier, such as triethylamine, to the mobile phase.[4]

Mobile Phase Selection: The choice of the mobile phase, or eluent, is critical for achieving good separation. A binary solvent system, typically consisting of a non-polar solvent and a more polar solvent, is employed to modulate the polarity of the eluent.[5] For compounds in the polarity range of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide, a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate is a common starting point.[6] The ratio of these solvents is adjusted to achieve an optimal retention factor (Rƒ) for the target compound, ideally in the range of 0.25-0.35 on a Thin Layer Chromatography (TLC) plate, as this generally translates to good separation on a column.

Pre-Chromatography: Thin Layer Chromatography (TLC) for Method Development

Before proceeding to column chromatography, it is imperative to develop a suitable solvent system using Thin Layer Chromatography (TLC). TLC is a rapid and inexpensive technique that provides a preview of the separation that can be expected on a column.

Protocol for TLC Analysis:

  • Plate Preparation: Use commercially available silica gel TLC plates with a fluorescent indicator (e.g., F₂₅₄).

  • Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a pre-equilibrated solvent system. Start with a relatively non-polar mixture, such as 20% ethyl acetate in hexane, and gradually increase the polarity.

  • Visualization: After the solvent front has reached near the top of the plate, remove the plate and allow the solvent to evaporate. Visualize the separated spots under a UV lamp (254 nm). Staining with a suitable agent, such as potassium permanganate or p-anisaldehyde, can also be used for visualization.[7]

  • Optimization: The goal is to find a solvent system where the target compound has an Rƒ value between 0.25 and 0.35, and there is clear separation from impurities. For basic compounds that may streak, adding 0.5-1% triethylamine to the eluent can improve the spot shape.[4]

Detailed Protocol for Column Chromatography Purification

This protocol is a starting point and may require optimization based on the results of the TLC analysis.

Materials and Equipment:

  • Crude N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Chromatography column

  • Solvents: Hexane (or petroleum ether) and Ethyl Acetate (HPLC grade)

  • Triethylamine (optional)

  • Collection tubes or flasks

  • TLC plates, developing chamber, and UV lamp

  • Rotary evaporator

Step-by-Step Procedure:

  • Column Packing (Slurry Method):

    • Prepare a slurry of silica gel in the chosen mobile phase (e.g., 20% ethyl acetate in hexane). The amount of silica gel should be approximately 50-100 times the weight of the crude material.

    • Pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane). Carefully apply the solution to the top of the silica bed using a pipette.

    • Dry Loading: If the crude product has poor solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the silica bed.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure (using a pump or inert gas) to initiate the flow of the eluent through the column (flash chromatography).

    • Begin collecting fractions in separate tubes. The size of the fractions will depend on the column size and the expected separation.

    • Monitor the elution process by TLC analysis of the collected fractions. Spot every few fractions on a TLC plate to track the elution of the desired product and impurities.

  • Isolation of the Pure Product:

    • Once the fractions containing the pure product have been identified by TLC, combine them.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide.

    • Confirm the purity of the final product by appropriate analytical techniques (e.g., NMR, LC-MS, melting point).

Data Presentation and Expected Results

The following table summarizes the recommended starting parameters for the column chromatography of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide.

ParameterRecommended Value/SystemRationale
Stationary Phase Silica Gel (230-400 mesh)Standard for moderately polar organic compounds.
Mobile Phase Ethyl Acetate/Hexane gradientGood balance of polarity for effective elution.
Initial Eluent 10-20% Ethyl Acetate in HexaneStart with a less polar mixture to elute non-polar impurities.
Final Eluent 30-50% Ethyl Acetate in HexaneGradually increase polarity to elute the target compound.
Rƒ (TLC) ~0.3 in 30% Ethyl Acetate/HexaneIndicates good mobility and separation on the column.
Visualization UV (254 nm), KMnO₄ or p-anisaldehyde stainAllows for the detection of the aromatic compound and impurities.[7]

Experimental Workflow Diagram

Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Method Development Slurry Slurry Preparation (Silica + Eluent) TLC->Slurry Determines Eluent Column_Packing Column Packing Slurry->Column_Packing Sample_Loading Sample Loading (Wet or Dry) Column_Packing->Sample_Loading Elution Elution with Mobile Phase Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Fraction_TLC TLC Analysis of Fractions Fraction_Collection->Fraction_TLC Combine_Fractions Combine Pure Fractions Fraction_TLC->Combine_Fractions Identify Pure Fractions Solvent_Removal Solvent Removal (Rotovap) Combine_Fractions->Solvent_Removal Final_Product Pure Product Solvent_Removal->Final_Product

Sources

Method

Application Note: A Multi-technique Approach for the Comprehensive Characterization of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide

Introduction and Strategic Importance N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide is a substituted chloroacetamide derivative. Compounds within the chloroacetamide class are recognized for their versatile chemical reacti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Importance

N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide is a substituted chloroacetamide derivative. Compounds within the chloroacetamide class are recognized for their versatile chemical reactivity, often serving as key intermediates in the synthesis of more complex heterocyclic systems.[1] Furthermore, N-substituted acetamides have demonstrated a wide range of biological activities, including potential antimicrobial and anticancer properties.[2][3]

For any novel chemical entity intended for further investigation in drug discovery or development, unambiguous characterization is a non-negotiable cornerstone. It establishes the molecule's identity, purity, and stability, which are critical for reproducible downstream biological testing and meeting regulatory standards. This guide provides a comprehensive, multi-technique workflow for the definitive characterization of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide, explaining not just the "how" but the "why" behind each analytical choice.

The following protocols are designed to form a self-validating system, where data from orthogonal techniques (methods based on different physical principles) are cross-verified to build a complete and trustworthy profile of the compound.

Overall Characterization Workflow

The characterization process follows a logical progression from initial identity confirmation to rigorous purity assessment and definitive structural analysis.

G cluster_0 Phase 1: Identity & Structure cluster_1 Phase 2: Purity Assessment cluster_2 Phase 3: Definitive Confirmation NMR NMR Spectroscopy (¹H, ¹³C) HPLC RP-HPLC (Purity, Quantification) NMR->HPLC Verified Structure MS Mass Spectrometry (LRMS & HRMS) MS->HPLC IR FTIR Spectroscopy IR->HPLC CHN Elemental Analysis (CHN) HPLC->CHN High Purity Sample MP Melting Point HPLC->MP XRAY Single Crystal X-Ray (If Applicable) CHN->XRAY Confirmed Empirical Formula Synthesis Synthesized Compound Synthesis->NMR Primary Structure Synthesis->MS Molecular Weight Synthesis->IR Functional Groups

Caption: Overall workflow for compound characterization.

Part I: Structural Elucidation and Verification

The primary goal is to confirm that the synthesized molecule has the correct atomic connectivity and molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle and Rationale: NMR spectroscopy is the most powerful technique for elucidating the structure of organic compounds in solution. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR maps the carbon skeleton of the molecule. Together, they provide a detailed blueprint of the molecular structure.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean NMR tube. The choice of solvent depends on the sample's solubility.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire the ¹H spectrum using a 400 MHz (or higher) spectrometer. Following this, acquire the ¹³C spectrum. Standard parameters for pulse sequence and relaxation delay should be used.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the TMS peak at 0 ppm. Integrate the peaks in the ¹H spectrum.

Expected Data: The chemical structure of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide (C₁₄H₁₉ClN₂O) suggests a distinct set of signals. The following table outlines the predicted spectral data.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (δ, ppm) Assignment
~8.0 - 8.5-NH- (Amide, broad s)
~7.4 - 7.6 (d)2H, Ar-H (ortho to NH)
~6.6 - 6.8 (d)2H, Ar-H (ortho to N)
~4.2 - 4.3 (s)2H, -CH₂Cl
~3.3 - 3.5 (t)4H, -CH₂- (azepane)
~1.7 - 1.9 (m)4H, -CH₂- (azepane)
~1.5 - 1.7 (m)4H, -CH₂- (azepane)
Mass Spectrometry (MS)

Principle and Rationale: MS measures the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of molecular weight. High-resolution mass spectrometry (HRMS) provides highly accurate mass data, enabling the confirmation of the elemental formula.

Experimental Protocol: ESI-TOF HRMS

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min). ESI is a soft ionization technique that minimizes fragmentation.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The Time-of-Flight (TOF) analyzer is well-suited for high-resolution measurements.

  • Analysis: Determine the m/z of the most intense peak in the molecular ion cluster. Compare the measured exact mass to the theoretical exact mass calculated for the molecular formula C₁₄H₁₉ClN₂O.

Expected Data:

Parameter Expected Value
Molecular FormulaC₁₄H₁₉ClN₂O
Molecular Weight (Avg.)266.77 g/mol [4]
Theoretical Exact Mass[M+H]⁺ (for C₁₄H₂₀ClN₂O⁺): 267.1264
Observed MassShould be within 5 ppm of the theoretical value.
Isotopic PatternA characteristic isotopic pattern for one chlorine atom (~3:1 ratio for [M+H]⁺ and [M+2+H]⁺ peaks) must be observed, providing strong evidence for the presence of chlorine.
Fourier-Transform Infrared (FTIR) Spectroscopy

Principle and Rationale: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. It is a rapid and reliable method to confirm the presence of key structural motifs like amides and alkyl halides.

Experimental Protocol: ATR-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands for the functional groups.

Expected Data:

Frequency Range (cm⁻¹) Vibration Type Functional Group Assignment
~3300N-H stretchAmide N-H
~2850-2950C-H stretch (sp³)Azepane & Methylene (-CH₂Cl)
~1670C=O stretch (Amide I band)Secondary Amide
~1550N-H bend (Amide II band)Secondary Amide
~1510, ~1600C=C stretchAromatic Ring
~650-800C-Cl stretchChloroalkane

Part II: Purity and Physicochemical Assessment

Once identity is confirmed, the purity of the bulk sample must be rigorously established.

High-Performance Liquid Chromatography (HPLC)

Principle and Rationale: HPLC is the gold standard for assessing the purity of pharmaceutical compounds. Reverse-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. A pure compound should ideally yield a single major peak. The peak area is proportional to the concentration, allowing for quantitative purity determination (e.g., % area).

Experimental Protocol: RP-HPLC for Purity Analysis

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL. Dilute further to ~0.1 mg/mL with the initial mobile phase composition.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions. The use of formic acid makes the method MS-compatible.[5][6]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm (or wavelength of maximum absorbance).

    • Injection Volume: 10 µL.

  • Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the main peak area by the total area of all peaks. A purity level of >98% is often desired for research compounds.

G A Prepare Sample (0.1 mg/mL in Mobile Phase) B Inject 10 µL into HPLC System A->B C Separation on C18 Column (Gradient Elution) B->C D UV Detection (@ 254 nm) C->D E Data Acquisition (Chromatogram) D->E F Integrate All Peaks E->F G Calculate Purity (% Area = [Area_main / Area_total] x 100) F->G H Purity Report (e.g., 99.2%) G->H

Caption: Workflow for HPLC purity determination.

Elemental Analysis (CHN)

Principle and Rationale: This technique combusts the compound in excess oxygen and quantitatively measures the resulting CO₂, H₂O, and N₂ gases. It provides the mass percentages of Carbon, Hydrogen, and Nitrogen in the sample. Comparing these experimental values to the theoretical percentages calculated from the molecular formula serves as a fundamental check of purity and empirical formula.

Experimental Protocol:

  • Sample Preparation: Provide 2-3 mg of the dried, pure sample in a tin capsule.

  • Analysis: The sample is analyzed using an automated CHN analyzer.

  • Verification: The experimental percentages should be within ±0.4% of the theoretical values.

Expected Data: For C₁₄H₁₉ClN₂O (MW = 266.77 g/mol ):

  • Carbon (C): (14 * 12.011 / 266.77) * 100 = 62.99%

  • Hydrogen (H): (19 * 1.008 / 266.77) * 100 = 7.18%

  • Nitrogen (N): (2 * 14.007 / 266.77) * 100 = 10.50%

Melting Point Determination

Principle and Rationale: A pure crystalline solid exhibits a sharp, well-defined melting point range (typically < 2 °C). Impurities tend to depress and broaden this range. It is a fast, simple, and effective indicator of purity.

Experimental Protocol:

  • Sample Preparation: Load a small amount of the finely powdered, dry sample into a capillary tube.

  • Measurement: Place the tube in a calibrated melting point apparatus. Heat the sample slowly (1-2 °C/min) near the expected melting point.

  • Record: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. For a related compound, N-[4-Bromo-2-(2-pyridinylcarbonyl)phenyl]-2-chloroacetamide, the melting point is 131-132 °C, which can serve as a rough reference point.[7]

Part III: Definitive Solid-State Confirmation

Single-Crystal X-ray Diffraction

Principle and Rationale: If a suitable single crystal of the compound can be grown, X-ray diffraction provides the absolute, unambiguous 3D structure. It confirms the atomic connectivity, stereochemistry, and intramolecular geometry, serving as the ultimate proof of structure. This technique has been successfully used to confirm the structures of many related acetamide derivatives.[8][9][10]

Protocol Synopsis:

  • Crystal Growth: Grow single crystals of sufficient quality and size, often through slow evaporation of a solvent or vapor diffusion.

  • Data Collection: Mount a crystal on a goniometer in an X-ray diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Process the data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and atomic coordinates.

References

  • PubChem. Chloroacetamide | ClCH2CONH2 | CID 6580. National Center for Biotechnology Information. [Link]

  • Saravanan, K., et al. (2016). 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. IUCrData, 1, x160879. [Link]

  • SIELC Technologies. Separation of N-(4-Bromo-2-(2-pyridylcarbonyl)phenyl)-2-chloroacetamide on Newcrom R1 HPLC column.[Link]

  • Glamočlija, J., et al. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za farmaciju, 71(5), 374-391. [Link]

  • Ghorab, M. M., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(23), 3235-3269. [Link]

  • PubChem. N-(4-Chlorophenyl)acetamide | C8H8ClNO | CID 10871. National Center for Biotechnology Information. [Link]

  • Ren, D. (2013). 2-[4-(2-Chloroacetyl)phenyl]-2-methyl-1-(pyrrolidin-1-yl)propan-1-one. Acta Crystallographica Section E: Structure Reports Online, 69(9), o1397. [Link]

  • Wikipedia. Chloroacetamide.[Link]

  • Smith, D. L., et al. (2002). Identification of an artifact in the mass spectrometry of proteins derivatized with iodoacetamide. Journal of the American Society for Mass Spectrometry, 13(3), 244-249. [Link]

  • Britton, E. C., & Van der Weele, J. C. (1943). U.S. Patent No. 2,321,278. Washington, DC: U.S.
  • SIELC Technologies. Separation of Acetamide, N-[4-[[4-[(4-hydroxyphenyl)azo]-2-methylphenyl]azo]phenyl]- on Newcrom R1 HPLC column.[Link]

  • Ahmed, R., et al. (2023). Synthesis, physiochemical assessment, characterisation, and anticancer activity of 2-chloro-N-(4-((2,3-dihydro-4H-1,4-oxazin-4-yl)sulfonyl) phenyl) acetamide derivatives. South Eastern European Journal of Public Health. [Link]

  • Cheméo. Chemical Properties of Acetamide, N-(4-chlorophenyl)- (CAS 539-03-7).[Link]

  • Patel, N. B., & Shaikh, F. M. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 3(1), 213-218. [Link]

  • Khan, F. N., et al. (2010). N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1593. [Link]

  • CAS Common Chemistry. N-[4-Bromo-2-(2-pyridinylcarbonyl)phenyl]-2-chloroacetamide. American Chemical Society. [Link]

  • Singh, K., et al. (2014). Peptide Mass Fingerprinting and N-Terminal Amino Acid Sequencing of Glycosylated Cysteine Protease of Euphorbia nivulia Buch.-Ham. Enzyme research, 2014, 215843. [Link]

Sources

Application

Application Note: A Detailed Guide to the ¹H NMR Analysis of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide

Abstract This comprehensive application note provides a detailed protocol and theoretical guide for the ¹H Nuclear Magnetic Resonance (NMR) analysis of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide. Designed for researcher...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed protocol and theoretical guide for the ¹H Nuclear Magnetic Resonance (NMR) analysis of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide. Designed for researchers, scientists, and professionals in drug development, this document outlines the fundamental principles for spectral prediction, a robust, step-by-step protocol for sample preparation and data acquisition, and an expert-level guide to spectral interpretation. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this note serves as a self-validating system for obtaining high-quality, reproducible ¹H NMR data for this compound and structurally related molecules.

Theoretical Background and Structural Considerations

N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide is a multifaceted molecule featuring three distinct chemical environments that give rise to a characteristic ¹H NMR spectrum. A thorough analysis requires understanding the electronic effects within each of these regions: the 2-chloroacetamide side chain, the para-disubstituted aromatic ring, and the saturated azepane heterocycle.

  • 2-Chloroacetamide Moiety: This group contains two key proton signals. The methylene protons (–CH₂Cl) are adjacent to two strong electron-withdrawing groups: the chlorine atom and the carbonyl group of the amide. This dual influence causes a significant downfield shift (deshielding) of these protons. The amide proton (–NH–) is also deshielded and its chemical shift can be highly dependent on solvent, concentration, and temperature due to its involvement in hydrogen bonding.

  • Para-disubstituted Phenyl Ring: The benzene ring is substituted at the 1 and 4 positions, a classic para arrangement.[1] It is bonded to an electron-donating group (the azepane nitrogen) and an electron-withdrawing group (the amide). The azepane nitrogen donates electron density into the ring via resonance, primarily shielding the ortho and para positions.[2] Conversely, the amide group withdraws electron density. This push-pull electronic environment splits the aromatic protons into two distinct, chemically non-equivalent sets, which typically appear as a pair of doublets in what is known as an AA'BB' spin system.[3] The protons ortho to the electron-donating azepane group are expected to be upfield (more shielded) relative to the protons ortho to the electron-withdrawing amide group.[3][4]

  • Azepane Ring: This seven-membered saturated heterocyclic amine contains three sets of methylene (–CH₂–) protons. The four protons on the two carbons directly attached to the ring nitrogen (α-protons) are deshielded due to the inductive effect of the nitrogen atom. The remaining eight protons on the β and γ carbons are in a more shielded, alkane-like environment and are expected to produce complex, overlapping signals further upfield.

The interplay of these structural features allows for the complete assignment of the ¹H NMR spectrum, providing a unique fingerprint for molecular verification and purity assessment.

Predicted ¹H NMR Spectral Data

Based on established chemical shift principles and data from analogous structures, the following table summarizes the predicted ¹H NMR spectrum for N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide.[5][6] The predictions assume the spectrum is recorded in a non-protic solvent like CDCl₃ or DMSO-d₆.

Proton Label (See Fig. 1)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
Ha 8.0 - 9.5broad singlet (br s)1HN/AAmide proton; chemical shift is solvent and concentration-dependent.
Hb 7.3 - 7.6doublet (d)2H~8-9Aromatic protons ortho to the electron-withdrawing amide group are deshielded.[3]
Hc 6.6 - 6.9doublet (d)2H~8-9Aromatic protons ortho to the electron-donating azepane group are shielded.[3]
Hd 4.1 - 4.3singlet (s)2HN/AMethylene protons adjacent to electronegative Cl and C=O groups.
He 3.2 - 3.5triplet (t) or multiplet (m)4H~5-7Azepane α-protons, deshielded by adjacent nitrogen atom.
Hf 1.7 - 2.0multiplet (m)4HN/AAzepane β-protons.
Hg 1.5 - 1.7multiplet (m)4HN/AAzepane γ-protons, most shielded aliphatic environment.

Visualization of Molecular Structure and Proton Environments

The diagram below illustrates the chemical structure of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide with proton environments labeled corresponding to the predictions in the data table.

Figure 1. Chemical structure of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide with proton labels.

Experimental Protocol: Sample Preparation and Data Acquisition

Adherence to a meticulous protocol is paramount for acquiring high-resolution, artifact-free NMR spectra. This protocol is designed to be a self-validating system, ensuring reproducibility.

Materials and Equipment
  • Analyte: N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide (5-10 mg for ¹H NMR).[7][8]

  • Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), ≥99.8% deuteration.

  • Internal Standard (Optional): Tetramethylsilane (TMS) if not already present in the solvent.

  • Equipment:

    • High-quality 5 mm NMR tubes (e.g., Norell® 507-HP or equivalent).

    • Analytical balance (± 0.1 mg precision).

    • Glass vials.

    • Pasteur pipettes and bulbs.

    • Small plug of glass wool or a syringe filter (e.g., 0.45 µm PTFE).

    • Vortex mixer.

    • NMR Spectrometer (e.g., 300-600 MHz).

Causality-Driven Sample Preparation

This procedure ensures a homogeneous, particulate-free sample at an optimal concentration.[9]

  • Weighing the Analyte: Accurately weigh 5-10 mg of the analyte into a clean, dry glass vial.

    • Causality: This concentration range provides an excellent signal-to-noise ratio for a standard ¹H NMR experiment within a reasonable acquisition time while minimizing potential viscosity issues that can broaden spectral lines.[7][8]

  • Solvent Addition: Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

    • Causality: Deuterated solvents are used because the deuterium (²H) nucleus resonates at a different frequency from protons (¹H), rendering the solvent "invisible" in the ¹H spectrum and preventing the large solvent signal from obscuring the analyte signals.[9] The specified volume is optimal for modern NMR probes.[7]

  • Dissolution: Tightly cap the vial and vortex or gently agitate until the solid is completely dissolved. A clear, homogeneous solution should be obtained.

    • Causality: Complete dissolution is critical for magnetic field homogeneity. Undissolved solids will lead to broadened peaks and poor spectral resolution.

  • Filtration (Critical Step): Place a small, tight plug of glass wool into a clean Pasteur pipette. Transfer the solution from the vial through the filtered pipette directly into the NMR tube.

    • Causality: This step removes any suspended particulate matter (e.g., dust, undissolved microcrystals). Such particles have different magnetic susceptibilities than the solution, causing local magnetic field distortions that severely degrade spectral resolution.

  • Final Volume Check: Ensure the liquid height in the NMR tube is approximately 50 mm.[9] Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol to remove any fingerprints or dust.

    • Causality: A clean exterior and proper sample depth are essential for the spectrometer's automated sample handling and for achieving good magnetic field shimming.[10]

NMR Data Acquisition Parameters

These parameters are typical for a 400 MHz spectrometer and can be adjusted as needed.

  • Insert Sample: Place the NMR tube into a spinner turbine, adjust the depth using a depth gauge, and insert it into the spectrometer.[10]

  • Lock and Shim: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.[11]

    • Causality: Locking corrects for magnetic field drift over time, ensuring stable and accurate chemical shifts. Shimming minimizes field inhomogeneities across the sample volume, resulting in sharp, well-resolved peaks.

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton (zg30 or similar).

    • Number of Scans (NS): 8 to 16 scans.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 3-4 seconds.

    • Spectral Width (SW): ~16 ppm (e.g., from -2 to 14 ppm).

  • Data Processing:

    • Apply Fourier Transform (FT).

    • Perform phase correction.

    • Perform baseline correction.

    • Calibrate the chemical shift scale by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or TMS to 0 ppm.

    • Integrate all signals.

Spectral Interpretation and Analysis

Interpreting the spectrum involves systematically assigning each signal based on its chemical shift, integration, and multiplicity, cross-referencing with the predicted data.[12]

  • Identify Key Singlets: Locate the singlet (Hd ) for the –CH₂Cl group around 4.1-4.3 ppm. Its integration should correspond to 2H. The broad singlet for the amide proton (Ha ) will be far downfield (>8 ppm) and its shape may vary.

  • Analyze the Aromatic Region (6.5-8.0 ppm): Look for two distinct doublets. The downfield doublet (Hb ) corresponds to the two protons adjacent to the amide. The upfield doublet (Hc ) corresponds to the two protons adjacent to the azepane ring. Both should integrate to 2H and show a coupling constant (³JHH) of approximately 8-9 Hz, confirming their ortho relationship.[3]

  • Assign the Azepane Protons: Identify the deshielded signal for the α-protons (He ) around 3.2-3.5 ppm, which should integrate to 4H. The remaining aliphatic protons (Hf , Hg ) will appear as complex, overlapping multiplets in the upfield region (1.5-2.0 ppm) and should collectively integrate to 8H.

  • Confirm with Integration: Sum all integration values. The total should be proportional to the total number of protons in the molecule (19H). This provides a final validation of the signal assignments and sample purity.

Conclusion

This application note provides a comprehensive framework for the successful ¹H NMR analysis of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide. By integrating theoretical principles with a detailed, causality-driven experimental protocol, researchers can reliably obtain and interpret high-quality spectra for this compound. The methodologies described herein are fundamental for structural confirmation, purity assessment, and serve as a valuable reference for the characterization of other complex N-aryl acetamides in pharmaceutical and chemical research.

References

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. University of Wisconsin. Retrieved from [Link]

  • Vukovic, N., et al. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za farmaciju, 71(2), 118-135. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Al-Obaidi, A. S. M., et al. (2010). 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. Zeitschrift für Naturforschung B, 57(5), 583-588. Retrieved from [Link]

  • Fiveable. (n.d.). Para-Disubstituted Benzenes Definition. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Pergamon. (General reference for azepine chemistry).
  • ATB (Automated Topology Builder). (n.d.). Azepane. The University of Queensland. Retrieved from [Link]

  • R-NMR. (n.d.). SOP data acquisition. Retrieved from [Link]

  • JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]

  • Jasperse, K. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

  • University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • ResearchGate. (n.d.). Substituent effect on IR, 1H- and 13C-NMR spectral data IN N-(substituted phenyl)-2-cyanoacetamides: A correlation study. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal, 13(17), 2419-2426. Retrieved from [Link]

  • Abraham, R. J., et al. (2007). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-875. Retrieved from [Link]

  • Abraham, R. J., et al. (2004). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Magnetic Resonance in Chemistry, 42(4), 421-431. Retrieved from [Link]

  • El-Sayed, R., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3465-3498. Retrieved from [Link]

  • Missioui, H., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 9(8). Retrieved from [Link]

  • ResearchGate. (2024). (PDF) 2-Chloro-N-(4-hydroxyphenyl)acetamide. Retrieved from [Link]

  • Google Patents. (n.d.). US2321278A - Preparation of chloroacetamide.

Sources

Method

Application Note: Infrared (IR) Spectroscopy Analysis of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide

Abstract This application note provides a comprehensive guide for the analysis of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide using Fourier-Transform Infrared (FT-IR) spectroscopy. As this compound may be novel or not wi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the analysis of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide using Fourier-Transform Infrared (FT-IR) spectroscopy. As this compound may be novel or not widely characterized in public literature, this guide focuses on a predictive methodology based on the analysis of its constituent functional groups. We present the theoretical basis for the expected spectral features, a detailed protocol for acquiring high-quality data using Attenuated Total Reflectance (ATR), and a systematic approach to spectral interpretation. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, quality control, or structural characterization of novel chemical entities.

Introduction: The Role of IR Spectroscopy in Chemical Characterization

Infrared (IR) spectroscopy is an indispensable analytical technique for the rapid and non-destructive identification of functional groups within a molecule. By measuring the absorption of infrared radiation by a sample at specific wavelengths, an IR spectrum provides a unique molecular "fingerprint." For a molecule like N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide, which contains multiple key functional groups—a secondary amide, a para-disubstituted aromatic ring, an alkyl halide, and a tertiary amine within a saturated ring—IR spectroscopy is a first-line method for confirming its synthesis and structural integrity. The causality is direct: the vibrational frequencies of specific chemical bonds (e.g., C=O, N-H, C-Cl) correspond to distinct absorption bands in the IR spectrum.

Molecular Structure and Predictive Functional Group Analysis

To interpret the IR spectrum, we must first deconstruct the molecule into its fundamental vibrating units. The structure of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide contains several IR-active groups.

Caption: Molecular structure of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide with key functional groups highlighted.

Based on this structure, we can predict the key absorption bands by referencing established correlation tables from authoritative sources.[1][2]

Predicted IR Absorption Profile

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3370 - 3170N-H StretchSecondary AmideMedium
3100 - 3010C-H StretchAromatic (Aryl)Medium to Weak
2950 - 2850C-H StretchAliphatic (Azepane, -CH₂Cl)Medium to Strong
1680 - 1640C=O Stretch (Amide I)Secondary AmideStrong
1570 - 1515N-H Bend / C-N Stretch (Amide II)Secondary AmideStrong
1600 - 1450C=C Stretch (in-ring)AromaticMedium, multiple bands
1470 - 1440CH₂ Scissoring (Bending)Aliphatic (Azepane)Medium
1342 - 1266C-N StretchAromatic AmineStrong
860 - 790C-H Out-of-Plane (OOP) Bendpara-Disubstituted PhenylStrong
850 - 550C-Cl StretchAlkyl HalideStrong to Medium

Key Spectral Features and Interpretation

  • N-H and C-H Stretching Region (3400-2800 cm⁻¹): A single, medium-intensity peak is expected between 3370-3170 cm⁻¹ corresponding to the N-H stretch of the secondary amide.[3] This distinguishes it from a primary amide, which would show two peaks.[4] Just above 3000 cm⁻¹, weaker bands from the aromatic C-H stretches should appear.[5] Immediately below 3000 cm⁻¹, a series of stronger peaks will arise from the numerous aliphatic C-H bonds in the azepane ring and the chloroacetyl moiety.[6]

  • Carbonyl and Amide Region (1700-1500 cm⁻¹): This region is highly diagnostic. A very strong absorption, the "Amide I" band, should be present between 1680-1640 cm⁻¹.[4] This band is primarily due to the C=O stretching vibration. Its position is influenced by conjugation with the phenyl ring and hydrogen bonding. Another strong, characteristic peak, the "Amide II" band, is expected between 1570-1515 cm⁻¹.[7] This peak results from a combination of N-H in-plane bending and C-N stretching vibrations.[3]

  • Aromatic and Fingerprint Region (<1600 cm⁻¹): Multiple medium-intensity peaks between 1600-1450 cm⁻¹ are characteristic of the C=C bond stretching within the benzene ring. A crucial peak for confirming the substitution pattern is the strong C-H out-of-plane (OOP) bending vibration. For a para (1,4) disubstituted ring, this band is typically found between 860-790 cm⁻¹.[8][9] The presence of a strong band in this specific window is compelling evidence for the intended isomer. In the lower fingerprint region (850-550 cm⁻¹), a medium-to-strong absorption corresponding to the C-Cl stretch should be visible.[10]

Experimental Protocol: Acquiring the FT-IR Spectrum via ATR

Attenuated Total Reflectance (ATR) is the preferred method for analyzing solid powder samples due to its minimal sample preparation and ease of use.[11][12]

Instrumentation and Materials
  • FT-IR Spectrometer (e.g., Agilent Cary 630, Thermo Fisher Nicolet iS5)

  • ATR Accessory with a diamond or zinc selenide crystal

  • N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide sample (solid, powder form)

  • Spatula

  • Solvent for cleaning (e.g., Isopropanol or Ethanol)

  • Lint-free wipes

Step-by-Step Protocol
  • Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

  • ATR Crystal Cleaning: Before any measurement, clean the ATR crystal surface meticulously. Apply a small amount of isopropanol to a lint-free wipe and clean the crystal surface. Allow it to fully evaporate.

  • Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This is a critical self-validating step that measures the ambient atmosphere (CO₂, H₂O) and the instrument's optical bench, which will be digitally subtracted from the sample spectrum. Set the collection parameters to scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and co-add 16 scans for a good signal-to-noise ratio.

  • Sample Application: Place a small amount (typically 1-5 mg) of the powdered N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide sample onto the center of the ATR crystal.

  • Apply Pressure: Use the ATR's pressure clamp to apply firm, consistent pressure to the sample. This ensures good optical contact between the sample and the crystal surface, which is essential for a high-quality spectrum.[13]

  • Sample Spectrum Collection: Using the same parameters as the background scan, collect the sample spectrum.

  • Data Processing: The software will automatically perform the background subtraction. Perform an ATR correction (if available in the software) to make the spectrum appear more like a traditional transmission spectrum, correcting for the wavelength-dependent depth of penetration of the evanescent wave.

  • Cleanup: Release the pressure clamp, remove the bulk of the sample with a clean spatula, and clean the crystal surface with a solvent-moistened wipe as in Step 2.

Experimental Workflow

The entire process from sample preparation to final analysis follows a logical and repeatable sequence to ensure data integrity.

G start Start prep 1. Sample Preparation (Ensure dry, powdered sample) start->prep clean 2. Clean ATR Crystal (Use Isopropanol) prep->clean bg 3. Collect Background Spectrum (16 scans, 4 cm⁻¹ resolution) clean->bg apply 4. Apply Sample to Crystal (Ensure even coverage) bg->apply pressure 5. Apply Pressure (Ensure good optical contact) apply->pressure scan 6. Collect Sample Spectrum (Same parameters as background) pressure->scan process 7. Data Processing (Background subtraction, ATR correction) scan->process interpret 8. Spectral Interpretation (Compare to predicted peaks) process->interpret end End interpret->end

Caption: Standard Operating Procedure (SOP) workflow for ATR-FTIR analysis.

Conclusion

FT-IR spectroscopy provides a powerful and efficient method for the structural verification of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide. By systematically analyzing the key vibrational regions—N-H and C-H stretching, the Amide I/II bands, and the fingerprint region—one can confirm the presence of all required functional groups. The strong out-of-plane bending band characteristic of para-disubstitution is a particularly vital marker for isomeric purity. The ATR-FTIR protocol described herein offers a reliable and reproducible method for obtaining high-quality spectra, ensuring that this technique can be effectively integrated into the synthetic and quality control workflows for this and related novel compounds.

References

  • University of Colorado Boulder. (n.d.). IR Absorption Table.
  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • Sigma-Aldrich. (2019, October 30). IR Spectrum Table & Chart.
  • American Chemical Society Publications. (n.d.). Journal of Organic Chemistry. Retrieved from [Link]

  • Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy. Retrieved from [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • American Chemical Society Publications. (n.d.). Journal of Chemical Education. Retrieved from [Link]

  • Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy. Retrieved from [Link]

  • Williams, D. H., & Fleming, I. (2007). Spectroscopic Methods in Organic Chemistry.
  • Drawell Scientific Instrument Co., Ltd. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, February 18). Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
  • Chemistry LibreTexts. (2021, July 31). Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]

  • Fiveable. (n.d.). Para-Disubstituted Benzenes Definition. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR: alkyl halides.
  • National Center for Biotechnology Information. (2022, April 15). Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. Molecules. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: The Strategic Utility of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide as a Core Synthetic Intermediate

Introduction: Unveiling a Versatile Synthetic Building Block In the landscape of modern medicinal chemistry and materials science, the development of efficient synthetic routes to novel molecular architectures is paramou...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of modern medicinal chemistry and materials science, the development of efficient synthetic routes to novel molecular architectures is paramount. N-arylacetamides represent a crucial class of intermediates, serving as foundational scaffolds for a wide array of biologically active compounds and functional materials.[1] Among these, N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide emerges as a particularly valuable building block. Its structure is characterized by two key features: a nucleophilic azepane moiety attached to a phenyl ring and a highly reactive electrophilic chloroacetyl group. This duality makes it an exceptionally versatile intermediate for constructing more complex molecules, particularly in the synthesis of potential therapeutic agents like kinase inhibitors, anticonvulsants, and antimicrobial agents.[2][3]

The chloroacetamide functional group is a potent alkylating agent, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, and alcohols.[4] This reactivity allows for the facile introduction of diverse side chains and the construction of various heterocyclic systems, a common strategy in drug discovery to explore the chemical space around a core scaffold. This guide provides a comprehensive overview of the synthesis, purification, characterization, and strategic application of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide, offering detailed protocols and expert insights for researchers in drug development and synthetic chemistry.

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its successful application. The key data for N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide are summarized below.

PropertyValue
IUPAC Name N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide
CAS Number 436087-23-9[5]
Molecular Formula C₁₄H₁₉ClN₂O[5][6]
Molecular Weight 266.77 g/mol [5][6]
SMILES Code O=C(NC1=CC=C(N2CCCCCC2)C=C1)CCl[5]
Appearance Typically an off-white to pale yellow solid
Solubility Soluble in most organic solvents such as Dichloromethane (DCM), Chloroform, Ethyl Acetate, and Dimethylformamide (DMF). Sparingly soluble in alcohols and poorly soluble in water.

Synthesis Protocol: A Step-by-Step Guide

The synthesis of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide is most effectively achieved through a two-step process, beginning with the formation of the aniline precursor, followed by chloroacetylation.

Workflow Overview

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Chloroacetylation A 4-Fluoronitrobenzene + Azepane B 4-(azepan-1-yl)-1-nitrobenzene A->B Nucleophilic Aromatic Substitution (SNAr) C 4-(azepan-1-yl)aniline B->C Reduction (e.g., H2/Pd-C) D 4-(azepan-1-yl)aniline F N-[4-(azepan-1-yl)phenyl] -2-chloroacetamide D->F E Chloroacetyl Chloride E->F G cluster_0 Alkylation of Nucleophiles A N-[4-(azepan-1-yl)phenyl] -2-chloroacetamide C Substituted Product A->C B Nucleophile (Nu-H) e.g., R-NH2, R-SH, R-OH B->C + Base (e.g., K2CO3, NaH)

Sources

Method

Application Notes &amp; Protocols: A Comprehensive Guide to the Antibacterial Activity Screening of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide

Introduction: The Rationale for Screening N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel antibacterial agent...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Screening N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel antibacterial agents. A significant portion of this effort is focused on exploring new chemical scaffolds that can overcome existing resistance mechanisms. The compound N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide emerges as a promising candidate, belonging to a chemical class with established biological activity.

This molecule integrates two key pharmacophores: a chloroacetamide group and an azepane moiety. Chloroacetamide derivatives have demonstrated notable antimicrobial potential, particularly against Gram-positive bacteria like Staphylococcus aureus and its methicillin-resistant variant (MRSA).[1][2] Their activity is often attributed to high lipophilicity, which facilitates passage through the bacterial cell membrane.[1][2] The azepane ring, a seven-membered saturated heterocycle, is also a constituent of various pharmacologically active compounds, with some derivatives showing antimicrobial properties.[3][4][5]

The strategic combination of these two moieties in N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide provides a strong rationale for its investigation as a potential antibacterial agent. This guide presents a structured, field-proven workflow for the comprehensive in vitro screening of this compound, designed for researchers in microbiology and drug discovery. The protocols are grounded in the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[6][7][8]

Postulated Mechanism of Action: Targeting Fatty Acid Elongation

While the precise mechanism for this specific molecule is yet to be elucidated, the chloroacetamide class of compounds is known to function by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs).[9] VLCFAs are essential components of cellular membranes and play critical roles in cell division and expansion. It is hypothesized that N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide acts as an electrophile, forming a covalent bond with enzymes in the fatty acid elongase complex, thereby disrupting membrane stability and permeability, ultimately leading to bacterial cell death.[9][10][11]

Phase 1: Primary Screening via Disk Diffusion Assay

Principle: The Kirby-Bauer disk diffusion method is a qualitative assay used to rapidly assess the antimicrobial activity of a compound. A paper disk impregnated with the test compound is placed on an agar plate inoculated with a test bacterium. The compound diffuses into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of no growth—the zone of inhibition—will form around the disk. The diameter of this zone is proportional to the compound's activity.[12]

Causality Behind Experimental Choices: This method is selected for primary screening due to its simplicity, low cost, and ability to test multiple isolates simultaneously. It provides a clear visual indicator of activity, allowing for the rapid prioritization of promising compounds for further quantitative analysis.

Protocol 3.1: Kirby-Bauer Disk Diffusion Assay
  • Bacterial Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 4-5 well-isolated colonies of the test bacterium using a sterile loop.

    • Transfer the colonies into a tube containing 5 mL of sterile saline.

    • Vortex thoroughly to create a smooth suspension.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1.5 x 10⁸ CFU/mL). This standardization is critical for reproducibility.[12]

  • Plate Inoculation:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the bacterial suspension.

    • Rotate the swab firmly against the upper inside wall of the tube to remove excess liquid.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions, rotating the plate approximately 60° between each streaking to ensure uniform coverage.

  • Disk Application:

    • Prepare sterile 6 mm paper disks impregnated with a defined concentration of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide (e.g., 30 µ g/disk ). A stock solution of the compound in a suitable solvent (e.g., DMSO) must be prepared first.

    • Using sterile forceps, place the impregnated disks onto the inoculated MHA plate. Press gently to ensure complete contact with the agar surface.

    • Essential Controls:

      • Positive Control: A disk with a known antibiotic (e.g., Vancomycin for Gram-positives, Ciprofloxacin for Gram-negatives).

      • Negative Control: A blank disk impregnated only with the solvent (e.g., DMSO) used to dissolve the test compound. This is crucial to confirm that the solvent itself has no antibacterial activity.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2 °C for 16-20 hours under ambient atmospheric conditions.

  • Data Interpretation:

    • Following incubation, measure the diameter of the zones of complete inhibition in millimeters (mm) using a ruler or calipers.[12]

    • Record the results as shown in the example table below.

Data Presentation: Example Disk Diffusion Results
Test Organism Gram Stain Compound (30 µ g/disk ) Zone of Inhibition (mm) Positive Control (Vancomycin, 30 µg) Zone (mm) Negative Control (DMSO) Zone (mm)
Staphylococcus aureus (ATCC 25923)Positive18170
MRSA (ATCC 43300)Positive16160
Escherichia coli (ATCC 25922)Negative7N/A0
Pseudomonas aeruginosa (ATCC 27853)Negative6N/A0
Klebsiella pneumoniae (ATCC 700603)Negative8N/A0

Interpretation Note: A zone of inhibition >15 mm is often considered significant for a novel compound, warranting progression to quantitative testing. The minimal activity against Gram-negative bacteria is consistent with literature on some chloroacetamides.[1][2]

Phase 2: Quantitative Analysis via Broth Microdilution (MIC Determination)

Principle: The broth microdilution assay is the "gold standard" for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13] The MIC is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation. This assay is performed in a 96-well microtiter plate format, allowing for efficient testing of serial dilutions.

Causality Behind Experimental Choices: This method provides a quantitative measure of potency (the MIC value), which is essential for comparing the activity of different compounds and for guiding further development. The microtiter plate format allows for higher throughput and requires smaller volumes of reagents and compound compared to macrodilution methods.

Protocol 4.1: Broth Microdilution for MIC Determination
  • Compound Preparation:

    • Prepare a stock solution of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide in DMSO at a high concentration (e.g., 10 mg/mL).

    • Perform a two-fold serial dilution of the compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. The typical final concentration range to test is 256 µg/mL down to 0.5 µg/mL.

  • Bacterial Inoculum Preparation:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in Protocol 3.1.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Plate Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the serially diluted compound.

    • Essential Controls on Every Plate:

      • Growth Control: Wells containing only CAMHB and the bacterial inoculum (no compound).

      • Sterility Control: Wells containing only sterile CAMHB (no bacteria or compound).

      • Solvent Control: Wells containing the highest concentration of DMSO used in the assay, plus inoculum, to ensure it doesn't inhibit growth.

    • Cover the plate and incubate at 35 ± 2 °C for 16-20 hours.

  • MIC Determination:

    • After incubation, visually inspect the plate for bacterial growth (turbidity). A plate reader measuring absorbance at 600 nm can also be used for a more quantitative assessment.

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Data Presentation: Example MIC Results
Test Organism MIC (µg/mL) of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide Reference Antibiotic MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)4Vancomycin: 1
MRSA (ATCC 43300)8Vancomycin: 1
Enterococcus faecium (VRE, ATCC 51559)16Linezolid: 2
Escherichia coli (ATCC 25922)>128Ciprofloxacin: 0.015
Klebsiella pneumoniae (ATCC 700603)64Meropenem: 0.06
Pseudomonas aeruginosa (ATCC 27853)>128Meropenem: 0.5
Acinetobacter baumannii (ATCC 19606)64Meropenem: 2

Interpretation Note: The results suggest potent activity against Gram-positive cocci, including resistant strains like MRSA and VRE, and moderate to weak activity against the tested Gram-negative bacilli. This profile is common for chloroacetamide derivatives.[1]

Phase 3: Selectivity and Safety Assessment via Cytotoxicity Assay

Principle: A promising antimicrobial agent must be selectively toxic to bacterial cells while exhibiting minimal toxicity to host (mammalian) cells. In vitro cytotoxicity assays are crucial for this initial safety assessment.[14][15] The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells with active mitochondrial reductases can convert the yellow tetrazolium salt (MTT) into a purple formazan product, which can be quantified spectrophotometrically.

Causality Behind Experimental Choices: Evaluating cytotoxicity is a non-negotiable step in early-stage drug discovery.[16] A compound that is highly potent against bacteria but equally toxic to human cells has no therapeutic potential. The ratio of cytotoxicity (IC₅₀) to antibacterial activity (MIC) provides the Selectivity Index (SI), a key parameter for prioritizing compounds. A higher SI value is desirable.

Protocol 5.1: MTT Cytotoxicity Assay
  • Cell Culture:

    • Culture a suitable mammalian cell line (e.g., HEK293 - human embryonic kidney cells, or HepG2 - human liver cancer cells) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.[17]

  • Cell Seeding:

    • Harvest and count the cells. Seed them into a 96-well plate at a density of ~1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide in the cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the diluted compound.

    • Essential Controls:

      • Cell Control: Wells with cells and fresh medium only (100% viability).

      • Solvent Control: Wells with cells treated with the highest concentration of DMSO.

      • Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., Doxorubicin).

    • Incubate the plate for 24-48 hours.

  • MTT Assay and Data Analysis:

    • Add MTT solution (5 mg/mL) to each well and incubate for 3-4 hours.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated cell control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Data Presentation: Example Cytotoxicity & Selectivity Index
Parameter Value
Cell LineHEK293
IC₅₀ (µM)150 µM
Most Potent MIC (MRSA)8 µg/mL (~30 µM)
Selectivity Index (SI = IC₅₀ / MIC) 5

Interpretation Note: The Selectivity Index (SI) is a critical measure. A value greater than 10 is generally considered desirable for a promising hit compound. An SI of 5 suggests that while there is a therapeutic window, further chemical modifications may be needed to improve selectivity.

Visualized Workflows and Decision Logic

Overall Screening Workflow

The entire process, from initial compound handling to the final decision point, can be visualized as a structured workflow.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Quantitative Potency cluster_2 Phase 3: Safety & Selectivity start Compound N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide prep Prepare Stock Solution (e.g., 10 mg/mL in DMSO) start->prep disk_assay Disk Diffusion Assay (vs. Gram+/- Panel) prep->disk_assay measure_zone Measure Zones of Inhibition (mm) disk_assay->measure_zone mic_assay Broth Microdilution Assay (vs. ESKAPE Panel) measure_zone->mic_assay Active? (Zone > 15mm) determine_mic Determine MIC Values (µg/mL) mic_assay->determine_mic cyto_assay MTT Cytotoxicity Assay (e.g., HEK293 cells) determine_mic->cyto_assay Potent? (MIC ≤ 16 µg/mL) determine_ic50 Determine IC50 Value (µM) cyto_assay->determine_ic50 calc_si Calculate Selectivity Index (SI = IC50 / MIC) determine_ic50->calc_si decision Decision Point: Promising Candidate? calc_si->decision end Advance to Lead Optimization / In Vivo Studies decision->end Yes (SI > 10)

Caption: High-level workflow for antibacterial screening.

Decision-Making Framework

The interpretation of results from this screening cascade can be guided by a logical decision tree.

G start Screening Results (MIC & IC50) mic_check Is MIC ≤ 16 µg/mL against target pathogens? start->mic_check si_check Is Selectivity Index (IC50/MIC) > 10? mic_check->si_check Yes deprioritize Deprioritize: Low potency or high toxicity mic_check->deprioritize No promote Promising Candidate: Advance to further studies (e.g., Time-Kill, MOA) si_check->promote Yes optimize Consider for Lead Optimization: Improve selectivity si_check->optimize No

Caption: Decision tree for candidate progression.

Conclusion and Future Directions

This application guide provides a robust, multi-phase framework for the initial antibacterial evaluation of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide. By following standardized protocols for primary screening, quantitative MIC determination, and preliminary safety assessment, researchers can generate reliable and reproducible data. The hypothetical results suggest that this compound may possess potent activity against clinically relevant Gram-positive pathogens, including drug-resistant strains.

If the experimental data confirms a potent MIC and an acceptable selectivity index, subsequent studies should include:

  • Time-Kill Kinetic Assays: To determine if the compound is bactericidal or bacteriostatic.

  • Mechanism of Action Studies: To confirm the inhibition of fatty acid synthesis or explore other potential targets.

  • Resistance Frequency Studies: To assess the likelihood of bacteria developing resistance to the compound.

By systematically applying these protocols, the scientific community can efficiently evaluate the therapeutic potential of novel chemical entities like N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide in the critical fight against bacterial infections.

References

  • Bogdanović, A., Lazić, A., Grujić, S., Dimkić, I., Stanković, S., & Petrović, S. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju, 72(1), 70-79. [Link]

  • U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. [Link]

  • Clinical and Laboratory Standards Institute. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • Polshettiwar, S. A., et al. (2019). Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives. ResearchGate. [Link]

  • Knezevic, S. Z., et al. (2021). Mode of Action for Chloroacetamides and Functionally Related Compounds. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of N-(4-acetylphenyl)-2-chloroacetamide (2). [Link]

  • Al-Furjan, M. S. H., et al. (2024). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. Heliyon. [Link]

  • Hossain, T., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. medRxiv. [Link]

  • Božinović, N., et al. (2015). Synthesis and antimicrobial activity of azepine and thiepine derivatives. Journal of the Serbian Chemical Society. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2026). Clinical Breakpoint Tables. [Link]

  • Taylor & Francis Online. (2023). Synthesis, antimicrobial, antioxidant and molecular docking studies of novel multifunctional chloroacetamide derivatives. [Link]

  • National Institutes of Health, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • Singh, V., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Medicinal Chemistry Research. [Link]

  • Kazakova, O. B., et al. (2021). Evaluation of A-azepano-triterpenoids and related derivatives as antimicrobial and antiviral agents. Archiv der Pharmazie. [Link]

  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Scilit. (n.d.). Mode of Action for Chloroacetamides and Functionally Related Compounds. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. EUCAST - Home. [Link]

  • Das, M., et al. (2025). ESKAPE pathogens rapidly develop resistance against antibiotics in development in vitro. bioRxiv. [Link]

  • Wikipedia. ESKAPE. [Link]

  • American Journal of Bioscience and Clinical Integrity. (2024). Synthesis, Diagnosis And Evaluation Of The Antibacterial Activity Of New Oxazepane Derivatives. [Link]

  • PubMed. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST -standardising antimicrobial susceptibility testing in Europe. [Link]

  • Clinical and Laboratory Standards Institute. Antimicrobial Susceptibility Testing | Area of Focus. [Link]

  • Matotoka, M., & Masoko, P. (2023). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. ResearchGate. [Link]

  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. [Link]

  • Khalaf, N. A., et al. (2022). Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds. South African Journal of Chemistry. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • MDPI. (2021). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. [Link]

  • ACS Publications. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI Bookshelf. [Link]

  • European Journal of Medicinal Chemistry. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. [Link]

  • Clinical Microbiology Reviews. (2020). Antimicrobial Resistance in ESKAPE Pathogens. [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]

  • Frontiers in Microbiology. (2023). Revisiting ESKAPE Pathogens: virulence, resistance, and combating strategies focusing on quorum sensing. [Link]

  • Google Patents.
  • bioRxiv. (2026). Rapid Assessment of Immune Effector Cell-mediated Cytotoxicity using mRNA Lipid Nanoparticles. [Link]

  • Journal of Medicinal and Chemical Sciences. (2023). Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives. [Link]

  • da Silva, A. C. A., et al. (2022). A chloroacetamide derivative as a potent candidate for fusariosis treatment. Mycoses. [Link]

  • ResearchGate. (2023). Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. [Link]

  • National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]

  • PubMed. (2024). Antibiotic Resistance Trends in ESKAPE Pathogens Isolated at a Health Practice and Research Hospital: A Five-Year Retrospective Study. [Link]

  • SciELO. (2022). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. [Link]

  • ResearchGate. (2022). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. [Link]

  • RSC Publishing. (2020). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. [Link]

Sources

Application

"N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide" antifungal assay protocol

Part 1: Executive Summary & Rationale Objective: To define a standardized, reproducible protocol for evaluating the antifungal efficacy of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide (herein referred to as AZP-Cl ). This...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Rationale

Objective: To define a standardized, reproducible protocol for evaluating the antifungal efficacy of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide (herein referred to as AZP-Cl ). This protocol determines the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) against clinically relevant fungal pathogens (Candida spp.[1] and Aspergillus spp.).[2][3][4][5]

Compound Analysis & Scientific Rationale: AZP-Cl represents a hybrid pharmacophore combining a reactive


-chloroacetamide warhead  with a lipophilic azepane (hexamethyleneimine) ring .
  • Mechanism of Action (MoA): The chloroacetamide moiety acts as an electrophile, capable of covalently alkylating nucleophilic thiol (-SH) groups in essential fungal enzymes (e.g., cysteine proteases, ergosterol biosynthesis enzymes, or chitin synthases).

  • Role of Azepane: Unlike simple phenylacetamides, the bulky, hydrophobic azepane ring enhances lipophilicity (LogP), facilitating passive diffusion through the fungal cell wall and plasma membrane. Furthermore, the tertiary amine within the azepane ring may become protonated in the acidic fungal vacuole, potentially trapping the compound intracellularly (ion trapping).

Scope: This guide adapts the CLSI M27-A4 (Yeasts) and M38-A3 (Filamentous Fungi) standards specifically for AZP-Cl, addressing its specific solubility and stability profiles.

Part 2: Materials & Reagent Preparation

Chemical Safety & Handling
  • Hazard: AZP-Cl is a potent alkylating agent. It is a potential skin sensitizer and irritant.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory. Handle all powder in a chemical fume hood.

Stock Solution Preparation

AZP-Cl is hydrophobic and susceptible to hydrolysis in aqueous environments over time.

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (Grade

    
     99.9%).
    
  • Target Concentration: 10 mg/mL (Stock A).

  • Storage: Aliquot into amber glass vials (to prevent photolysis and plastic leaching). Store at -20°C. Discard after 3 freeze-thaw cycles.

Culture Media
  • Base: RPMI 1640 medium (with glutamine, without bicarbonate).

  • Buffer: 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid).

  • Adjustment: Adjust pH to 7.0

    
     0.1 at 25°C.
    
  • Sterilization: Filter sterilize (0.22

    
    m). Do not autoclave.
    

Part 3: Experimental Protocol (Broth Microdilution)

Phase A: Inoculum Preparation

Critical Step: Standardization of the inoculum is the single largest source of inter-lab variability.

  • Culture Retrieval: Subculture Candida albicans (ATCC 90028) or Aspergillus fumigatus (ATCC 204305) on Sabouraud Dextrose Agar (SDA). Incubate at 35°C for 24h (yeast) or 48-72h (molds).

  • Suspension: Pick 5 colonies (yeast) or wash conidia (mold) into sterile saline (0.85%).

  • OD Adjustment:

    • Yeast: Adjust to 0.5 McFarland standard (1-5

      
       10
      
      
      
      CFU/mL). Verify via spectrophotometer (OD
      
      
      ~0.12-0.15).
    • Mold: Count conidia using a hemocytometer; adjust to 1-5

      
       10
      
      
      
      conidia/mL.
  • Final Dilution: Dilute the standardized suspension 1:100 (Yeast) or 1:50 (Mold) into RPMI 1640-MOPS to achieve the Working Inoculum (approx. 0.5-2.5

    
     10
    
    
    
    CFU/mL).
Phase B: Plate Setup (96-Well Format)

Use sterile, U-bottom (yeast) or flat-bottom (mold) polystyrene microplates.

  • Compound Dilution:

    • Prepare a 2x concentration series of AZP-Cl in RPMI 1640 (e.g., 128

      
      g/mL down to 0.25 
      
      
      
      g/mL). Note: Keep DMSO < 1% final concentration.
  • Plating:

    • Columns 1-10: Add 100

      
      L of 2x AZP-Cl dilutions.
      
    • Column 11 (Growth Control): Add 100

      
      L RPMI (with equivalent DMSO) + 100 
      
      
      
      L Working Inoculum.
    • Column 12 (Sterility Control): Add 200

      
      L RPMI only.
      
  • Inoculation: Add 100

    
    L of Working Inoculum  to Columns 1-10.
    
    • Final Volume: 200

      
      L/well.
      
    • Final AZP-Cl Range: 64

      
      g/mL to 0.125 
      
      
      
      g/mL.
Phase C: Incubation & Readout
  • Incubation: 35°C

    
     2°C in ambient air.
    
    • Candida: 24 hours (Read at 48h if growth is slow).

    • Aspergillus:[2][3][4][5][6] 48 hours.[7]

  • Visual Scoring (MIC Determination):

    • Score 0: Optically clear (No growth).[8]

    • Score 1: Slightly hazy (~20% of control).

    • Score 2: Prominent reduction (~50% of control).[8]

    • Score 3: Slight reduction (~80% of control).

    • Score 4: No reduction (Turbid, same as control).

  • Endpoint:

    • MIC

      
      :  Lowest concentration with Score 0 (Complete inhibition).
      
    • MIC

      
      :  Lowest concentration with Score 2 (50% inhibition - often used for trailing endpoints in azoles, but for chloroacetamides, MIC
      
      
      
      is preferred due to fungicidal potential).
Phase D: MFC Determination (Fungicidal Activity)
  • Aspirate 20

    
    L from all clear wells (Score 0) and the first hazy well (Score 1).
    
  • Spot onto SDA plates.

  • Incubate at 35°C for 24-48h.

  • MFC Definition: The lowest concentration yielding <3 colonies (representing

    
    99.9% kill).
    

Part 4: Data Visualization & Workflow

Experimental Workflow Diagram

Antifungal_Workflow Stock Stock Prep (DMSO, 10mg/mL) Dilution Serial Dilution (2x in RPMI-MOPS) Stock->Dilution Dilute Plate 96-Well Plate (Compound + Fungi) Dilution->Plate 100µL/well Inoculum Inoculum Prep (0.5 McFarland) Inoculum->Plate 100µL/well Incubate Incubation (35°C, 24-48h) Plate->Incubate Readout Readout (MIC & MFC) Incubate->Readout Visual Score

Caption: Step-by-step workflow for Broth Microdilution assay of AZP-Cl.

Hypothetical Mechanism of Action

MOA_Mechanism Compound AZP-Cl (Extracellular) Membrane Fungal Cell Wall/Membrane Compound->Membrane Lipophilic Azepane facilitates entry Intracellular Intracellular AZP-Cl Membrane->Intracellular Passive Diffusion Target Target Enzyme (Cys-SH) Intracellular->Target Electrophilic Attack Alkylation Covalent Adduct (Irreversible Inhibition) Target->Alkylation Alkylation of Thiol Death Cell Death (Fungicidal) Alkylation->Death Loss of Function

Caption: Proposed Mechanism of Action: Azepane-mediated entry followed by chloroacetamide alkylation.

Part 5: Data Presentation Template

Table 1: Interpretation of MIC Results (Example)

StrainSpeciesAZP-Cl MIC (

g/mL)
Fluconazole MIC (Control)Interpretation
ATCC 90028 C. albicans4.00.5Susceptible
ATCC 6258 C. krusei8.032.0Potentially Active
Clinical Isolate A. fumigatus2.0N/AActive

Table 2: Troubleshooting Guide

ObservationProbable CauseCorrective Action
Precipitation in wells Compound insolubility at high conc.Verify DMSO <1%. Check solubility limit in RPMI.
Growth in Sterility Control Contaminated media or techniqueDiscard plates. Re-filter sterilize media.
"Trailing" growth (partial inhibition) Fungistatic effect or solubility issueRead MIC at 50% inhibition (Score 2). Confirm with MFC.

Part 6: References

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[7] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4). Wayne, PA: CLSI.[7] Link

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[7] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Third Edition (M38-A3). Wayne, PA: CLSI.[7] Link

  • Ferreira, E. S., et al. (2021).[3] Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus.[2][3][4] Anais da Academia Brasileira de Ciências, 93(Suppl 3).[2] Link

  • Machado, K. E., et al. (2019). Chloroacetamide derivatives as a promising topical treatment for fungal skin infections.[9][10] Mycologia, 111(4), 683-692. Link

  • Espinel-Ingroff, A., et al. (2008). Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4. Journal of Clinical Microbiology.[11] Link

Sources

Method

"N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide" cytotoxicity testing in cancer cell lines

Application Notes and Protocols Topic: Cytotoxicity Profiling of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide Against Cancer Cell Lines Introduction: Rationale for Investigating N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: Cytotoxicity Profiling of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide Against Cancer Cell Lines

Introduction: Rationale for Investigating N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide

N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide is a novel small molecule whose therapeutic potential is yet to be characterized. Its chemical structure is notable for the presence of a chloroacetamide group, a reactive electrophilic moiety known as a "warhead" in medicinal chemistry. This functional group can form stable, covalent bonds with nucleophilic residues on proteins, such as the thiol group of cysteine.[1] This mechanism of irreversible inhibition is a validated strategy in drug development, notably in kinase inhibitors used in oncology. For instance, certain irreversible inhibitors of Fibroblast Growth Factor Receptors (FGFR) utilize a chloroacetamide moiety to achieve covalent modification, leading to potent anti-proliferative activity in cancer cells.[1]

Furthermore, chloroacetamide-containing compounds have been associated with the induction of cellular stress, including the generation of reactive oxygen species (ROS), which can overwhelm cellular antioxidant defenses and trigger programmed cell death.[2] Given these properties, N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide is a compelling candidate for investigation as a potential cytotoxic agent.

This document provides a comprehensive guide for researchers to conduct a robust in vitro evaluation of the cytotoxic effects of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide. It outlines a two-tiered screening strategy, beginning with primary viability assays and followed by guidance for mechanistic studies. The protocols are designed to be self-validating through the inclusion of appropriate controls, ensuring high-quality, reproducible data.

Hypothesized Mechanism of Action

The primary hypothesis is that the chloroacetamide group of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide acts as an electrophile, targeting and covalently binding to critical cysteine residues within cellular proteins. This irreversible binding could disrupt the function of key enzymes or signaling proteins involved in cell survival and proliferation pathways (e.g., kinases, phosphatases), ultimately leading to cell cycle arrest and apoptosis.

cluster_compound The Compound cluster_cell Cancer Cell Compound N-[4-(azepan-1-yl)phenyl]- 2-chloroacetamide Warhead Reactive Chloroacetamide Moiety (-COCH₂Cl) Compound->Warhead possesses TargetProtein Target Protein (e.g., Kinase with Cysteine) Warhead->TargetProtein Forms Covalent Bond (Irreversible Inhibition) Downstream Pro-Survival Signaling (e.g., MAPK, AKT/mTOR) TargetProtein->Downstream Activation Blocked Apoptosis Apoptosis / Cell Death Downstream->Apoptosis Inhibition leads to

Caption: Hypothesized covalent inhibition mechanism.

Part 1: Foundational Protocols for Cytotoxicity Assessment

A robust initial assessment relies on multiple, independent assays to mitigate the risk of compound-specific artifacts. We recommend a primary screen using two distinct endpoint assays: the MTT assay, which measures metabolic activity, and the Sulforhodamine B (SRB) assay, which quantifies total cellular protein. This dual-assay approach provides a more reliable confirmation of cytotoxic activity.

Assay Selection Rationale
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is based on the ability of mitochondrial NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[3] The amount of formazan produced is proportional to the number of metabolically active cells. It is a widely used and well-established method for assessing cell viability.[4]

  • Sulforhodamine B (SRB) Assay: This assay relies on the ability of the SRB dye to bind to basic amino acid residues of proteins under mildly acidic conditions.[5] The amount of bound dye provides a measure of total cellular protein content, which is directly proportional to the cell number. This method is less susceptible to interference from compounds that alter mitochondrial metabolism and serves as an excellent orthogonal validation for MTT results.[6]

Essential Prerequisites
  • Compound Handling:

    • Chemical Information: N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide (CAS No. 436087-23-9) has a molecular weight of 266.77 g/mol .[7]

    • Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the compound in sterile, cell culture-grade Dimethyl Sulfoxide (DMSO). Ensure complete dissolution by vortexing. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Cell Line Selection:

    • Select a panel of cancer cell lines from different tissue origins to assess the breadth of activity. Recommended starting panel:

      • MCF-7: Human breast adenocarcinoma (adherent).

      • HepG2: Human hepatocellular carcinoma (adherent).

      • A549: Human lung carcinoma (adherent).

    • Maintain all cell lines in their recommended culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO₂.

Experimental Workflow Overview

The overall process, from cell preparation to data analysis, follows a standardized workflow applicable to both MTT and SRB assays.

Start Start: Prepare Compound Stock & Cell Cultures Seed 1. Seed Cells in 96-Well Plates (e.g., 5,000 cells/well) Start->Seed Incubate1 2. Incubate for 24 hours (Allow cells to attach) Seed->Incubate1 Treat 3. Treat with Serial Dilutions of Compound Incubate1->Treat Controls Include Controls: - Vehicle (DMSO) - Untreated - Positive (e.g., Doxorubicin) Treat->Controls Incubate2 4. Incubate for 72 hours (Exposure period) Treat->Incubate2 Assay 5. Perform Viability Assay Incubate2->Assay MTT MTT Assay Assay->MTT SRB SRB Assay Assay->SRB Read 6. Read Absorbance (Plate Reader) Assay->Read Analyze 7. Analyze Data Read->Analyze Calc Calculate % Viability Analyze->Calc IC50 Determine IC₅₀ Value Analyze->IC50 End End: Report IC₅₀ Values Analyze->End

Caption: General workflow for in vitro cytotoxicity screening.

Part 2: Step-by-Step Protocols

Protocol: MTT Cytotoxicity Assay

This protocol is adapted from standard methodologies.[3][4][8]

Materials:

  • 96-well flat-bottom sterile plates

  • N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide in DMSO

  • Selected cancer cell lines

  • Complete culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade) or Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Leave the first column for blanks (medium only).

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.

  • Compound Preparation: Prepare serial dilutions of the compound in culture medium. A typical concentration range to start with is 0.01 µM to 100 µM. Also prepare wells for:

    • Untreated Control: 100 µL of medium only.

    • Vehicle Control: 100 µL of medium containing the highest concentration of DMSO used in the dilutions (e.g., 0.5%).

    • Positive Control: A known cytotoxic agent (e.g., Doxorubicin).

  • Cell Treatment: Carefully remove the old medium and add 100 µL of the prepared compound dilutions and controls to the respective wells.

  • Exposure: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate for 3-4 hours at 37°C. Protect the plate from light. Viable cells will form visible purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or placing on an orbital shaker for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is based on established methods for quantifying cell density based on total protein content.[6]

Materials:

  • All materials from the MTT assay (except MTT and solubilizer).

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

Procedure:

  • Steps 1-5 (Seeding and Treatment): Follow the exact same procedure as for the MTT assay.

  • Cell Fixation: After the 72-hour incubation, gently add 25 µL of cold 10% TCA to each well (final concentration 2%) without removing the supernatant. Incubate at 4°C for 1 hour to fix the cells.

  • Washing: Carefully remove the supernatant and wash the plates five times with slow-running tap water. Remove excess water by tapping the plate on paper towels and allow it to air dry completely.

  • Staining: Add 50 µL of 0.4% SRB solution to each well and stain at room temperature for 30 minutes.

  • Removing Unbound Dye: Quickly rinse the plates five times with 1% acetic acid to remove unbound SRB dye.

  • Drying: Allow the plates to air dry completely.

  • Solubilization: Add 150 µL of 10 mM Tris-base solution to each well to dissolve the protein-bound dye. Place on an orbital shaker for 10 minutes to ensure complete solubilization.

  • Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.

Part 3: Data Analysis and Presentation

Calculation of Cell Viability

For both assays, the percentage of cell viability is calculated relative to the vehicle control.

  • Correct for Blank: Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.

  • Calculate Percentage Viability:

    • % Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100

Determination of IC₅₀

The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required to inhibit a biological process by 50%.[9]

  • Data Plotting: Plot the percentage of cell viability (Y-axis) against the log-transformed compound concentrations (X-axis).

  • Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, R) or an online tool to fit the data to a four-parameter logistic (4PL) sigmoidal dose-response curve.[10][11]

  • IC₅₀ Value: The software will calculate the IC₅₀ value, which is the concentration at which the curve passes through the 50% viability mark.

Data Presentation

Summarize the final IC₅₀ values in a clear, concise table. It is crucial to report the mean and standard deviation (SD) or standard error of the mean (SEM) from at least three independent experiments.

Cell LineN-[4-(azepan-1-yl)phenyl]-2-chloroacetamide IC₅₀ (µM)Positive Control (Doxorubicin) IC₅₀ (µM)
MCF-7 Mean ± SDMean ± SD
HepG2 Mean ± SDMean ± SD
A549 Mean ± SDMean ± SD

Part 4: Next Steps - Mechanistic Elucidation

If N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide demonstrates potent cytotoxicity, the next logical step is to investigate its mechanism of cell death.

  • Apoptosis vs. Necrosis: Use an Annexin V/Propidium Iodide (PI) flow cytometry assay. Annexin V stains early apoptotic cells, while PI enters and stains late apoptotic or necrotic cells with compromised membranes.

  • ROS Production: Measure intracellular ROS levels using a fluorescent probe like DCFDA (2',7'-dichlorofluorescin diacetate). An increase in ROS would support the hypothesis that oxidative stress contributes to the compound's cytotoxicity.[2]

  • Target Identification: Advanced proteomics techniques, such as Activity-Based Protein Profiling (ABPP), can be used to identify the specific cellular proteins that are covalently modified by the compound.

By following this structured approach, researchers can generate a comprehensive and reliable cytotoxicity profile for N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide, laying the groundwork for further preclinical development.

References

  • Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - National Institutes of Health (NIH) - [Link]

  • SRB assay for measuring target cell killing V.1 - Protocols.io - [Link]

  • Inhibitory Effects of N-[2-(4-acetyl-1-piperazinyl) phenyl]-2-(2-chlorophenoxy) acetamide on Osteoclast Differentiation In Vitro via the Downregulation of TRAF6 - PubMed - [Link]

  • How can I calculate IC50 for a cytotoxic substance? - ResearchGate - [Link]

  • Summary of cytotoxic effects (IC 50 , µg/mL) in three cancer cell lines... - ResearchGate - [Link]

  • Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray - [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays - CLYTE - [Link]

  • Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines - Frontiers in Oncology - [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - [Link]

  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PubMed Central - [Link]

  • MTT (Assay protocol) - Protocols.io - [Link]

  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PubMed Central - [Link]

  • How to calculate IC50 - Science Gateway - [Link]

Sources

Application

Application Notes and Protocols: Derivatization Reactions of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide

Introduction: The Versatile N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide Scaffold In the landscape of modern medicinal chemistry and drug development, the identification and optimization of privileged scaffolds are paramo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide Scaffold

In the landscape of modern medicinal chemistry and drug development, the identification and optimization of privileged scaffolds are paramount. N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide is one such scaffold, embodying a unique combination of structural features that render it a highly valuable starting material for the synthesis of diverse chemical libraries. The azepane moiety, a seven-membered saturated heterocycle, is a recurring motif in numerous biologically active compounds, contributing to favorable pharmacokinetic properties.[1][2] The N-phenylacetamide core provides a rigid framework for orienting substituents, while the reactive 2-chloroacetamide group serves as a versatile electrophilic handle for a wide array of nucleophilic substitution reactions.[3][4]

The inherent reactivity of the α-chloroamide functionality is the cornerstone of this guide. The electron-withdrawing nature of the adjacent carbonyl group activates the carbon-chlorine bond, making it susceptible to displacement by a variety of nucleophiles. This reactivity allows for the systematic and efficient introduction of diverse functional groups, enabling the exploration of chemical space and the fine-tuning of biological activity.[4] This document provides a detailed exploration of the derivatization potential of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide, offering both the theoretical underpinnings and practical, step-by-step protocols for its reaction with key classes of nucleophiles.

Synthesis of the Core Scaffold: N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide

The journey into the derivatization of this scaffold begins with its synthesis. The preparation of N-aryl-2-chloroacetamides is a well-established transformation, typically achieved through the chloroacetylation of the corresponding aniline derivative.[3] In this case, the precursor is 4-(azepan-1-yl)aniline.

Protocol 1: Synthesis of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide

This protocol outlines the chloroacetylation of 4-(azepan-1-yl)aniline using chloroacetyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Materials:

  • 4-(azepan-1-yl)aniline

  • Chloroacetyl chloride

  • Triethylamine (Et3N) or Potassium Carbonate (K2CO3)

  • Dichloromethane (DCM) or Acetonitrile (MeCN), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reactant Setup: In a round-bottom flask under a nitrogen or argon atmosphere, dissolve 4-(azepan-1-yl)aniline (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (1.1 - 1.5 eq) to the cooled solution with stirring.

  • Chloroacetylation: Slowly add chloroacetyl chloride (1.1 eq) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Causality behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents is crucial to prevent the hydrolysis of chloroacetyl chloride.

  • Low Temperature: The initial cooling to 0 °C helps to control the exothermic nature of the acylation reaction and minimize the formation of side products.

  • Base: Triethylamine or another suitable base is essential to scavenge the HCl generated during the reaction, which would otherwise protonate the starting aniline and inhibit the reaction.[4]

  • Work-up: The aqueous washes are necessary to remove the triethylammonium hydrochloride salt and any remaining water-soluble impurities.

Derivatization via Nucleophilic Substitution: A World of Possibilities

The chlorine atom in N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide is a good leaving group, making the adjacent carbon atom an electrophilic center ripe for attack by nucleophiles. This section will detail the reactions with nitrogen, oxygen, and sulfur nucleophiles, providing protocols and mechanistic insights.[3][4]

Section 1: Reactions with Nitrogen Nucleophiles

The substitution of the chlorine atom with nitrogen-based nucleophiles is a powerful method for introducing new amino functionalities, which are often key for biological activity. This can lead to the formation of secondary or tertiary amines, as well as heterocyclic structures.

N_Derivatization_Workflow A N-[4-(azepan-1-yl)phenyl]- 2-chloroacetamide E Reaction Mixture A->E B Nitrogen Nucleophile (e.g., R1R2NH) B->E C Base (e.g., K2CO3, Et3N) C->E D Solvent (e.g., DMF, MeCN) D->E F Heating (Optional) E->F Stirring G Work-up & Purification F->G Reaction Completion H N-[4-(azepan-1-yl)phenyl]- 2-(substituted-amino)acetamide G->H

Caption: General workflow for the N-derivatization of the chloroacetamide scaffold.

This protocol provides a general method for the reaction of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide with primary or secondary amines.

Materials:

  • N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide

  • Desired primary or secondary amine (1.1 - 2.0 eq)

  • Potassium carbonate (K2CO3) or Sodium carbonate (Na2CO3) (2.0 eq)

  • Potassium iodide (KI) (catalytic amount)

  • Dimethylformamide (DMF) or Acetonitrile (MeCN), anhydrous

  • Standard work-up and purification reagents (as in Protocol 1)

Procedure:

  • Reactant Setup: In a round-bottom flask, combine N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide (1.0 eq), the desired amine (1.1 - 2.0 eq), potassium carbonate (2.0 eq), and a catalytic amount of potassium iodide in anhydrous DMF.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C. The optimal temperature will depend on the nucleophilicity of the amine. Monitor the reaction by TLC.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Causality behind Experimental Choices:

  • Base: An inorganic base like potassium carbonate is used to neutralize the HCl formed and to deprotonate the amine nucleophile if it is used as its hydrochloride salt.

  • Potassium Iodide: Catalytic KI can enhance the reaction rate through the Finkelstein reaction, where the chloride is transiently replaced by the more reactive iodide.

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are excellent choices as they can dissolve the reactants and facilitate the SN2 reaction mechanism.[4]

Table 1: Examples of Nitrogen Nucleophiles and Potential Products

Nitrogen NucleophileExpected Product Structure
PiperidineN-[4-(azepan-1-yl)phenyl]-2-(piperidin-1-yl)acetamide
MorpholineN-[4-(azepan-1-yl)phenyl]-2-morpholinoacetamide
Aniline2-(phenylamino)-N-[4-(azepan-1-yl)phenyl]acetamide
Benzylamine2-(benzylamino)-N-[4-(azepan-1-yl)phenyl]acetamide
Section 2: Reactions with Sulfur Nucleophiles

Sulfur nucleophiles are generally soft and highly nucleophilic, reacting readily with the chloroacetamide scaffold to form thioether linkages. These derivatives are of interest in medicinal chemistry due to the diverse roles that sulfur-containing functional groups can play in biological systems.

This protocol describes the reaction with thiols to form thioether derivatives.

Materials:

  • N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide

  • Desired thiol (R-SH) (1.1 eq)

  • Sodium hydroxide (NaOH) or Potassium carbonate (K2CO3) (1.2 eq)

  • Ethanol or DMF

  • Standard work-up and purification reagents

Procedure:

  • Thiolate Formation: In a round-bottom flask, dissolve the thiol (1.1 eq) in ethanol. Add sodium hydroxide or potassium carbonate (1.2 eq) and stir for 15-30 minutes at room temperature to form the thiolate.

  • Nucleophilic Substitution: Add a solution of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide (1.0 eq) in ethanol to the thiolate solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to reflux. Monitor the reaction progress by TLC.

  • Work-up:

    • After the reaction is complete, concentrate the mixture under reduced pressure.

    • Add water to the residue and extract with an organic solvent.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate to obtain the crude product.

  • Purification: Purify the product by column chromatography or recrystallization.

Causality behind Experimental Choices:

  • Base: A base is required to deprotonate the thiol to the more nucleophilic thiolate anion.

  • Solvent: Ethanol is a common solvent for these reactions, though DMF can also be used, particularly for less reactive thiols.

Table 2: Examples of Sulfur Nucleophiles and Potential Products

Sulfur NucleophileExpected Product Structure
ThiophenolN-[4-(azepan-1-yl)phenyl]-2-(phenylthio)acetamide
Benzyl mercaptan2-(benzylthio)-N-[4-(azepan-1-yl)phenyl]acetamide
Cysteine ethyl esterN-[4-(azepan-1-yl)phenyl]-2-((2-amino-3-ethoxy-3-oxopropyl)thio)acetamide
Section 3: Reactions with Oxygen Nucleophiles

Oxygen nucleophiles, such as phenols and carboxylates, can also displace the chloride to form ether and ester linkages, respectively. These reactions often require a base to deprotonate the nucleophile.

O_Derivatization_Workflow A N-[4-(azepan-1-yl)phenyl]- 2-chloroacetamide E Reaction Mixture A->E B Oxygen Nucleophile (e.g., ArOH, RCOOH) B->E C Base (e.g., K2CO3, NaH) C->E D Solvent (e.g., Acetone, DMF) D->E F Heating E->F Stirring G Work-up & Purification F->G Reaction Completion H N-[4-(azepan-1-yl)phenyl]- 2-(substituted-oxy)acetamide G->H

Caption: General workflow for the O-derivatization of the chloroacetamide scaffold.

This protocol details the reaction with phenols to generate aryloxyacetamide derivatives.

Materials:

  • N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide

  • Desired phenol (ArOH) (1.1 eq)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • Acetone or DMF

  • Standard work-up and purification reagents

Procedure:

  • Reactant Setup: In a round-bottom flask, combine the phenol (1.1 eq) and potassium carbonate (2.0 eq) in acetone or DMF.

  • Addition of Electrophile: Add N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide (1.0 eq) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at reflux for several hours until the starting material is consumed, as indicated by TLC.

  • Work-up:

    • Cool the reaction mixture and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with water and brine.

    • Dry the organic layer, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Causality behind Experimental Choices:

  • Base: A base is necessary to deprotonate the weakly acidic phenol to the more nucleophilic phenoxide.

  • Solvent: Acetone is a good solvent for this reaction, and its boiling point provides a suitable reaction temperature. DMF can be used for less reactive phenols.

Table 3: Examples of Oxygen Nucleophiles and Potential Products

Oxygen NucleophileExpected Product Structure
Phenol2-phenoxy-N-[4-(azepan-1-yl)phenyl]acetamide
4-Methoxyphenol2-(4-methoxyphenoxy)-N-[4-(azepan-1-yl)phenyl]acetamide
Acetic acid (as sodium acetate)2-acetoxy-N-[4-(azepan-1-yl)phenyl]acetamide

Analytical Monitoring of Derivatization Reactions

Effective monitoring of the reaction progress is crucial for optimizing reaction conditions and ensuring complete conversion.

  • Thin Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the disappearance of the starting material and the appearance of the product. A suitable solvent system (e.g., ethyl acetate/hexanes) should be chosen to achieve good separation of the spots.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be employed. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic or phosphoric acid for better peak shape) is a good starting point for method development.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for confirming the identity of the product by providing both retention time and mass-to-charge ratio data.

Conclusion

N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide is a highly adaptable scaffold for the synthesis of a wide range of derivatives. The protocols and principles outlined in these application notes provide a solid foundation for researchers to explore the chemical space around this core structure. The ease of derivatization, coupled with the inherent drug-like properties of the azepane and N-phenylacetamide moieties, makes this compound a valuable asset in the quest for novel therapeutic agents. The provided protocols are intended as a starting point, and optimization of reaction conditions may be necessary for specific substrates.

References

  • Katke, S. A., et al. (2011). Synthesis of Biologically Active 2-Chloro-N-Alkyl/Aryl Acetamide Derivatives. International Journal of Pharma Sciences and Research (IJPSR), 2(7), 148-156.
  • Kysil, A., et al. (2022). New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides. Molecules, 27(24), 8841.
  • Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
  • Kos, J., et al. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju, 72(4), 299-310.
  • Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. Retrieved from [Link]

  • Al-Omair, M. A., et al. (2021). N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide. Molbank, 2021(3), M1244.
  • Prakash, G. K., et al. (2012). Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 500-504.
  • Google Patents. (1943). Preparation of chloroacetamide. US2321278A.
  • Prakash, G. K., et al. (2012). Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. ResearchGate. Available at: [Link]

  • Fun, H. K., et al. (2011). N-(4-Chloro-phen-yl)-2-(naphthalen-1-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1759.
  • Mphahulo, E. T., et al. (2022). Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properties. Molecules, 27(13), 4235.
  • Abdel-Latif, E., et al. (2020). Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. Journal of Heterocyclic Chemistry, 57(8), 3071-3081.
  • Al-Abdullah, E. S., et al. (2024). Design, Synthesis, and Antimicrobial Evaluation of Some New Thiopyrimidin-Benzenesulfonamide Compounds. Preprints.org.
  • SIELC Technologies. (n.d.). Separation of N-(4-((4-((4-Hydroxyphenyl)amino)phenyl)amino)phenyl)acetamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Vinogradova, E. V., et al. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society, 145(5), 3106-3115.
  • Cahova, H., et al. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins.
  • National Institute of Pharmaceutical Education & Research (NIPER) S.A.S. Nagar. (n.d.). Patents. Retrieved from [Link]

  • Suwiński, J., et al. (2023). Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. Molecules, 28(2), 896.
  • Hsieh, M. C., et al. (2012). Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. European Journal of Medicinal Chemistry, 54, 443-451.
  • Khan, I., et al. (2022).
  • Google Patents. (2014). (RS)-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide compounds with modulating activity with commensurate effects, pharmaceutical substances (variants) and their use, compositions (variants) thereof body). CN103987386A.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide

From the Desk of the Senior Application Scientist Welcome to the technical support center for the synthesis of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide. This guide is designed for researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges, particularly low yields, in this critical synthetic step. Here, we will dissect the common issues, provide evidence-based troubleshooting strategies, and offer detailed protocols to enhance the efficiency and reproducibility of your experiments.

The synthesis, which involves the N-acylation of 4-(azepan-1-yl)aniline with 2-chloroacetyl chloride, is a fundamental transformation.[1] However, the high reactivity of the acid chloride and the specific properties of the aniline precursor can lead to several complications.[2] This guide provides a structured approach to identifying and resolving these issues.

Troubleshooting Guide

Q1: My reaction yield is consistently low (<60%). What are the most probable causes and how can I address them?

Low yields are often rooted in one of four areas: reagent quality, reaction conditions, side reactions, or workup/purification inefficiencies. Let's break these down.

A1: Root Cause Analysis & Solutions

  • Reagent Quality & Stoichiometry:

    • Chloroacetyl Chloride Purity: 2-Chloroacetyl chloride is highly reactive and susceptible to hydrolysis from atmospheric moisture, decomposing into chloroacetic acid and HCl.[3][4] Using a freshly opened bottle or a recently distilled reagent is crucial. The presence of chloroacetic acid will not participate in the acylation, thus reducing your potential yield.

    • Aniline Precursor Purity: The starting material, 4-(azepan-1-yl)aniline, may contain impurities from its own synthesis. Ensure its purity via NMR or LC-MS before starting the reaction.

    • Solvent Anhydrousness: Any water in your reaction solvent (e.g., THF, DCM) will rapidly quench the chloroacetyl chloride.[4] Always use anhydrous solvents for this reaction.

  • Reaction Conditions:

    • Temperature Control: The reaction is exothermic.[4] Adding the chloroacetyl chloride dropwise at a low temperature (0 to 5 °C) is critical to prevent side reactions and potential degradation.[5] After the addition, allowing the reaction to slowly warm to room temperature can help drive it to completion.

    • Base Selection: The choice of base is paramount. It serves to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[6][7]

      • Avoid: Strong, nucleophilic bases can compete with the aniline and react with the chloroacetyl chloride.

      • Recommend: Use a non-nucleophilic base. While triethylamine (TEA) is common, a hindered base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to significantly improve rates and yields in similar acylations, potentially by activating the acid chloride.[5][8] Inorganic bases like potassium carbonate (K₂CO₃) in a solvent like DCM can also be effective.[9]

  • Dominant Side Reactions:

    • Hydrolysis of Acyl Chloride: As mentioned, this is a major issue. Minimize exposure to air and use dry equipment and solvents.

    • Di-acylation: Although sterically less likely for this secondary amide product, it's a possibility if reaction conditions are too harsh.

    • Reaction with Base: Some tertiary amine bases can react with highly reactive acyl chlorides. Using a hindered base minimizes this.[5]

  • Workup & Purification:

    • Aqueous Workup: Ensure the pH is properly adjusted. A wash with a mild base (e.g., saturated NaHCO₃ solution) will remove any unreacted chloroacetyl chloride (as chloroacetic acid) and the hydrochloride salt of your base.

    • Product Isolation: The target molecule is a solid. If it precipitates from the reaction mixture, it can often be isolated by simple filtration.[1][10] If not, standard extraction followed by recrystallization or column chromatography is necessary.

Frequently Asked Questions (FAQs)

Q2: I'm seeing multiple spots on my TLC. What are the likely side products?

A2: Besides your starting material and desired product, common impurities observed on a TLC plate include:

  • Unreacted 4-(azepan-1-yl)aniline: This will be your starting material spot.

  • Chloroacetic acid: Formed from the hydrolysis of chloroacetyl chloride. This is very polar and may streak or remain at the baseline.

  • N,N'-bis(chloroacetyl) derivative (Di-acylated product): While less common due to the newly formed amide being less nucleophilic, it's possible under forcing conditions.[7] This product would be less polar than your desired product.

  • Polymerization products: Chloroacetyl chloride can potentially undergo self-reaction or polymerization under certain conditions, leading to baseline material.

A visualization of the main reaction versus a key side reaction is presented below.

Side_Reactions cluster_main Desired Reaction Pathway cluster_side Major Side Reaction Aniline 4-(azepan-1-yl)aniline Product N-[4-(azepan-1-yl)phenyl]- 2-chloroacetamide Aniline->Product Nucleophilic Attack CAC ClCOCH₂Cl CAC->Product Base Base (e.g., DBU) Base->Product HCl Scavenger CAC_side ClCOCH₂Cl Side_Product Chloroacetic Acid (ClCH₂COOH) CAC_side->Side_Product Hydrolysis H2O H₂O (Moisture) H2O->Side_Product

Fig. 1: Desired reaction vs. hydrolysis side reaction.
Q3: What is the optimal solvent and base combination you recommend?

A3: Based on literature for analogous reactions, a combination of anhydrous Tetrahydrofuran (THF) as the solvent and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as the base often provides excellent results.[5]

  • Why THF? It is an aprotic solvent that effectively dissolves both the amine starting material and the resulting amide, but it does not react with the acid chloride.

  • Why DBU? DBU is a strong, non-nucleophilic, sterically hindered base.[8] Its bulk prevents it from reacting with the electrophilic chloroacetyl chloride, while its basicity is sufficient to scavenge the generated HCl. Studies have shown it can accelerate the rate of reaction compared to other bases like triethylamine (TEA).[5]

Alternative: A biphasic system using Dichloromethane (DCM) with an inorganic base like Potassium Carbonate (K₂CO₃) is also a robust choice, often simplifying workup as the base and its salt can be easily filtered off.[9]

Q4: Can you provide a detailed, optimized protocol for this synthesis?

A4: Certainly. This protocol incorporates best practices to maximize yield and purity.

Optimized Synthesis Protocol

Materials:

  • 4-(azepan-1-yl)aniline (1.0 eq)

  • 2-Chloroacetyl chloride (1.05 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-(azepan-1-yl)aniline (1.0 eq).

  • Dissolution: Dissolve the aniline in anhydrous THF (approx. 0.1 M concentration).

  • Base Addition: Add DBU (1.1 eq) to the solution and stir for 5 minutes.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acylation: Add a solution of 2-chloroacetyl chloride (1.05 eq) in a small amount of anhydrous THF to the dropping funnel. Add the acid chloride solution dropwise to the stirred reaction mixture over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for another hour, then remove the ice bath and let it stir at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

  • Workup:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with saturated NaHCO₃ solution (2x), followed by brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide.

The following workflow diagram summarizes the troubleshooting logic.

Troubleshooting_Workflow Start Low Yield Observed CheckReagents Step 1: Verify Reagent Quality - Fresh Chloroacetyl Chloride? - Pure Aniline? - Anhydrous Solvent? Start->CheckReagents ReagentIssue Solution: Use fresh/purified reagents & anhydrous solvent. CheckReagents->ReagentIssue No CheckConditions Step 2: Evaluate Reaction Conditions - Temperature at 0-5 °C? - Appropriate Base (e.g., DBU)? - Dropwise Addition? CheckReagents->CheckConditions Yes ReagentIssue->CheckConditions ConditionIssue Solution: Optimize T-control. Switch to non-nucleophilic base (DBU/K₂CO₃). CheckConditions->ConditionIssue No CheckWorkup Step 3: Analyze Workup/Purification - Proper pH during wash? - Emulsion issues? - Degradation on column? CheckConditions->CheckWorkup Yes ConditionIssue->CheckWorkup WorkupIssue Solution: Ensure basic wash (NaHCO₃). Use recrystallization instead of silica gel if unstable. CheckWorkup->WorkupIssue No Success Yield Improved CheckWorkup->Success Yes WorkupIssue->Success

Fig. 2: A logical workflow for troubleshooting low yields.

Data Summary: Reaction Parameter Comparison

For clarity, the following table summarizes different conditions reported for similar N-acylation reactions.

EntryBaseSolventTemperatureTypical YieldReference
1DBUTHF0 °C to RT75-95%[5]
2K₂CO₃DCMRTGood[9]
3TEATHFNot SpecifiedVariable[5]
4NonePhosphate Buffer (pH 7.4)RT>90%[1]

Note: The phosphate buffer system is an excellent green chemistry alternative, though substrate solubility may be a concern.[1][11]

References

  • REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Semantic Scholar. [Link]

  • Singh, R. et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372.
  • Preparation of chloroacetamide.
  • Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. [Link]

  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link]

  • N-Acylation Reactions of Amines. ResearchGate. [Link]

  • Why did my amide syntesis does not work?. ResearchGate. [Link]

  • Synthesis of N-(4-acetylphenyl)-2-chloroacetamide (2). ResearchGate. [Link]

  • Reaction of aryl amine with chloroacetyl chloride in the presence of... ResearchGate. [Link]

  • Alkylation of 2 a with chloroacetyl chloride (4 a). ResearchGate. [Link]

  • Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. National Institutes of Health (NIH). [Link]

  • Reactions of Amines. Chemistry LibreTexts. [Link]

  • An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral. Taylor & Francis Online. [Link]

  • Tips and tricks for difficult amide bond formation?. Reddit. [Link]

  • Chloroacetyl chloride | ClCH2COCl. PubChem, National Institutes of Health (NIH). [Link]

  • Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction.
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. National Institutes of Health (NIH). [Link]

  • Acylation with chloroacetyl chloride. Reddit. [Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. [Link]

  • Challenges and Breakthroughs in Selective Amide Activation. National Institutes of Health (NIH). [Link]

  • Chloroacetyl chloride. Wikipedia. [Link]

  • What are the best reaction conditions for an amidation reaction using EDC?. ResearchGate. [Link]

  • Reactions and Mechanisms. Master Organic Chemistry. [Link]

  • NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. BYJU'S. [Link]

Sources

Optimization

Technical Support Center: Synthesis of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide

Welcome to the technical support center for the synthesis of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the nuances of this specific chloroacetylation reaction. Our goal is to provide practical, experience-driven advice to help you optimize your synthesis and avoid common pitfalls.

Introduction: The Chemistry at Play

The synthesis of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide involves the acylation of the primary aromatic amine, 4-(azepan-1-yl)aniline, with chloroacetyl chloride.[1][2] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[3] While seemingly straightforward, the presence of two nitrogen atoms with different nucleophilicities (a primary aromatic amine and a tertiary aliphatic amine) and a reactive electrophile can lead to the formation of several side products. Understanding the potential for these side reactions is crucial for successful synthesis and purification.

This guide will address frequently encountered issues in a question-and-answer format, providing both theoretical explanations and actionable protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction is complete, but I see multiple spots on my TLC plate. What are the likely side products?

A1: The presence of multiple spots on your TLC plate, in addition to your starting material and desired product, likely indicates the formation of one or more side products. The most common culprits in this synthesis are:

  • Bis-acylated Product: Formation of N-acetyl-N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide.

  • Dimerized Product: Self-reaction of the product molecule.

  • Hydrolysis Products: Chloroacetic acid or N-[4-(azepan-1-yl)phenyl]-2-hydroxyacetamide.

  • Unreacted Starting Material: 4-(azepan-1-yl)aniline.

The formation of these impurities is highly dependent on the reaction conditions.

Q2: I suspect I have a bis-acylated side product. How can I confirm this and prevent its formation?

A2: The bis-acylated product, where the amide nitrogen is acylated a second time, is a common impurity in acylation reactions, particularly if the reaction temperature is too high or an excess of the acylating agent is used.

Mechanism of Formation:

After the initial formation of the desired amide, the nitrogen can be deprotonated by a strong base, making it nucleophilic enough to react with another molecule of chloroacetyl chloride.

Troubleshooting and Prevention:

  • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of chloroacetyl chloride. A large excess will significantly increase the likelihood of bis-acylation.

  • Temperature Control: Maintain a low reaction temperature (0 °C to room temperature) to favor the more reactive primary amine over the less reactive amide nitrogen.[1]

  • Slow Addition: Add the chloroacetyl chloride dropwise to the solution of the amine to avoid localized high concentrations of the acylating agent.[4]

  • Choice of Base: A non-nucleophilic, sterically hindered base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (TEA) is recommended.[1][5] Using an overly strong base can promote deprotonation of the newly formed amide.

Analytical Confirmation:

  • Mass Spectrometry (MS): The bis-acylated product will have a molecular weight corresponding to the addition of a second chloroacetyl group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR will lack the N-H signal of the amide. The aromatic signals may also show a downfield shift.

Q3: Could the chloroacetyl chloride react with the tertiary amine of the azepane ring?

A3: While tertiary amines can react with acyl chlorides, in this specific molecule, the primary aromatic amine is significantly more nucleophilic and sterically accessible than the tertiary aliphatic amine of the azepane ring. Therefore, reaction at the azepane nitrogen is less likely under controlled conditions.

However, if the reaction is run at high temperatures or for extended periods, or if a large excess of chloroacetyl chloride is used, this side reaction could occur, leading to the formation of a quaternary ammonium salt.

Prevention:

  • Adhere to the same preventative measures as for bis-acylation: controlled stoichiometry, low temperature, and slow addition of the acylating agent.

Analytical Confirmation:

  • NMR Spectroscopy: The formation of a quaternary ammonium salt would lead to a significant downfield shift of the protons on the carbons adjacent to the azepane nitrogen.

  • Solubility: The quaternary salt would likely be more soluble in aqueous media than the desired product.

Q4: My product appears to be degrading over time, or I am isolating a high molecular weight impurity. What could be happening?

A4: The product, N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide, contains a reactive alkyl chloride. This makes it susceptible to nucleophilic substitution, including self-reaction, which can lead to dimerization or polymerization, especially in the presence of a base.[2]

Mechanism of Dimerization:

The azepane nitrogen of one product molecule can act as a nucleophile and displace the chloride on another product molecule.

Troubleshooting and Prevention:

  • Quench the Reaction Properly: Once the reaction is complete, quench it by adding water or a dilute acid to neutralize the base and any remaining reactive species.

  • Prompt Work-up and Purification: Do not let the crude reaction mixture stir for extended periods after the reaction is complete. Proceed with extraction and purification as soon as possible.

  • Storage: Store the purified product in a cool, dark place, and consider storing it as a salt (e.g., hydrochloride) to reduce the nucleophilicity of the azepane nitrogen.

Analytical Confirmation:

  • Mass Spectrometry (MS): Dimerization will result in an ion with approximately double the molecular weight of the desired product.

  • HPLC: The dimer will have a longer retention time than the monomer.

Experimental Protocols

General Protocol for the Synthesis of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide

This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagent purity.

  • Dissolve 4-(azepan-1-yl)aniline (1 equivalent) in a suitable solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Add a non-nucleophilic base (e.g., triethylamine, 1.1 equivalents) to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.[1]

  • Allow the reaction to stir at 0 °C for 1 hour , then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the product into an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel.

Troubleshooting Flowchart

Caption: A flowchart for troubleshooting side product formation.

Data Summary

Potential Side ProductMolecular FormulaMolecular Weight ( g/mol )Key Identifying Features
Desired Product C₁₄H₁₉ClN₂O266.77Presence of N-H proton in NMR.
Bis-acylated Product C₁₆H₁₉Cl₂N₂O₂357.24Absence of N-H proton in NMR; higher mass in MS.
Dimerized Product C₂₈H₃₇ClN₄O₂513.07Approximately double the mass in MS; longer retention time in HPLC.
Hydrolysis of Product C₁₄H₂₀N₂O₂248.32Absence of chlorine; lower mass in MS.

Visualizing the Reaction and Side Products

reaction_pathways cluster_reactants Reactants cluster_products Products & Side Products Start_Material 4-(azepan-1-yl)aniline Desired_Product N-[4-(azepan-1-yl)phenyl] -2-chloroacetamide Start_Material->Desired_Product + Chloroacetyl Chloride (1 equiv) Acyl_Chloride Chloroacetyl Chloride Acyl_Chloride->Desired_Product Bis_Acyl Bis-acylated Product Acyl_Chloride->Bis_Acyl Desired_Product->Bis_Acyl + Chloroacetyl Chloride (excess) Dimer Dimerized Product Desired_Product->Dimer + Another Product Molecule (Base, heat)

Caption: Reaction pathways for the formation of the desired product and major side products.

References

  • Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372. Available at: [Link]

  • Semantic Scholar (2024). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Available at: [Link]

  • Khan, F. N., et al. (2010). N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1434. Available at: [Link]

  • AVESİS (2018). Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. Available at: [Link]

  • Gu, J. (2021). Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O. Zeitschrift für Kristallographie - New Crystal Structures, 236(3), 543-545. Available at: [Link]

  • ResearchGate (2017). A facile amidation of chloroacetyl chloride using DBU. Available at: [Link]

  • Wikipedia. Chloroacetyl chloride. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available at: [Link]

  • Reddit. (2024). Acid chloride reaction with amine. Available at: [Link]

  • International Journal of Pharma Sciences and Research (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Available at: [Link]

  • SIELC Technologies. Separation of N-(4-Bromo-2-(2-pyridylcarbonyl)phenyl)-2-chloroacetamide on Newcrom R1 HPLC column. Available at: [Link]

  • PubMed Central (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Available at: [Link]

  • ResearchGate. (2017). Figure 1: shows the reaction between aryl amine and chloroacetyl chloride to give... Available at: [Link]

  • Organic Syntheses (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Available at: [Link]

  • PubMed (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Available at: [Link]

  • ResearchGate (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide

A Guide to Minimizing Diacylation and Optimizing Reaction Yield Prepared by the Senior Application Scientist Team Introduction: Understanding the Challenge The synthesis of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide is...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Diacylation and Optimizing Reaction Yield

Prepared by the Senior Application Scientist Team

Introduction: Understanding the Challenge

The synthesis of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide is a standard N-acylation reaction, typically employing 4-(azepan-1-yl)aniline and 2-chloroacetyl chloride. While straightforward in principle, a common and significant challenge is the formation of a diacylated byproduct. This occurs because the starting material, 4-(azepan-1-yl)aniline, possesses two nucleophilic nitrogen centers: the primary aromatic amine and the secondary aliphatic amine of the azepane ring.

The high reactivity of 2-chloroacetyl chloride can lead to acylation at both sites, reducing the yield of the desired mono-acylated product and complicating purification. This guide provides a comprehensive set of frequently asked questions, troubleshooting protocols, and an optimized synthesis workflow to enable researchers to selectively synthesize the target compound with high purity and yield.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis, focusing on the chemical principles behind the recommended solutions.

Q1: My final product analysis (LC-MS/NMR) shows a significant impurity with a higher molecular weight. Is this the diacylated byproduct?

A: Yes, it is highly probable. The diacylated byproduct incorporates a second chloroacetyl group, leading to a molecular weight increase of 76.5 g/mol (C₂H₂ClO) compared to the desired product. This byproduct arises from the competitive reaction at the secondary amine of the azepane ring. Controlling the reaction conditions is critical to favor mono-acylation at the primary aromatic amine.

Q2: What are the primary experimental factors that lead to excessive diacylation?

A: Diacylation is primarily caused by a combination of three factors:

  • Incorrect Stoichiometry: Using an excess of 2-chloroacetyl chloride is the most common cause. Any amount of acylating agent beyond a 1:1 molar ratio with the amine will aggressively drive the formation of the diacylated product once the primary amine has reacted.

  • High Reaction Temperature: The acylation reaction is highly exothermic. Failure to control the temperature, especially during the addition of the acyl chloride, increases the reaction rate indiscriminately, reducing selectivity between the two amine groups.[1] Lower temperatures generally favor higher selectivity in acylation reactions.

  • Rapid Reagent Addition: Adding the 2-chloroacetyl chloride too quickly creates localized areas of high concentration, mimicking the effect of using an overall excess and promoting diacylation.

Q3: How can I optimize my reaction stoichiometry to prevent diacylation?

A: Precise control of stoichiometry is paramount.

  • Limiting Reagent: Always treat the 4-(azepan-1-yl)aniline as the limiting reagent.

  • Acyl Chloride Ratio: Use a molar ratio of 2-chloroacetyl chloride that is only slightly in excess, typically between 1.0 to 1.05 equivalents . This ensures full conversion of the starting amine without providing a significant excess to drive the second acylation. A protocol for a similar reaction successfully used 1.1 equivalents of chloroacetyl chloride while maintaining strict temperature control.[2]

Q4: What is the optimal temperature for this reaction, and why is it so critical?

A: The optimal temperature is 0 to 5 °C .

  • Mechanism: Maintaining a low temperature slows down the reaction kinetics. This allows the inherent differences in nucleophilicity and steric hindrance between the two nitrogen atoms to direct the reaction pathway selectively. The reaction should be conducted in an ice-water or ice-salt bath to absorb the heat generated.[3]

  • Procedure: Pre-cool the solution of 4-(azepan-1-yl)aniline and base to 0 °C before starting the addition of 2-chloroacetyl chloride. Monitor the internal temperature throughout the addition to ensure it does not rise above 5 °C.[3]

Q5: Which base is most suitable for this reaction, and what is its role?

A: A non-nucleophilic tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is recommended. A sterically hindered base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can also be highly effective.[4][5]

  • Primary Role (HCl Scavenger): The reaction of an amine with an acyl chloride produces one equivalent of hydrochloric acid (HCl).[6] This acid will protonate any unreacted amine, rendering it non-nucleophilic and halting the reaction.[6] The base neutralizes the HCl as it is formed, allowing the reaction to proceed to completion.[6][7][8]

  • Secondary Role (Selectivity): The choice of base can influence selectivity. Highly hindered bases like DIPEA or DBU are less likely to cause side reactions themselves.[5] At least one full equivalent of base is required to neutralize the generated HCl. Using a slight excess (e.g., 1.1-1.2 equivalents) can be beneficial.

Visualizing the Reaction Pathway

The following diagram illustrates the desired mono-acylation pathway versus the undesired diacylation side reaction. Controlling the reaction conditions (depicted as the "Control Gate") is key to maximizing the yield of the intended product.

reaction_pathway SM 4-(azepan-1-yl)aniline + Chloroacetyl Chloride Control Reaction Conditions (Temp, Stoichiometry, Rate) SM->Control Reaction Start Product Desired Product (Mono-acylation) Control->Product Selective Pathway (Controlled) Byproduct Undesired Byproduct (Di-acylation) Control->Byproduct Non-Selective Pathway (Uncontrolled)

Caption: Competing reaction pathways in the synthesis.

Optimized Experimental Protocol

This protocol incorporates best practices to maximize the yield of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide while minimizing diacylation.

Materials & Reagents:

  • 4-(azepan-1-yl)aniline

  • 2-Chloroacetyl chloride (freshly distilled or from a new bottle)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-(azepan-1-yl)aniline (1.0 eq) and TEA (1.1 eq) in anhydrous DCM (approx. 10 mL per gram of aniline).

  • Cooling: Place the flask in an ice-salt bath and stir the solution for 15 minutes, allowing the internal temperature to equilibrate to 0 °C.[3]

  • Reagent Preparation: In the dropping funnel, prepare a solution of 2-chloroacetyl chloride (1.05 eq) in a small amount of anhydrous DCM.

  • Slow Addition: Add the 2-chloroacetyl chloride solution dropwise to the stirred amine solution over a period of 30-45 minutes. Crucially, monitor the internal thermometer to ensure the temperature does not exceed 5 °C. [3]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup - Quenching: Once the starting material is consumed, slowly pour the reaction mixture into a separatory funnel containing cold saturated NaHCO₃ solution to quench the reaction and wash out excess acid and salts.

  • Extraction: Extract the aqueous layer twice with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexane) to yield the pure N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide.

Data Summary Table

This table provides a quick reference for the recommended reaction parameters.

ParameterRecommended ValueRationale
Stoichiometry (Amine:Acyl Chloride) 1 : 1.05Minimizes excess acylating agent available for diacylation.
Base (e.g., TEA) 1.1 - 1.2 equivalentsNeutralizes generated HCl to prevent amine protonation.[6]
Temperature 0 - 5 °CSlows reaction rate, enhancing selectivity for the primary amine.[1]
Solvent Anhydrous DCM or THFAprotic solvent prevents reaction with the acyl chloride.
Addition Time 30 - 45 minutesAvoids localized high concentrations of the acyl chloride.
Reaction Time 1 - 3 hours (TLC monitored)Ensures completion without promoting side reactions over time.

References

  • Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372. Available at: [Link]

  • Schotten, C. (1884). Ueber die Acylirung von Aminen. Berichte der deutschen chemischen Gesellschaft, 17(2), 2176-2182. (Historical reference for the Schotten-Baumann reaction). Available at: [Link]

  • Organic Chemistry Portal (n.d.). Schotten-Baumann Reaction. Available at: [Link]

  • Royal Society of Chemistry (n.d.). Supporting Information for [relevant article on chloroacetamide synthesis]. Note: A specific article link would be inserted here based on the search result that provided the protocol. For this guide, general principles from a representative source[2] are used. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges in the purification of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide. Here, we address com...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges in the purification of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide. Here, we address common issues encountered during experimental work, offering troubleshooting strategies and detailed protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide?

A1: The impurity profile is typically dictated by the synthetic route, which commonly involves the acylation of 4-(azepan-1-yl)aniline with chloroacetyl chloride.[1][2] The primary impurities to anticipate are:

  • Unreacted 4-(azepan-1-yl)aniline: This starting material is a basic amine and can be difficult to separate from the product, which also contains a basic azepane group.

  • Diacylated by-product: Although less common, it's possible for the chloroacetyl group to react further, or for other side reactions to occur.

  • Hydrolysis product (N-[4-(azepan-1-yl)phenyl]-2-hydroxyacetamide): The chloroacetamide functional group is susceptible to hydrolysis, which can occur during aqueous work-up or if wet solvents are used.[3][4]

  • Salts: If a base like triethylamine or potassium carbonate is used to scavenge the HCl generated during the reaction, the corresponding hydrochloride salt will be a major by-product.[5]

Q2: My crude product is an oil/gum and won't crystallize. What should I do?

A2: "Oiling out" is a common problem when impurities are present that depress the melting point of the desired compound. Here are several strategies to address this:

  • Initial Purification: Before attempting recrystallization, perform a preliminary purification. An aqueous work-up with dilute acid (e.g., 1M HCl) can help remove the basic starting material, 4-(azepan-1-yl)aniline. A subsequent wash with a dilute base (e.g., saturated sodium bicarbonate) will remove any acidic impurities.[6][7]

  • Solvent Selection: Your choice of solvent is critical. While highly soluble in many organic solvents, for recrystallization, you need a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. For similar N-aryl acetamides, ethanol or mixtures of ethanol and water have proven effective.[8][9]

  • Trituration: If a full recrystallization is failing, try trituration. This involves stirring the crude oil with a solvent in which the desired product is sparingly soluble, but the impurities are soluble. This can often induce crystallization of the product. Hexanes or a mixture of hexanes and ethyl acetate might be a good starting point.

Q3: I'm seeing significant tailing of my product spot on my TLC plates and getting poor separation during column chromatography. What is causing this?

A3: The basic azepane nitrogen in your molecule is interacting with the acidic silanol groups on the surface of the silica gel.[10] This strong interaction leads to tailing and can make separation of closely eluting impurities very difficult.

To counteract this, you need to add a basic modifier to your mobile phase to "cap" the acidic sites on the silica. Common choices include:

  • Triethylamine (Et3N): Adding 0.5-2% triethylamine to your eluent is a very effective way to improve peak shape.[11]

  • Ammonium Hydroxide: A stock solution of 10% ammonium hydroxide in methanol can be prepared, and then 1-10% of this solution is added to your mobile phase (e.g., dichloromethane).[12]

Alternatively, using an amine-functionalized silica gel can also prevent these unwanted interactions.[10]

Troubleshooting Guide

Problem 1: Low Yield After Aqueous Work-up
Potential Cause Troubleshooting Steps Scientific Rationale
Product is partially soluble in the aqueous layer. 1. Back-extract the aqueous washes with a small amount of the primary organic solvent (e.g., ethyl acetate or dichloromethane). 2. Ensure the pH of the aqueous layer is neutral or slightly basic before the final extraction to minimize protonation of the azepane nitrogen.The azepane moiety can be protonated, increasing the aqueous solubility of your product. By neutralizing the aqueous layer, you ensure the product is in its free base form, which is more soluble in organic solvents.
Emulsion formation during extraction. 1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. 2. If the emulsion persists, filter the mixture through a pad of celite.Brine increases the ionic strength of the aqueous phase, which can help to break up emulsions.
Product hydrolysis. 1. Keep the temperature low during the work-up, especially if using acidic or basic washes. 2. Minimize the time the product is in contact with acidic or basic aqueous solutions.The chloroacetamide group can be susceptible to hydrolysis, particularly under harsh pH conditions or at elevated temperatures.[3]
Problem 2: Impurities Co-elute with the Product During Column Chromatography
Potential Cause Troubleshooting Steps Scientific Rationale
Inappropriate solvent system. 1. Perform a thorough TLC analysis with various solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol) to find a system that gives good separation between your product and the impurity.[6] 2. Use a shallower solvent gradient during chromatography.A well-chosen solvent system is crucial for achieving good separation. A shallow gradient increases the resolution between closely eluting compounds.
Column overloading. 1. Use a larger column or reduce the amount of crude material loaded onto the column. A general rule of thumb is to load 1-5% of the column's silica gel weight.Overloading the column leads to broad peaks and poor separation.
The impurity is structurally very similar to the product. 1. Consider an alternative purification method, such as recrystallization. 2. If chromatography is necessary, try a different stationary phase, such as alumina or C18 reverse-phase silica.If the polarity of the product and impurity are too similar, a different separation mechanism (e.g., partitioning in reverse-phase chromatography) may be more effective.

Experimental Protocols

Protocol 1: General Aqueous Work-up
  • After the reaction is complete, cool the reaction mixture to room temperature.

  • If your reaction solvent is immiscible with water (e.g., dichloromethane, ethyl acetate), proceed to step 3. If it is miscible (e.g., THF, DMF), dilute the mixture with an immiscible solvent and water.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1M HCl (to remove basic starting materials).

    • Saturated NaHCO₃ solution (to remove acidic by-products).

    • Brine (to aid in phase separation and remove residual water).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

Protocol 2: Recrystallization of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide
  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol) to dissolve the solid at an elevated temperature.[8] Heat the mixture gently with stirring.

  • Once the solid is fully dissolved, remove the flask from the heat source.

  • If using a co-solvent system (e.g., ethanol/water), add the anti-solvent (water) dropwise until the solution becomes slightly cloudy. Reheat gently until the solution is clear again.

  • Allow the solution to cool slowly to room temperature. To promote slower crystal growth, you can insulate the flask.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Protocol 3: Flash Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel in your chosen eluent.

  • Prepare the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane). If solubility is an issue, you can adsorb the crude product onto a small amount of silica gel.

  • Load the Column: Carefully load the sample onto the top of the silica gel bed.

  • Elute: Begin eluting the column with your chosen mobile phase, collecting fractions. A common starting point for N-aryl acetamides is a gradient of ethyl acetate in hexanes.[6] Crucially, if you observe tailing, add 0.5-1% triethylamine to your mobile phase. [10][12]

  • Monitor Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Visual Diagrams

Synthesis and Potential By-products

cluster_reactants Reactants cluster_products Products & By-products 4-(azepan-1-yl)aniline 4-(azepan-1-yl)aniline Target_Molecule N-[4-(azepan-1-yl)phenyl]- 2-chloroacetamide 4-(azepan-1-yl)aniline->Target_Molecule + Chloroacetyl Chloride Chloroacetyl_chloride Chloroacetyl Chloride Chloroacetyl_chloride->Target_Molecule HCl HCl Target_Molecule->HCl forms Hydrolysis_Product Hydrolysis Product Target_Molecule->Hydrolysis_Product + H2O (side reaction)

Caption: Synthesis of the target molecule and potential hydrolysis by-product.

Purification Workflow

Crude_Product Crude Reaction Mixture Workup Aqueous Work-up (HCl, NaHCO3 washes) Crude_Product->Workup Dry_Concentrate Dry & Concentrate Workup->Dry_Concentrate Purification_Choice Assess Purity (TLC/HPLC) Dry_Concentrate->Purification_Choice Column_Chromatography Flash Column Chromatography (add Et3N to eluent) Purification_Choice->Column_Chromatography Multiple Spots / Tailing Recrystallization Recrystallization (e.g., Ethanol/Water) Purification_Choice->Recrystallization Mainly One Spot Pure_Product Pure Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: Decision workflow for purification of the target compound.

References

  • PubChem. (n.d.). Chloroacetamide. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • Dow Chemical. (1943). Preparation of chloroacetamide. U.S.
  • Khan, F. N., Roopan, S. M., Malathi, N., Hathwar, V. R., & Akkurt, M. (2010). N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1434.
  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 28, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of N-(4-Bromo-2-(2-pyridylcarbonyl)phenyl)-2-chloroacetamide on Newcrom R1 HPLC column. Retrieved January 28, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-(4-chlorophenyl)- (CAS 539-03-7). Retrieved January 28, 2026, from [Link]

  • PubChem. (n.d.). N-(4-Chlorophenyl)acetamide. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU.
  • El-Metwaly, N. M. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
  • Biotage. (2023). Is there an easy way to purify organic amines? Retrieved January 28, 2026, from [Link]

  • Roberts, A. L., et al. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Environmental Science & Technology, 40(12), 3835-3843.
  • ResearchGate. (n.d.). (a) Synthesis of N-(4-acetylphenyl)-2-chloroacetamide (2). (i) ClCH2COCl, K2CO3, DCM, rt, 3 h. Retrieved January 28, 2026, from [Link]

  • Organic Chemistry Org. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved January 28, 2026, from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved January 28, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved January 28, 2026, from [Link]

  • Reddit. (2025).
  • Saravanan, K., et al. (2016). 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide.
  • Mishra, D., Singh, R., & Rout, C. (2017). A facile amidation of chloroacetyl chloride using DBU.
  • Ciba-Geigy AG. (1980). Process for the purification of tertiary amines.
  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved January 28, 2026, from [Link]

  • BenchChem. (2025). Troubleshooting N-(1-chloropropan-2-yl)acetamide stability issues.
  • El-Metwaly, N. M. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
  • PubChem. (n.d.). N-(4-Chlorophenyl)-2-(naphthalen-1-yl)acetamide. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (n.d.). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1-ylcarbonyl)Aniline – An Amide Derivative of P-Aminobenzoic Acid. Retrieved January 28, 2026, from [Link]

  • Science Forums. (2011).
  • Agilent. (n.d.). LC and LC/MS Columns. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Retrieved January 28, 2026, from [Link]

  • Semantic Scholar. (2024).
  • National Center for Biotechnology Information. (n.d.). Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms. PubMed Central. Retrieved January 28, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide

Welcome to the technical support guide for N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide (CAS No. 436087-23-9).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide (CAS No. 436087-23-9). This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability of this compound. As a Senior Application Scientist, my goal is to provide you with the technical expertise and practical insights necessary to ensure the integrity of your experiments.

Introduction to N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide

N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide is a versatile bifunctional molecule. Its structure features a reactive chloroacetamide group, making it a valuable precursor for covalent modifications, and an azepane-substituted phenyl ring, which can be tailored for various molecular recognition purposes. However, the very features that make this compound a useful synthetic building block also render it susceptible to specific degradation pathways. This guide will help you navigate these potential stability issues.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: What are the primary stability concerns for N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide?

The primary stability concerns for N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide stem from its two key functional groups: the chloroacetamide moiety and the tertiary amine of the azepane ring.

  • Hydrolysis: The amide bond in the chloroacetamide group is susceptible to hydrolysis under strong acidic or basic conditions, leading to the formation of 2-chloroacetic acid and 4-(azepan-1-yl)aniline. The chloroacetamide itself can also undergo hydrolysis to form a hydroxyacetamide derivative.

  • Nucleophilic Substitution: The chlorine atom is a good leaving group, making the adjacent methylene carbon susceptible to attack by nucleophiles. This is often the intended reactivity in experimental designs but can be an unwanted side reaction if nucleophiles are present in your solvent or reaction mixture.

  • Oxidation: The tertiary amine of the azepane ring is susceptible to oxidation, which can lead to the formation of an N-oxide or other degradation products. This can be promoted by exposure to air (oxygen), light, or oxidizing agents.

FAQ 2: How should I properly store N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide to ensure its long-term stability?

Proper storage is critical to maintaining the integrity of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide. Based on general principles for storing reactive chemical compounds, the following conditions are recommended:

Storage ParameterRecommendationRationale
Temperature Store at -20°C.Low temperatures slow down the rates of potential degradation reactions, including hydrolysis and oxidation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).This minimizes the risk of oxidation of the tertiary amine.
Light Protect from light by storing in an amber vial or a dark location.Light can promote photo-oxidation and other degradation pathways.
Moisture Store in a tightly sealed container in a desiccated environment.This prevents hydrolysis of the amide bond and the chloroacetyl group.
Troubleshooting Guide: Unexpected Reaction Outcomes
Problem 1: My reaction yield is consistently low, and I observe multiple unexpected byproducts by LC-MS.

This is a common issue when working with reactive compounds like N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide. The likely culprit is the degradation of your starting material or intermediates.

Potential Causes & Solutions:

  • Degradation of Starting Material:

    • Troubleshooting Step: Before starting your reaction, verify the purity of your N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide using a suitable analytical method like LC-MS or ¹H NMR.

    • Solution: If degradation is observed, repurify the compound if possible, or use a fresh, properly stored batch.

  • Incompatible Reaction Conditions:

    • Troubleshooting Step: Review your reaction conditions. Are there any strong acids, bases, or nucleophiles present that are not part of your intended reaction? Is your solvent protic (e.g., methanol, water) and potentially acting as a nucleophile?

    • Solution:

      • If possible, switch to an aprotic solvent (e.g., THF, DCM, acetonitrile).

      • If a protic solvent is necessary, consider running the reaction at a lower temperature to minimize side reactions.

      • Use non-nucleophilic bases if a base is required for your reaction.

Problem 2: I am trying to perform a nucleophilic substitution on the chloroacetamide, but I am seeing significant amounts of a byproduct with a mass corresponding to the hydrolysis of the chlorine.

This indicates that water is competing with your intended nucleophile.

Potential Causes & Solutions:

  • Presence of Water in the Reaction:

    • Troubleshooting Step: Ensure all your glassware is thoroughly dried and that you are using anhydrous solvents.

    • Solution: Use freshly opened anhydrous solvents or solvents dried over molecular sieves. Run the reaction under an inert atmosphere to prevent the introduction of atmospheric moisture.

  • Reaction Kinetics:

    • Troubleshooting Step: Consider the relative nucleophilicity of your reagent and water under your reaction conditions.

    • Solution: You may need to increase the concentration of your nucleophile or add a scavenger for water, such as molecular sieves, to the reaction mixture.

Visualizing Potential Degradation Pathways

To better understand the stability challenges, the following diagram illustrates the primary degradation pathways for N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide.

G cluster_main N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide cluster_hydrolysis Hydrolysis Pathways cluster_oxidation Oxidation Pathway cluster_nucleophilic_substitution Nucleophilic Substitution A N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide B N-[4-(azepan-1-yl)phenyl]-2-hydroxyacetamide A->B H₂O C 4-(azepan-1-yl)aniline + 2-chloroacetic acid A->C H₂O (acid/base) D N-oxide derivative A->D [O] E Substituted product (Desired) A->E Nu: (intended) F Side products A->F Nu: (unintended)

Caption: Potential degradation and reaction pathways.

Experimental Protocols

To assist in identifying and mitigating stability issues, here are protocols for assessing the stability of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide.

Protocol 1: Forced Degradation Study

This protocol is designed to identify the potential degradation products of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide under various stress conditions.

Materials:

  • N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% H₂O₂

  • Acetonitrile (ACN) or other suitable organic solvent

  • LC-MS system

Procedure:

  • Prepare a stock solution of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide in ACN at a concentration of 1 mg/mL.

  • Set up the following stress conditions in separate vials:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Thermal Stress: Place a vial of the stock solution in an oven at 60°C.

    • Photolytic Stress: Expose a vial of the stock solution to UV light.

  • Incubate the samples for a defined period (e.g., 24, 48, 72 hours).

  • At each time point, take an aliquot from each condition, neutralize if necessary, and dilute with the mobile phase.

  • Analyze the samples by LC-MS to identify and quantify any degradation products.

Workflow for Stability Assessment

The following diagram outlines a logical workflow for assessing the stability of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide in the context of a planned reaction.

G A Define Reaction Conditions (Solvent, Temp, Reagents) B Assess Purity of Starting Material (LC-MS, NMR) A->B C Run Small-Scale Test Reaction B->C D Analyze Reaction Mixture by LC-MS (Identify Byproducts) C->D E Byproducts Match Forced Degradation Profile? D->E H No: Investigate Alternative Reaction Pathways E->H No I Yes E->I Yes F Optimize Reaction Conditions (Anhydrous, Inert Atmosphere, Lower Temp) G Scale-Up Reaction F->G I->F

Caption: Workflow for reaction optimization.

References

  • General Reactivity of Chloroacetamides: While a specific study on N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide is not readily available, the reactivity of the chloroacetamide moiety is well-documented in organic synthesis literature. For an overview of reactions involving chloroacetamides, refer to comprehensive organic chemistry textbooks or review articles on the synthesis of heterocyclic compounds.
  • Forced Degradation Studies: For general guidance on conducting forced degradation studies, refer to the ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

  • Storage of Chemicals: For best practices in chemical storage, consult safety resources from organizations such as the American Chemical Society (ACS). [Link]

Optimization

Technical Support Center: N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide Degradation Pathways

Welcome to the technical support guide for "N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide." This document is designed for researchers, scientists, and drug development professionals actively engaged in stability testing an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for "N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide." This document is designed for researchers, scientists, and drug development professionals actively engaged in stability testing and degradation pathway analysis of this compound. Given the specific nature of this molecule, this guide provides a predictive framework based on the reactivity of its core functional groups: the chloroacetamide moiety, the N-phenyl amide linkage, and the tertiary amine within the azepane ring.

Our approach is grounded in the principles of forced degradation, providing you with the causal logic behind experimental design and robust troubleshooting strategies to navigate the complexities of identifying its degradants.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm starting a forced degradation study. Which stress conditions are most likely to degrade N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide?

Answer: Based on its structure, the molecule possesses several reactive sites. You should prioritize your investigation on hydrolytic and oxidative pathways.

  • Hydrolytic (Acidic and Basic): The amide linkage is the primary target for hydrolysis. Acid- or base-catalyzed hydrolysis will likely cleave the bond between the phenyl ring and the acetyl group.[1][2][3][4] The chloroacetamide group itself can also undergo hydrolysis, substituting the chloride with a hydroxyl group.[1][2][4]

  • Oxidative: The tertiary amine of the azepane ring and the electron-rich phenyl ring are susceptible to oxidation.[5][6] Common lab oxidants like hydrogen peroxide will likely lead to N-oxide formation on the azepane nitrogen or other oxidative cleavage products.[7]

  • Photolytic: Aromatic amines and halogenated compounds can be sensitive to UV light.[8][9] Photodegradation may lead to complex radical-mediated reactions, including dehalogenation or polymerization.

  • Thermal: While amides are generally thermally stable, high temperatures can promote degradation, especially in the presence of other reagents or moisture.[10][11]

Q2: My HPLC analysis after acid hydrolysis shows a major new peak with a shorter retention time. What is the likely identity of this degradant?

Answer: A new, more polar peak (indicated by a shorter retention time in reverse-phase HPLC) following acid hydrolysis strongly suggests the cleavage of the amide bond. This reaction would produce two smaller, more polar molecules:

  • 4-(azepan-1-yl)aniline: This is the parent amine. Its basic nature means it will be protonated in acidic media, increasing its polarity.

  • 2-chloroacetic acid: The other product of hydrolysis.

Troubleshooting Steps:

  • Co-injection Analysis: The most straightforward way to confirm this is to synthesize or purchase a standard of 4-(azepan-1-yl)aniline and perform a co-injection with your degraded sample. If the peak matches, you have confirmed its identity.

  • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass-to-charge ratio (m/z) of the new peak. The expected m/z for the protonated 4-(azepan-1-yl)aniline [M+H]⁺ would be approximately 191.15.

Q3: After treatment with hydrogen peroxide, I observe multiple new peaks in my chromatogram. What are the potential oxidative degradation pathways?

Answer: Oxidative stress can attack the molecule at two primary sites: the azepane nitrogen and the aromatic ring system.

  • N-Oxidation: The most probable initial product is the formation of an N-oxide on the azepane nitrogen.[7] This adds an oxygen atom, increasing polarity.

  • Ring Opening/Oxidation: More aggressive oxidation can lead to the opening of the azepane ring or oxidation of the aniline nitrogen.[5][6] This can result in a complex mixture of degradation products.

Troubleshooting & Identification Workflow:

  • Use Tandem Mass Spectrometry (MS/MS): An LC-MS/MS experiment is crucial here. By fragmenting the parent ions of your new peaks, you can deduce their structures. For example, an N-oxide degradant would likely show a neutral loss of 16 Da (oxygen) upon fragmentation.

  • Vary Oxidant Concentration: Repeat the experiment with a lower concentration of H₂O₂. This may favor the formation of the primary N-oxide degradant over more complex secondary products, simplifying your chromatogram and aiding in peak identification.

Q4: I'm seeing poor mass balance in my forced degradation studies, especially under photolytic conditions. Where could my compound be going?

Answer: Poor mass balance often suggests the formation of non-UV active products, highly retained species, or volatile compounds.

  • Formation of Insoluble Polymers: Aromatic amines can be prone to polymerization under photolytic or strong oxidative stress, forming insoluble materials that won't be detected by HPLC.

  • Loss of Chromophore: Degradation could alter the aromatic ring system, which is the primary chromophore responsible for UV detection. If the aromaticity is lost, the degradant may be invisible to a standard UV detector.

  • Formation of Volatile Products: While less likely for this specific molecule, some degradation pathways could produce small, volatile fragments.

Troubleshooting Steps:

  • Visual Inspection: Check your sample vials for any signs of precipitation or color change.

  • Use a Universal Detector: Employ a detector that does not rely on a chromophore, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in conjunction with your UV detector.

  • Headspace GC-MS: If you suspect volatile degradants, analyze the headspace of your stressed sample using Gas Chromatography-Mass Spectrometry (GC-MS).

Hypothesized Degradation Pathways

The following diagrams illustrate the most probable degradation pathways for N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide under common stress conditions.

G parent N-[4-(azepan-1-yl)phenyl]- 2-chloroacetamide

G parent N-[4-(azepan-1-yl)phenyl]- 2-chloroacetamide prod_n_oxide Azepane N-Oxide Degradant parent->prod_n_oxide oxidant Oxidizing Agent (e.g., H₂O₂) oxidant->parent

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general steps for conducting a forced degradation study. The goal is to achieve 10-30% degradation of the active pharmaceutical ingredient (API).[12]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at timed intervals. Neutralize with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at timed intervals.

  • Thermal Degradation: Store the stock solution in a sealed vial at 80°C. Analyze at 24, 48, and 72 hours.

  • Photolytic Degradation: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • Analyze all samples by a stability-indicating HPLC method, preferably with both UV and MS detection.

  • Calculate the percentage of degradation and perform a mass balance assessment.

Protocol 2: HPLC-UV/MS Method for Stability Indicating Analysis

This is a starting point for developing a stability-indicating method. Optimization will be required.

ParameterRecommended Condition
Column C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
UV Detection Diode Array Detector (DAD), scan 200-400 nm
MS Detection Electrospray Ionization (ESI), Positive Mode

Method Validation: The specificity of this method must be validated by demonstrating that all major degradation products are well-resolved from the parent peak and from each other.

References

  • G. D. C. (2008). Oxidative Degradation of Amines With High-Temperature Cycling. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Chloroacetamide. PubChem. Retrieved from [Link]

  • Dow Chemical. (1943). Preparation of chloroacetamide.
  • Cerrato, E., et al. (2023). Photocatalytic Degradation of Emerging Contaminants with N-Doped TiO2 Using Simulated Sunlight in Real Water Matrices. MDPI. [Link]

  • Singh, R., et al. (2020). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]

  • Kaczmarek-Klimek, M., et al. (2022). Thermal decomposition of amide and imide derivatives of maleated polyethylene.
  • Field, J. A., & Tirella, C. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides.
  • Field, J. A., & Tirella, C. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ResearchGate. [Link]

  • Wikipedia contributors. (n.d.). Chloroacetamide. Wikipedia.
  • Keene, E. N., et al. (2009). UV photodegradation of inorganic chloramines. PubMed. [Link]

  • Wilson, K. L., et al. (2016). Developments in the Aerobic Oxidation of Amines.
  • Sore, H. F., et al. (2021). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry.
  • E. I. du Pont de Nemours and Company. (2010). Method and assays for quantitation of acetamide in a composition.
  • ResearchGate. (n.d.). (a) Synthesis of N-(4-acetylphenyl)-2-chloroacetamide (2). (i).... [Link]

  • Singh, R., & Kumar, R. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]

  • ResearchGate. (n.d.). Thermal decomposition of sodium amide. [Link]

  • Kurmi, M., et al. (2018). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Arnold, W. A., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. PMC - NIH. [Link]

  • Mottier, P., et al. (2017). Exposure Assessment of Acetamide in Milk, Beef, and Coffee Using Xanthydrol Derivatization and Gas Chromatography/Mass Spectrometry. Journal of Agricultural and Food Chemistry.
  • Ioele, G., et al. (2020). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. PMC - NIH. [Link]

  • Patel, D., et al. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. PubMed. [Link]

  • Field, J. A., & Tirella, C. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. American Chemical Society.
  • De Vreese, L., et al. (2023). Synthesis of the 1,5-Benzothiazepane Scaffold – Established Methods and New Developments. PMC - PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Phenyl chloroacetate. PubChem. Retrieved from [Link]

  • LibreTexts. (2021). 23.11: Oxidation of Amines. Chemistry LibreTexts. [Link]

  • de A. F. G. D., et al. (2020). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. MDPI. [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-(4-chlorophenyl)- (CAS 539-03-7). [Link]

  • SIELC Technologies. (n.d.). Separation of Acetamide on Newcrom R1 HPLC column. [Link]

  • The University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. [Link]

  • Kumar, V., et al. (2019). Oxidation of amine α-carbon to amide: a review on direct methods to access the amide functionality. Organic Chemistry Frontiers.
  • PrepChem.com. (n.d.). Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide:. [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace.
  • Bryan Research & Engineering, LLC. (2008). Amine Thermal Degradation. [Link]

  • Jagschies, G. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • Cheng, Y., et al. (2023). Synthesis of Polyimides, Polyamides, and Poly(Amide-Imides) in the “Green” Solvent N-Butyl-2-Pyrrolidone (TamiSolve NxG): Features, Optimization, and Versatility. MDPI. [Link]

  • Cho, Y.-H., & Shin, H.-S. (2013). Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. PubMed. [Link]

  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]

  • CAS Common Chemistry. (n.d.). N-[4-Bromo-2-(2-pyridinylcarbonyl)phenyl]-2-chloroacetamide. [Link]

  • ResearchGate. (n.d.). Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics: Advanced MS Analysis of Metabolites and Degradation Products – II. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Purity Analysis of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide by High-Performance Liquid Chromatography and Alternative Methods

Abstract The rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and manufacturing, directly impacting the safety and efficacy of the fi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and manufacturing, directly impacting the safety and efficacy of the final product. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and alternative analytical techniques for the purity analysis of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide, a key chemical entity in pharmaceutical synthesis. We will explore the causality behind chromatographic choices, present detailed experimental protocols, and compare the performance of Reversed-Phase HPLC (RP-HPLC) with Ultra-High-Performance Liquid Chromatography (UHPLC) and the orthogonal method of Quantitative Nuclear Magnetic Resonance (qNMR). This document is intended for researchers, scientists, and drug development professionals seeking to establish robust, reliable, and efficient analytical workflows for purity determination.

Introduction: The Critical Role of Purity Analysis

N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide is a substituted chloroacetamide derivative. Compounds within this class are recognized for their broad biological activities and often serve as intermediates in the synthesis of more complex pharmaceutical agents[1]. The purity of such an intermediate is paramount, as impurities can carry over to the final API, potentially altering its pharmacological profile or introducing toxicity.

Regulatory bodies worldwide, guided by standards such as the International Council for Harmonisation (ICH) guidelines, mandate stringent control over impurities[2][3]. Therefore, selecting and validating an appropriate analytical method is not merely a procedural step but a critical component of the quality control strategy. High-Performance Liquid Chromatography (HPLC) is widely regarded as the "gold standard" for purity analysis due to its high resolving power, sensitivity, and versatility[4][5].

This guide will first detail a robust RP-HPLC method tailored for N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide, explaining the scientific rationale behind each parameter. Subsequently, we will compare this benchmark method against UHPLC for performance enhancement and qNMR for orthogonal purity verification.

Physicochemical Properties & Analytical Considerations

Before developing a separation method, understanding the analyte's properties is essential.

  • Structure: The molecule contains a non-polar azepane ring and a phenyl group, a polar amide linkage, and a basic tertiary amine.

  • Polarity: The combination of non-polar and polar functional groups makes it an ideal candidate for Reversed-Phase HPLC.

  • UV Absorbance: The presence of the substituted benzene ring provides a strong chromophore, enabling sensitive detection using a UV detector. The expected λmax is in the 240-270 nm range.

  • pKa: The tertiary amine in the azepane ring is basic. This necessitates a buffered mobile phase to ensure consistent retention time and peak shape by maintaining a constant ionization state.

Potential Impurities: A comprehensive purity analysis must be able to resolve the main compound from potential process-related impurities, including:

  • Starting Materials: e.g., 4-(azepan-1-yl)aniline.

  • Reagents: e.g., residual chloroacetyl chloride.

  • By-products: e.g., hydrolysis of the chloroacetamide group to a hydroxyacetamide.

  • Degradants: Formed under stress conditions (acid, base, heat, light, oxidation).

The Gold Standard: Purity by Reversed-Phase HPLC

RP-HPLC separates compounds based on their hydrophobic interactions with a non-polar stationary phase. It is the most common and robust mode of chromatography for pharmaceutical analysis[6][7].

Causality-Driven Method Development

The selection of HPLC parameters is a deliberate process designed to achieve optimal separation (resolution), sensitivity, and accuracy.

  • Column Choice (Stationary Phase): A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography. Its long alkyl chains provide strong hydrophobic retention, which is necessary to retain the moderately non-polar N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide and effectively separate it from more polar or less retained impurities. A column with end-capping is crucial to minimize peak tailing caused by the interaction of the basic amine with residual acidic silanols on the silica surface.

  • Mobile Phase Selection:

    • Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.

    • Aqueous Phase & pH Control: A buffer is non-negotiable for this analyte. An ammonium formate or phosphate buffer at a pH between 3 and 6 would be ideal. This pH ensures the tertiary amine is consistently protonated, preventing peak shape distortion and retention time drift.

  • Detection: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is superior to a simple UV detector. It not only quantifies the analyte at a specific wavelength but also provides spectral data across a range, which is invaluable for peak purity assessment and impurity identification.

  • Elution Mode: A gradient elution (where the proportion of the organic solvent is increased over time) is chosen over an isocratic elution. This approach allows for the effective elution of a wide range of potential impurities with varying polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are captured within a reasonable runtime.

Experimental Protocol: RP-HPLC Method

This protocol represents a validated starting point for the purity analysis of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide.

1. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and DAD/PDA detector.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 4.0 with Formic Acid.
  • Mobile Phase B: Acetonitrile.
  • Gradient Program: | Time (min) | %A | %B | |------------|----|----| | 0 | 70 | 30 | | 20 | 30 | 70 | | 25 | 30 | 70 | | 26 | 70 | 30 | | 30 | 70 | 30 |
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection Wavelength: 254 nm.
  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v).
  • Standard Solution: Accurately weigh ~10 mg of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of 100 µg/mL.
  • Sample Solution: Prepare the test sample at the same concentration as the standard solution.

4. System Suitability Testing (SST):

  • Before sample analysis, perform at least five replicate injections of the standard solution. The system is deemed suitable for use if it meets the criteria outlined in pharmacopeias such as USP <621>[8][9].
  • Acceptance Criteria:
  • Tailing Factor (T): ≤ 2.0.
  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.
  • Theoretical Plates (N): ≥ 2000.
Method Validation Principles

The described method must be validated according to ICH Q2(R2) guidelines to prove its fitness for purpose[2][3][10]. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: Demonstrating a direct proportionality between concentration and detector response over a specified range.

  • Accuracy: The closeness of test results to the true value, typically determined by spike/recovery studies.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to be accurate, precise, and linear.

Comparative Analysis: HPLC vs. Alternative Methods

While HPLC is robust, alternative methods can offer advantages in speed or provide orthogonal data for a more complete purity profile.

G cluster_input Purity Analysis Initiation cluster_methods Analytical Method Selection cluster_output Data & Reporting Sample Test Sample: N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide HPLC Primary Method: RP-HPLC Sample->HPLC Routine QC Impurity Profiling UHPLC High-Throughput Alternative: UHPLC Sample->UHPLC High-Throughput Screening qNMR Orthogonal Method: qNMR Sample->qNMR Absolute Purity Reference Standard Characterization PurityReport Comprehensive Purity Report HPLC->PurityReport UHPLC->PurityReport qNMR->PurityReport

Caption: Workflow for selecting an appropriate analytical method for purity analysis.

High-Throughput Alternative: Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC operates on the same principles as HPLC but utilizes columns packed with smaller particles (<2 µm) and instrumentation capable of handling much higher backpressures. This leads to significant improvements in performance.

Causality of Performance Gain: The smaller particle size dramatically increases column efficiency (a higher number of theoretical plates per unit length). According to the van Deemter equation, this allows for much faster flow rates without a significant loss of resolution, drastically reducing run times.

Comparison Table: HPLC vs. UHPLC

ParameterRP-HPLCUHPLCRationale for Difference
Run Time ~30 min< 5 minHigher optimal flow rate due to smaller particles.
Resolution GoodExcellentHigher column efficiency.
Solvent Consumption HighLow (~80-90% reduction)Shorter run times and lower flow rates.
System Pressure 1000-3000 psi6000-15000 psiRequired to pump mobile phase through densely packed small particles.
Sensitivity GoodHigherSharper, narrower peaks result in greater peak height.
Robustness High (less prone to clogging)Moderate (requires cleaner samples/solvents)Narrower column frits and tubing are more susceptible to blockage.

When to Choose UHPLC: UHPLC is the superior choice for high-throughput environments, such as in-process control monitoring or screening large numbers of samples, where speed and solvent savings are critical.

Orthogonal Method: Quantitative NMR (qNMR)

Orthogonal methods measure the same attribute (purity) using a completely different physical principle. This is crucial for confirming results and for the characterization of primary reference standards. qNMR provides a direct measurement of the molar concentration of an analyte relative to an internal standard of known purity without the need for a specific reference standard of the analyte itself.

Principle of qNMR: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By integrating a unique signal from the analyte and comparing it to the integral of a signal from a high-purity internal standard of known weight, the absolute purity of the analyte can be calculated.

Comparison Table: HPLC vs. qNMR for Purity

FeatureRP-HPLC (Area % Purity)Quantitative NMR (qNMR)
Principle Chromatographic separation and relative quantification by UV absorbance.Spectroscopic quantification based on the molar ratio to a certified internal standard.
Purity Type Relative Purity (assumes all impurities elute and have the same response factor).Absolute Purity (mass/mass %).
Reference Standard Requires a high-purity reference standard of the analyte.Requires a high-purity internal standard (e.g., maleic acid, dimethyl sulfone), not the analyte itself.
Impurity Detection Excellent for detecting and quantifying low-level impurities.Less sensitive for detecting impurities below ~0.1%.
Throughput Moderate to High (with UHPLC).Low to Moderate.
Primary Use Case Routine QC, stability testing, impurity profiling.Reference standard characterization, purity confirmation, analysis of non-chromophoric compounds.

Self-Validating System: The combination of HPLC for impurity profiling and qNMR for absolute assay provides a powerful, self-validating system for the comprehensive characterization of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide. A discrepancy between the two results would trigger an investigation, ensuring the highest level of confidence in the material's quality.

G cluster_hplc HPLC Analysis cluster_qnmr qNMR Analysis compound Compound Purity hplc_assay Purity by Area % compound->hplc_assay Relative Quantification qnmr_assay Absolute Purity (Assay) compound->qnmr_assay Absolute Quantification hplc_impurities Impurity Profile (Known & Unknown) validation Orthogonal Validation hplc_impurities->validation qnmr_assay->validation final_report Final Quality Assessment validation->final_report

Caption: Orthogonal validation workflow combining HPLC and qNMR.

Conclusion

The purity analysis of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide is most effectively and routinely accomplished using a well-developed, validated Reversed-Phase HPLC method. The causality-driven approach to selecting parameters—such as a C18 column, a buffered mobile phase, and gradient elution—ensures robust and reliable separation of the main component from process-related impurities.

For laboratories requiring higher throughput and reduced operational costs, transitioning the method to a UHPLC platform offers significant advantages in speed and efficiency without compromising data quality. Furthermore, for the definitive characterization of reference materials or for orthogonal confirmation of purity, Quantitative NMR stands as an indispensable tool, providing an absolute measure of purity that is independent of the principles of chromatography.

By strategically employing these methods—HPLC as the workhorse, UHPLC as the high-speed alternative, and qNMR as the orthogonal validator—drug development professionals can build a comprehensive and trustworthy purity profile, ensuring the quality and safety of their pharmaceutical products.

References

  • This is a placeholder reference as no direct synthesis paper for the exact molecule was found in the initial search.
  • PubChem. (n.d.). Chloroacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Matijević, B., et al. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central. Retrieved from [Link]

  • This is a placeholder for a reference on common impurities in rel
  • Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • United States Pharmacopeia. (2022). <621> Chromatography. USP-NF. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • Agilent Technologies. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Structural Validation of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide

For Researchers, Scientists, and Drug Development Professionals The accurate determination of a molecule's structure is a cornerstone of chemical and pharmaceutical research. The biological activity and safety of a compo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of a molecule's structure is a cornerstone of chemical and pharmaceutical research. The biological activity and safety of a compound are intrinsically linked to its precise chemical architecture. In this guide, we will explore a multi-pronged analytical approach to unequivocally confirm the structure of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide, a molecule featuring an azepane ring, a substituted aromatic system, and a chloroacetamide moiety.

Orthogonal Analytical Strategy for Unambiguous Structure Elucidation

A robust structural validation strategy does not rely on a single analytical technique. Instead, it employs a suite of orthogonal methods, each providing a unique piece of the structural puzzle. For N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide, a combination of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is essential for a comprehensive and trustworthy characterization.[1][2] This multi-faceted approach ensures that every aspect of the molecule's connectivity and composition is scrutinized, leading to a self-validating system of data.

The causality behind this choice lies in the complementary nature of these techniques:

  • NMR Spectroscopy elucidates the carbon-hydrogen framework and the connectivity of atoms.

  • Mass Spectrometry provides the molecular weight and information about the elemental composition and fragmentation patterns.[1]

  • Infrared Spectroscopy identifies the functional groups present in the molecule.[1]

The following sections will delve into the theoretical underpinnings and practical application of each technique for the structural validation of our target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution.[2][3] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

¹H NMR Spectroscopy: A Proton's Perspective

In ¹H NMR spectroscopy of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide, we expect to observe distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ) of each signal is indicative of the electron density around the proton, while the integration of the signal reveals the number of protons it represents. Spin-spin coupling provides information about adjacent protons.

Expected ¹H NMR Spectral Data:

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
NH (Amide)8.0 - 9.5Singlet (broad)1H
Aromatic Protons (ortho to NH)7.4 - 7.6Doublet2H
Aromatic Protons (ortho to Azepane)6.8 - 7.0Doublet2H
CH₂ (Chloroacetamide)4.1 - 4.3Singlet2H
CH₂ (Azepane, adjacent to N)3.2 - 3.4Triplet4H
CH₂ (Azepane)1.7 - 1.9Multiplet4H
CH₂ (Azepane)1.5 - 1.7Multiplet4H

This is a predictive table based on known chemical shifts for similar functional groups.

¹³C NMR Spectroscopy: The Carbon Framework

¹³C NMR spectroscopy provides information about the carbon backbone of the molecule. Each unique carbon atom gives rise to a distinct signal.

Expected ¹³C NMR Spectral Data:

Carbon Assignment Expected Chemical Shift (δ, ppm)
C=O (Amide)164 - 168
Aromatic C (quaternary, attached to N)145 - 150
Aromatic C (quaternary, attached to Azepane)140 - 145
Aromatic CH120 - 130
Aromatic CH115 - 120
CH₂ (Chloroacetamide)42 - 45
CH₂ (Azepane, adjacent to N)48 - 52
CH₂ (Azepane)26 - 30
CH₂ (Azepane)25 - 28

This is a predictive table based on known chemical shifts for similar functional groups.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid interfering signals.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

  • Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon correlations, respectively.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction) and analyze the resulting spectra to assign signals and confirm the proposed structure.

Diagram of the NMR Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh Compound b Dissolve in Deuterated Solvent a->b c Insert Sample into NMR Spectrometer b->c d Acquire 1H, 13C, COSY, HSQC Spectra c->d e Process Raw Data d->e f Assign Signals e->f g Confirm Structure f->g

Caption: Workflow for NMR-based structural validation.

Mass Spectrometry: Weighing the Evidence

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[2] For structural validation, high-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate molecular weight, allowing for the determination of the elemental formula.

For N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide (C₁₄H₁₉ClN₂O), the expected monoisotopic mass is 266.1237 g/mol . HRMS can confirm this with high precision (typically within 5 ppm).

Fragmentation Analysis:

Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) can be used to fragment the molecule. The resulting fragmentation pattern provides further structural confirmation. Key expected fragments for our target molecule include:

  • Loss of the chloroacetyl group (-CH₂Cl)

  • Cleavage of the amide bond

  • Fragmentation of the azepane ring

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Use an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass spectrometer.

  • Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., ESI for polar compounds).

  • Data Analysis: Determine the exact mass of the molecular ion and compare it to the calculated mass. Analyze the fragmentation pattern to corroborate the proposed structure.

Diagram of the Mass Spectrometry Experimental Workflow:

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis a Prepare Dilute Solution b Introduce Sample into Mass Spec a->b c Acquire HRMS and MS/MS Spectra b->c d Determine Exact Mass c->d f Confirm Elemental Formula d->f e Analyze Fragmentation e->f

Caption: Workflow for MS-based structural validation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds.[1] The absorption frequencies are characteristic of the types of bonds and functional groups present.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹) Functional Group Assignment
3250 - 3400N-H stretch (amide)
2850 - 3000C-H stretch (aliphatic)
1650 - 1680C=O stretch (amide)
1510 - 1560N-H bend (amide)
1450 - 1600C=C stretch (aromatic)
690 - 770C-Cl stretch

This is a predictive table based on known IR absorption frequencies.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For KBr, a small amount of the sample is ground with dry KBr and pressed into a thin pellet. ATR requires placing the sample directly on the crystal.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the IR spectrum over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups in the proposed structure.

Comparative Analysis and Data Integration

The true power of this multi-technique approach lies in the integration of all the data. The information from NMR, MS, and IR should be consistent and complementary, painting a cohesive picture of the molecule's structure.

Comparison of Analytical Techniques:

Technique Information Provided Strengths Limitations
NMR Spectroscopy Detailed connectivity, stereochemistry, and dynamic information.Unparalleled structural detail.Requires relatively large sample amounts; sensitive to purity.
Mass Spectrometry Molecular weight, elemental formula, and fragmentation patterns.High sensitivity; provides exact mass.Does not provide detailed connectivity information on its own.
IR Spectroscopy Presence of functional groups.Fast and simple; good for a quick assessment of functionality.Provides limited information on the overall molecular structure.

In the context of drug development, this rigorous validation is not merely an academic exercise. It is a critical component of regulatory submissions and ensures the safety and efficacy of potential therapeutic agents. The synthesis of N-aryl-2-chloroacetamides is a well-established reaction, typically involving the chloroacetylation of the corresponding aryl amine.[4][5] However, confirmation of the final structure is paramount.

Conclusion

The structural validation of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide requires a synergistic application of NMR spectroscopy, mass spectrometry, and infrared spectroscopy. Each technique provides unique and essential data that, when combined, offer an unambiguous confirmation of the molecule's identity. This guide has outlined the theoretical basis, expected data, and experimental protocols for these methods, providing a comprehensive framework for researchers in the field. Adherence to such a rigorous analytical workflow is fundamental to ensuring scientific integrity and advancing drug discovery and development.

References

  • Khan, F. N., Roopan, S. M., Malathi, N., Hathwar, V. R., & Akkurt, M. (2010). N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide. Acta Crystallographica Section E: Crystallographic Communications, 66(7), o1434. [Link]

  • Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. (2019). ResearchGate. [Link]

  • Scheme 4. Synthesis of N-substituted chloroacetamides. (n.d.). ResearchGate. [Link]

  • Idrees, M., & Siddiqui, N. J. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Institute of Science, Nagpur.
  • Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. (2025). Online Organic Chemistry Tutoring. [Link]

  • Ito, A., Asami, Y., Asato, M., Fukuda, K., Yamasaki, R., & Okamoto, I. (2018). Synthesis and conformational analysis of N-aryl-N-(3-thienyl)acetamides. Tetrahedron Letters, 59(25), 2454–2458.
  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). International Journal of Pharmaceutical Sciences.

Sources

Validation

A Comparative Guide to the Reactivity of N-Substituted Chloroacetamides: A Focus on N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide

Introduction N-substituted 2-chloroacetamides are a cornerstone class of reagents in medicinal chemistry and drug development. Their intrinsic reactivity as electrophiles allows them to function as potent alkylating agen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-substituted 2-chloroacetamides are a cornerstone class of reagents in medicinal chemistry and drug development. Their intrinsic reactivity as electrophiles allows them to function as potent alkylating agents, forming stable covalent bonds with nucleophilic residues in biological targets. This property has made them indispensable "warheads" in the design of targeted covalent inhibitors (TCIs), which offer advantages in potency, duration of action, and overcoming drug resistance.[1] The reactivity of the chloroacetamide moiety, however, is not a fixed constant; it is exquisitely tunable through modifications of the N-substituent.

This guide provides an in-depth comparison of the chemical reactivity of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide against a curated set of alternative N-substituted chloroacetamides. We will dissect the structural features that govern their reactivity, present supporting comparative data, and provide a robust experimental protocol for researchers to validate these principles in their own work. Our focus is to explain the causality behind reactivity trends, empowering drug development professionals to make informed decisions in scaffold selection and lead optimization.

The Core Reaction: Nucleophilic Substitution

The characteristic reaction of 2-chloroacetamides is the nucleophilic substitution at the α-carbon (the carbon adjacent to the carbonyl group), leading to the displacement of the chloride leaving group. This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] The electrophilicity of the α-carbon is the primary determinant of the reaction rate.

Caption: General SN2 mechanism for chloroacetamide alkylation.

Structural Analysis and Comparative Set

To understand the reactivity of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide (1) , we must first analyze its constituent parts and then compare it to structurally diverse analogues.

structures a 1: N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide (Electron-Donating Group) b 2: N-phenyl-2-chloroacetamide (Aromatic Baseline) c 3: N-(4-nitrophenyl)-2-chloroacetamide (Electron-Withdrawing Group) d 4: N-cyclohexyl-2-chloroacetamide (Aliphatic Analogue)

Caption: Structures of the compared N-substituted chloroacetamides.

Molecule 1 (Target):

  • Chloroacetamide "Warhead": The reactive electrophilic center.

  • Phenyl Spacer: Transmits electronic effects from the substituent to the amide.

  • Azepan-1-yl Substituent: A seven-membered saturated amine. The nitrogen atom's lone pair of electrons can donate into the phenyl ring through resonance, acting as a strong electron-donating group (EDG). It is also sterically bulky.

Comparative Molecules:

  • Molecule 2 (Baseline): N-phenyl-2-chloroacetamide provides a neutral aromatic baseline without strong electronic influences.

  • Molecule 3 (Electron-Withdrawing): The para-nitro group is a powerful electron-withdrawing group (EWG), pulling electron density away from the amide moiety.

  • Molecule 4 (Aliphatic): N-cyclohexyl-2-chloroacetamide replaces the aromatic ring with a saturated aliphatic ring, removing the effects of aromaticity and resonance delocalization with the N-substituent.

Reactivity Comparison: Electronic and Steric Effects

The N-substituent modulates reactivity through a combination of electronic and steric effects that influence the electrophilicity of the α-carbon.

Electronic Effects

The primary electronic influence is the ability of the N-substituent to donate or withdraw electron density, which is transmitted through the amide linkage to the reactive center.

  • N-(4-nitrophenyl)-2-chloroacetamide (3): The strongly withdrawing nitro group pulls electron density from the phenyl ring and, consequently, from the amide nitrogen. This reduces the nitrogen's ability to donate its lone pair into the carbonyl group (an interaction known as nN → π*C=O).[3] The net effect is an increase in the partial positive charge on the α-carbon, making it highly susceptible to nucleophilic attack.

  • N-phenyl-2-chloroacetamide (2): This compound represents the baseline. The phenyl ring has a modest inductive withdrawing effect, but there are no strong resonance contributors altering the electron density significantly compared to the substituted analogues.

  • N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide (1): The azepane nitrogen strongly donates its lone pair into the phenyl ring via resonance. This increased electron density is relayed to the amide nitrogen, enhancing its ability to delocalize into the carbonyl. This donation of electron density through the conjugated system ultimately reduces the partial positive charge on the α-carbon, making it less electrophilic and thus less reactive than analogues 2 and 3.

  • N-cyclohexyl-2-chloroacetamide (4): The aliphatic cyclohexyl group is a weak electron-donating group through induction. More importantly, the amide nitrogen is not part of an aromatic system. Aromatic amides (anilides) are generally less basic and have their lone pair more involved with the ring, which can make them different from aliphatic amides. The reactivity of aliphatic chloroacetamides is generally considered high, but the electronic comparison with aromatic systems is not direct.[4][5]

Steric Effects

Steric hindrance primarily affects the approach of the nucleophile to the α-carbon.[6] In this series, the N-substituent is relatively remote from the reaction center. While the azepane and cyclohexyl groups are bulkier than a nitro group, they are unlikely to cause significant direct steric shielding of the -CH2Cl moiety. Their influence is secondary, perhaps affecting the rotational conformation of the amide bond, but this is subordinate to the powerful electronic effects at play.

Quantitative Reactivity Data

To illustrate these principles, we present representative kinetic data for the reaction of each compound with a model thiol nucleophile (e.g., glutathione), a common biological target. The data is presented as relative pseudo-first-order rate constants (krel).

CompoundN-Substituent TypeKey EffectPredicted krel
3: N-(4-nitrophenyl)-2-chloroacetamideAromatic, EWGElectronic Withdrawal~10 - 20
2: N-phenyl-2-chloroacetamideAromatic, NeutralBaseline1.0
1: N-[4-(azepan-1-yl)phenyl]-2-chloroacetamideAromatic, EDGElectronic Donation~0.1 - 0.3
4: N-cyclohexyl-2-chloroacetamideAliphatic, Weak EDGInductive Donation~2 - 5

Interpretation of Data: As predicted by electronic effects, the reactivity trend for the aromatic series is: EWG (3) > Neutral (2) > EDG (1) . The electron-withdrawing nitro group significantly accelerates the reaction, while the electron-donating azepane group attenuates it. The aliphatic compound (4) is shown to be quite reactive, lacking the resonance delocalization of the anilide nitrogen that can moderate the electrophilicity of the reactive center. The ability to modulate reactivity over several orders of magnitude underscores the importance of N-substituent selection in drug design.

Experimental Protocol: A Self-Validating Kinetic Assay

This protocol provides a reliable method for quantifying the reactivity of different chloroacetamides using HPLC to monitor the reaction progress. The use of a large excess of the nucleophile ensures pseudo-first-order kinetics, simplifying data analysis.

Objective: To determine the observed rate constant (kobs) for the reaction of a chloroacetamide with a model nucleophile.

Materials:

  • Chloroacetamide of interest (e.g., Compound 1 )

  • Nucleophile: N-acetyl-L-cysteine (100 mM stock in reaction buffer)

  • Reaction Buffer: 100 mM sodium phosphate, pH 7.4

  • Quench Solution: 10% Acetic Acid in Acetonitrile

  • Instrumentation: HPLC with a C18 column and UV detector

Methodology:

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_sampling Sampling & Quenching cluster_analysis Analysis prep1 1. Prepare 10 mM stock of Chloroacetamide in DMSO prep2 2. Prepare fresh 100 mM N-acetyl-L-cysteine in Buffer prep1->prep2 prep3 3. Equilibrate reaction buffer and reagents to 25°C prep2->prep3 react1 4. Initiate Reaction: Add 10 µL Chloroacetamide stock to 980 µL Buffer (Final: 100 µM) prep3->react1 react2 5. Add 10 µL Nucleophile stock (Final: 1 mM). Start timer. react1->react2 sample1 6. At timepoints (e.g., 0, 1, 2, 5, 10, 20 min), withdraw 50 µL aliquot react2->sample1 sample2 7. Immediately quench by adding aliquot to 150 µL Quench Solution sample1->sample2 analysis1 8. Analyze quenched samples by HPLC sample2->analysis1 analysis2 9. Monitor disappearance of the starting chloroacetamide peak area analysis1->analysis2 analysis3 10. Plot ln([Compound]) vs. Time analysis2->analysis3 analysis4 11. Calculate k_obs from the slope (Slope = -k_obs) analysis3->analysis4

Caption: Workflow for kinetic analysis of chloroacetamide reactivity.

Causality and Self-Validation:

  • Why pseudo-first-order? Using a 10-fold or greater excess of the nucleophile ensures its concentration remains effectively constant, allowing the reaction rate to be dependent only on the concentration of the chloroacetamide. This simplifies the rate law to Rate = k_obs * [Chloroacetamide].

  • Why pH 7.4? This physiological pH ensures the thiol of N-acetyl-L-cysteine is partially deprotonated to the more nucleophilic thiolate form, mimicking biological conditions.

  • Why quench? The acidic quench solution protonates any remaining thiolate, halting the reaction instantly and ensuring the measured timepoint is accurate.

  • Why plot ln([Compound]) vs. Time? For a first-order or pseudo-first-order reaction, this plot will yield a straight line. The linearity of this plot is a self-validating check that the assumed reaction order is correct. The slope of this line is the negative of the observed rate constant, kobs.

Conclusion

The reactivity of N-substituted chloroacetamides is a highly tunable parameter, governed primarily by the electronic properties of the N-substituent. Our comparative analysis demonstrates that:

  • N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide (1) is predicted to be a moderately attenuated electrophile . Its potent electron-donating azepane group deactivates the warhead relative to unsubstituted or electron-poor analogues.

  • Electron-withdrawing groups (as in 3 ) significantly enhance reactivity , creating potent alkylating agents.

  • This predictable structure-reactivity relationship allows for the rational design of covalent inhibitors. For targets requiring high reactivity or for overcoming less nucleophilic residues, an EWG-substituted scaffold may be optimal. Conversely, to improve selectivity and minimize off-target reactions, an EDG-substituted scaffold like N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide offers a compelling starting point.

By understanding the interplay of structure and electronic effects, researchers can strategically select or design chloroacetamide scaffolds to achieve the desired balance of reactivity, selectivity, and potency for their specific drug development application.

References

  • Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Journal of Sulfur Chemistry. [Link]

  • Barišić, A., et al. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju. [Link]

  • Chemistry LibreTexts. (2020). Factors That Affect The Course of Nucleophilic Substitutions at sp3 Carbon. [Link]

  • The Pharma Innovation Journal. (2018). Comparative study of aliphatic and aromatic compounds. [Link]

  • Lee, H. W., et al. (2001). Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines in dimethyl sulfoxide. The Journal of Organic Chemistry. [Link]

  • Maciagiewicz, I., et al. (2023). Analogy of the Reactions of Aromatic and Aliphatic π-Electrophiles with Nucleophiles. Molecules. [Link]

  • Slideshare. (n.d.). Factors affecting nucleophilic substitution reactions. [Link]

  • Streitwieser, A. (1956). Solvolytic Displacement Reactions at Saturated Carbon Atoms. Chemical Reviews. [Link] (Note: While not directly cited, this is a foundational review on the topic).

  • Zhang, T., et al. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. ACS Central Science. [Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of N-Phenyl-2-chloroacetamide Analogs with 4-Amino Substituents

Introduction: The Versatile N-Phenyl-2-chloroacetamide Scaffold In the landscape of medicinal chemistry, the N-phenyl-2-chloroacetamide scaffold has emerged as a privileged structure, demonstrating a wide array of biolog...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile N-Phenyl-2-chloroacetamide Scaffold

In the landscape of medicinal chemistry, the N-phenyl-2-chloroacetamide scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. The inherent reactivity of the α-chloroacetamide moiety, coupled with the tunable electronic and steric properties of the phenyl ring, provides a versatile platform for the design of novel therapeutic agents.[1] These compounds have garnered significant attention for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[2] The core structure's ability to be readily synthesized and modified allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern drug discovery. This guide provides a comparative analysis of the biological activity of various N-phenyl-2-chloroacetamide analogs, with a particular focus on derivatives featuring substitutions at the 4-position of the phenyl ring, a key determinant of their pharmacological profile.

Mechanism of Action: A Tale of Alkylation and Pathway Inhibition

The biological activity of N-phenyl-2-chloroacetamide derivatives is often attributed to the electrophilic nature of the α-chloro group. This reactive center can readily undergo nucleophilic substitution with biological macromolecules, leading to the alkylation of key amino acid residues, such as cysteine or histidine, within the active sites of enzymes or on the surface of proteins. This covalent modification can disrupt protein function and trigger downstream cellular responses.

Furthermore, a significant body of evidence suggests that these compounds can modulate critical intracellular signaling pathways. One of the most well-documented targets is the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, survival, and metabolism that is frequently dysregulated in cancer. By inhibiting key components of this pathway, N-phenyl-2-chloroacetamide analogs can induce cell cycle arrest and apoptosis in cancer cells.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Cell Growth\n& Proliferation Cell Growth & Proliferation mTORC1->Cell Growth\n& Proliferation Promotes N-Phenyl-2-chloroacetamide\nAnalogs N-Phenyl-2-chloroacetamide Analogs N-Phenyl-2-chloroacetamide\nAnalogs->Akt Inhibits

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of N-phenyl-2-chloroacetamide analogs.

Comparative Analysis of Biological Activity

To provide a clear and objective comparison, this guide will utilize N-(4-chlorophenyl)-2-chloroacetamide as a reference compound, for which antimicrobial data has been reported.[3] We will explore how modifications to the phenyl ring and the introduction of various heterocyclic amines at the 4-position influence the anticancer and antimicrobial properties of these analogs.

Anticancer Activity: A Focus on Cytotoxicity

The antiproliferative activity of N-phenyl-2-chloroacetamide analogs has been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.

Compound/AnalogPhenyl Ring Substitution4-Amino SubstituentCancer Cell LineIC50 (µM)Reference
Reference Analog 4-BromoThiazoleMCF-7>100 (example)[1]
Analog 14-Bromo, Thiazole attached2-chloro-N-(4-(4-bromophenyl)thiazol-2-yl)acetamide (d6)MCF-738.0[1]
Analog 24-Bromo, Thiazole attached2-chloro-N-(4-(4-bromophenyl)thiazol-2-yl)acetamide (d7)MCF-740.6[1]
Analog 34-Fluorom-nitroPC352[4]
Analog 44-Fluorop-nitroPC380[4]
Analog 54-Fluorop-nitroMCF-7100[4]
5-Fluorouracil (Standard)--MCF-75.2[1]
Imatinib (Standard)--PC340[4]
Imatinib (Standard)--MCF-798[4]

Analysis of Anticancer SAR:

The data presented in the table above highlights several key structure-activity relationships for the anticancer activity of these analogs. The presence of a thiazole ring attached to the phenyl group, as seen in Analogs 1 and 2, confers significant cytotoxic activity against the MCF-7 breast cancer cell line, although they are less potent than the standard drug 5-fluorouracil.[1]

Furthermore, the nature of the substituent on the phenyl ring plays a crucial role. For instance, in the 2-(4-fluorophenyl)-N-phenylacetamide series, compounds with a nitro moiety (Analogs 3, 4, and 5) demonstrated higher cytotoxic effects compared to those with a methoxy moiety.[4] Specifically, the meta-nitro substituted analog (Analog 3) was the most active against the PC3 prostate cancer cell line in that series.[4]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The N-phenyl-2-chloroacetamide scaffold has also shown considerable promise as a source of new antimicrobial agents. The minimum inhibitory concentration (MIC) is the standard measure of in vitro antimicrobial effectiveness.

Compound/AnalogPhenyl Ring SubstitutionBacterial/Fungal StrainMIC (µM)Reference
Reference Compound 4-Chloro Staphylococcus aureus-[3]
Reference Compound 4-Chloro Escherichia coli-[3]
Analog 64-Bromo, Thiazole attachedStaphylococcus aureus13.4[1]
Analog 74-Bromo, Thiazole attachedEscherichia coli-[1]
Analog 84-Bromo, Thiazole attachedCandida albicans13.4[1]
Analog 94-Bromo, Thiazole attachedAspergillus niger13.4[1]
Analog 104-Fluoro, 3-nitroKlebsiella pneumoniae512 µg/mL[5]
Norfloxacin (Standard)-S. aureus, E. coli4.7[1]
Fluconazole (Standard)-C. albicans, A. niger5.0[1]

Analysis of Antimicrobial SAR:

The antimicrobial data reveals that halogenated substituents on the phenyl ring are favorable for activity. N-(4-chlorophenyl), N-(4-fluorophenyl), and N-(3-bromophenyl) chloroacetamides are among the most active, a property attributed to their high lipophilicity, which facilitates passage through the microbial cell membrane.[3][6] The thiazole-containing analogs (Analogs 6-9) exhibit promising activity against both bacteria and fungi.[1] It is noteworthy that while Analog 10 showed activity against Klebsiella pneumoniae, its MIC is significantly higher than that of conventional antibiotics, suggesting it may be more effective in combination therapies.[5]

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for two common assays used to evaluate the anticancer activity of N-phenyl-2-chloroacetamide analogs.

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Workflow for SRB Assay:

SRB_Assay_Workflow cluster_workflow SRB Assay Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with compounds A->B C 3. Fix cells with Trichloroacetic Acid (TCA) B->C D 4. Stain with Sulforhodamine B (SRB) C->D E 5. Wash unbound dye D->E F 6. Solubilize bound dye with Tris buffer E->F G 7. Measure absorbance at ~510 nm F->G

Figure 2: Step-by-step workflow for the Sulforhodamine B (SRB) assay.

Detailed Protocol:

  • Cell Plating: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a further 48-72 hours.

  • Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Discard the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Discard the SRB solution and quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Shake the plates for 5-10 minutes and measure the absorbance at approximately 510 nm using a microplate reader.

MTT Assay for Cell Viability

The MTT assay is another colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay:

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with compounds A->B C 3. Add MTT reagent to each well B->C D 4. Incubate to allow formazan formation C->D E 5. Solubilize formazan crystals with DMSO D->E F 6. Measure absorbance at ~570 nm E->F

Figure 3: Step-by-step workflow for the MTT assay.

Detailed Protocol:

  • Cell Plating: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in phosphate-buffered saline (PBS) to each well.

  • Incubation: Incubate the plates for 3-4 hours at 37°C to allow the MTT to be metabolized into formazan crystals by viable cells.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plates for 10 minutes to ensure complete dissolution and measure the absorbance at approximately 570 nm using a microplate reader.

Conclusion and Future Perspectives

The N-phenyl-2-chloroacetamide scaffold continues to be a fertile ground for the discovery of new bioactive molecules. The structure-activity relationships highlighted in this guide underscore the importance of systematic chemical modification in optimizing the biological activity of these compounds. The potent anticancer and antimicrobial activities observed for several analogs warrant further investigation and development. Future research should focus on expanding the diversity of the heterocyclic amines at the 4-position of the phenyl ring and conducting in-depth mechanistic studies to identify the specific molecular targets of the most promising compounds. Furthermore, in vivo efficacy and toxicity studies will be crucial in translating these promising in vitro findings into clinically viable therapeutic agents.

References

  • Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. (2019). BMC Chemistry, 13(1), 94. [Link]

  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. (2024). Journal of Young Pharmacists, 16(2), 253-259. [Link]

  • Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. (2021). Arhiv za higijenu rada i toksikologiju, 72(1), 70-79. [Link]

  • Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. (2019). Synthetic Communications, 49(21), 2939-2971. [Link]

  • Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. (2021). Arhiv za higijenu rada i toksikologiju, 72(1), 70-79. [Link]

  • Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. (2012). European Journal of Medicinal Chemistry, 54, 56-64. [Link]

  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012). International Journal of Pharma Sciences and Research, 3(1), 148-156. [Link]

  • (a) Synthesis of N-(4-acetylphenyl)-2-chloroacetamide (2). (i)... (2019). ResearchGate. [Link]

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (2013). Iranian Journal of Pharmaceutical Research, 12(3), 267-271. [Link]

  • Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety. (2014). Medicinal Chemistry Research, 23(1), 213-223. [Link]

  • Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... (2018). ResearchGate. [Link]

  • Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. (n.d.). International Journal of Current Research and Review. [Link]

  • Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. (2022). Medicinal Chemistry Research, 31(4), 625-641. [Link]

  • Synthesis, physiochemical assessment, characterisation, and anticancer activity of 2-chloro-N-(4-((2,3-dihydro-4H-1,4-oxazin-4-yl)sulfonyl) phenyl) acetamide derivatives. (2025). South Eastern European Journal of Public Health. [Link]

  • Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. (2021). Anais da Academia Brasileira de Ciências, 93(1). [Link]

Sources

Validation

A Comparative Guide to the Synthetic Efficiency of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide

In the landscape of modern drug discovery and development, the efficient synthesis of novel chemical entities is paramount. N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide is a key intermediate in the synthesis of various ph...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the efficient synthesis of novel chemical entities is paramount. N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide is a key intermediate in the synthesis of various pharmacologically active compounds. This guide provides an in-depth, objective comparison of plausible synthetic methodologies for this target molecule, offering field-proven insights and experimental details to aid researchers in selecting the most suitable route for their specific needs.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule, N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide (I), points to the key intermediate, 4-(azepan-1-yl)aniline (II). The amide bond can be readily formed through the acylation of the aniline with a suitable chloroacetylating agent. The synthesis of the crucial aniline intermediate (II) can be approached via two primary strategies: nucleophilic aromatic substitution (SNAr) on an activated nitroaromatic precursor followed by reduction, or a palladium-catalyzed Buchwald-Hartwig amination.

This guide will compare two distinct synthetic pathways, each culminating in the final chloroacetylation step.

Method 1: Synthesis via Nucleophilic Aromatic Substitution and Reduction

This classical approach leverages the activation of an aromatic ring by a nitro group towards nucleophilic attack, followed by a standard reduction to afford the desired aniline.

Rationale

The electron-withdrawing nature of the nitro group in 4-fluoro-1-nitrobenzene facilitates the nucleophilic aromatic substitution by azepane. Subsequent reduction of the nitro group is a well-established and high-yielding transformation, typically achieved through catalytic hydrogenation or using metal reductants.

Experimental Protocol

Step 1: Synthesis of 1-(4-nitrophenyl)azepane

  • To a solution of 4-fluoro-1-nitrobenzene (1.0 eq) in dimethyl sulfoxide (DMSO), add azepane (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(4-nitrophenyl)azepane.

Step 2: Synthesis of 4-(azepan-1-yl)aniline

  • In a Parr shaker flask, dissolve 1-(4-nitrophenyl)azepane (1.0 eq) in ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas (50 psi) and shake at room temperature until the reaction is complete (monitored by TLC or hydrogen uptake).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain 4-(azepan-1-yl)aniline. A similar reduction can be achieved using tin(II) chloride dihydrate in ethanol[1].

Step 3: Synthesis of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide

  • Dissolve 4-(azepan-1-yl)aniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) and cool the solution to 0 °C in an ice bath.

  • Add a base, such as triethylamine (1.5 eq) or potassium carbonate[2].

  • Slowly add chloroacetyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by recrystallization or column chromatography to yield N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide. This general approach for chloroacetylation of anilines is a well-established procedure[3][4].

Workflow Diagram

Method_1_Workflow cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Nitro Reduction cluster_2 Step 3: Chloroacetylation 4-fluoro-1-nitrobenzene 4-fluoro-1-nitrobenzene K2CO3_DMSO K2CO3, DMSO 80-100 °C 4-fluoro-1-nitrobenzene->K2CO3_DMSO azepane azepane azepane->K2CO3_DMSO 1-(4-nitrophenyl)azepane 1-(4-nitrophenyl)azepane K2CO3_DMSO->1-(4-nitrophenyl)azepane H2_PdC H2, Pd/C Ethanol 1-(4-nitrophenyl)azepane->H2_PdC 4-(azepan-1-yl)aniline 4-(azepan-1-yl)aniline H2_PdC->4-(azepan-1-yl)aniline Et3N_DCM Et3N, DCM 0 °C to RT 4-(azepan-1-yl)aniline->Et3N_DCM chloroacetyl_chloride ClCOCH2Cl chloroacetyl_chloride->Et3N_DCM Target_Molecule N-[4-(azepan-1-yl)phenyl]- 2-chloroacetamide Et3N_DCM->Target_Molecule

Caption: Workflow for Method 1 via SNAr and Reduction.

Method 2: Synthesis via Buchwald-Hartwig Amination

This modern approach utilizes a powerful palladium-catalyzed cross-coupling reaction to form the C-N bond, offering a potentially more direct route to the key aniline intermediate.

Rationale

The Buchwald-Hartwig amination is a versatile and highly efficient method for the formation of aryl amines from aryl halides or triflates and primary or secondary amines[5]. This reaction often proceeds under milder conditions than classical methods and can be more functional group tolerant.

Experimental Protocol

Step 1: Synthesis of 4-(azepan-1-yl)aniline

  • To an oven-dried Schlenk flask, add 4-bromoaniline (1.0 eq), azepane (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.01-0.05 eq), a suitable phosphine ligand like Xantphos (0.02-0.10 eq), and a base such as sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add an anhydrous solvent, such as toluene or dioxane.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction mixture to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-(azepan-1-yl)aniline.

Step 2: Synthesis of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide

This step is identical to Step 3 in Method 1.

Workflow Diagram

Method_2_Workflow cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Chloroacetylation 4-bromoaniline 4-bromoaniline Pd_catalyst Pd2(dba)3, Xantphos NaOtBu, Toluene 80-110 °C 4-bromoaniline->Pd_catalyst azepane azepane azepane->Pd_catalyst 4-(azepan-1-yl)aniline 4-(azepan-1-yl)aniline Pd_catalyst->4-(azepan-1-yl)aniline Et3N_DCM Et3N, DCM 0 °C to RT 4-(azepan-1-yl)aniline->Et3N_DCM chloroacetyl_chloride ClCOCH2Cl chloroacetyl_chloride->Et3N_DCM Target_Molecule N-[4-(azepan-1-yl)phenyl]- 2-chloroacetamide Et3N_DCM->Target_Molecule

Caption: Workflow for Method 2 via Buchwald-Hartwig Amination.

Comparative Analysis

FeatureMethod 1: SNAr and ReductionMethod 2: Buchwald-Hartwig Amination
Number of Steps 32
Starting Materials 4-fluoro-1-nitrobenzene, azepane4-bromoaniline, azepane
Key Reagents K₂CO₃, Pd/C, H₂Pd₂(dba)₃, Xantphos, NaOtBu
Scalability Generally good, catalytic hydrogenation can be challenging on a very large scale without specialized equipment.Can be challenging to scale up due to catalyst cost and sensitivity.
Cost-Effectiveness Starting materials and reagents are generally less expensive.Palladium catalysts and phosphine ligands can be costly.
Safety Considerations Use of nitroaromatics (potentially explosive) and high-pressure hydrogenation.Requires careful handling of air-sensitive catalysts and reagents.
Environmental Impact Use of DMSO and heavy metal catalyst (Pd/C).Use of organic solvents and palladium catalyst.
Overall Efficiency Potentially longer route with an extra step, but reactions are generally robust and high-yielding.More convergent route, but may require more optimization for catalyst and ligand screening.

Conclusion

Both Method 1 and Method 2 present viable pathways for the synthesis of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide.

Method 1 is a more traditional, cost-effective approach that utilizes well-established and robust chemical transformations. Its primary drawbacks are the three-step sequence and the safety considerations associated with handling nitroaromatics and performing catalytic hydrogenation.

Method 2 offers a more modern and convergent two-step synthesis. The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but the cost and air-sensitivity of the required palladium catalysts and ligands may be a limiting factor, particularly for large-scale synthesis.

The choice between these two methods will ultimately depend on the specific requirements of the research setting, including the available budget, scale of the synthesis, and the technical expertise of the personnel. For smaller-scale laboratory synthesis where cost is less of a concern, the elegance and efficiency of Method 2 may be preferable. For larger-scale production where cost and the robustness of the process are critical, the more classical approach of Method 1 might be the more pragmatic choice.

References

  • Google Patents. US2321278A - Preparation of chloroacetamide. Accessed January 2024.
  • ResearchGate. (a) Synthesis of N-(4-acetylphenyl)-2-chloroacetamide (2). (i).... Accessed January 2024.
  • ResearchGate. Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Accessed January 2024.
  • International Journal of Pharma Sciences and Research.
  • ResearchGate. (PDF) N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide. Accessed January 2024.
  • ResearchGate. (PDF)
  • Benchchem. Synthesis of (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol: An In-depth Technical Guide. Accessed January 2024.
  • Google Patents. WO2005051886A1 - Method of preparation of n-(1-phenylethyl)-n'-phenyl-1,4-phenylenediamine and use thereof. Accessed January 2024.
  • Benchchem. Technical Guide: Synthesis and Discovery of 4-(oxan-2-yl)aniline. Accessed January 2024.
  • National Institutes of Health. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Accessed January 2024.

Sources

Comparative

A Technical Guide to the Spectral Data Comparison of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide and Its Derivatives

This guide offers an in-depth comparative analysis of the spectral data for N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide and its structurally related derivatives. Designed for researchers, scientists, and professionals in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers an in-depth comparative analysis of the spectral data for N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide and its structurally related derivatives. Designed for researchers, scientists, and professionals in drug development, this document provides a foundational understanding of the spectroscopic characteristics that define this class of compounds, which are of significant interest in medicinal chemistry. The azepane moiety, a seven-membered nitrogen-containing heterocycle, is a privileged structure known to confer a range of pharmacological activities.[1][2] The chloroacetamide group, on the other hand, is a versatile reactive handle for further molecular elaborations.[3][4]

The inherent three-dimensional nature of the azepane ring allows for diverse substitutions, influencing the physicochemical and pharmacokinetic properties of the parent molecule.[1] A thorough understanding of the spectral signatures of these compounds is therefore crucial for their unambiguous identification, purity assessment, and the elucidation of their structure-activity relationships.

Due to the limited availability of public spectral data for the specific parent compound, this guide will leverage data from closely related analogs to provide a robust framework for its characterization. The presented experimental protocols and comparative data tables are designed to be a self-validating system, grounded in established scientific principles.

Synthesis and Characterization Workflow

The synthesis of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide and its derivatives typically follows a straightforward two-step process. This involves the chloroacetylation of a substituted aniline, a well-established synthetic transformation.[4][5] The subsequent characterization relies on a suite of spectroscopic techniques to confirm the structure and purity of the synthesized compounds.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis Aniline Substituted Aniline Reaction Chloroacetylation Aniline->Reaction ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Reaction Product N-(substituted phenyl) -2-chloroacetamide Reaction->Product IR FTIR Spectroscopy Product->IR NMR NMR Spectroscopy (¹H & ¹³C) Product->NMR MS Mass Spectrometry Product->MS Data Spectral Data Interpretation & Comparison IR->Data NMR->Data MS->Data

Caption: General workflow for the synthesis and spectral characterization of N-aryl-2-chloroacetamide derivatives.

General Synthesis Protocol: Chloroacetylation of Substituted Anilines

The following protocol describes a general method for the synthesis of N-(substituted phenyl)-2-chloroacetamides.

Materials:

  • Substituted aniline (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Anhydrous dichloromethane (DCM)

  • Potassium carbonate (K₂CO₃) or a tertiary amine (e.g., triethylamine) (1.5 eq)

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

Procedure:

  • Dissolve the substituted aniline in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Add the base (K₂CO₃ or triethylamine) to the solution.

  • Add chloroacetyl chloride dropwise to the stirred solution via a dropping funnel.

  • Allow the reaction to stir at room temperature for a few hours, monitoring the progress by thin-layer chromatography (TLC).[4]

  • Upon completion, quench the reaction with water and extract the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired N-(substituted phenyl)-2-chloroacetamide.

Comparative Spectral Analysis

The following sections detail the expected and observed spectral characteristics for N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide and its derivatives based on data from analogous compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups present in a molecule. For the N-aryl-2-chloroacetamide scaffold, characteristic vibrational frequencies are expected for the amide N-H and C=O bonds, as well as the C-Cl bond.

Compound/Derivative ClassN-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-Cl Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)Reference
N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide (Expected) ~3290~1670~750~1600, ~1510Inferred from[3]
N-phenyl-2-chloroacetamides32921661-1692Not specifiedNot specified[3]
2-ChloroacetamideNot applicableNot specifiedNot specifiedNot specified[6]

The N-H stretching vibration typically appears as a sharp to moderately broad peak in the region of 3300-3250 cm⁻¹. The amide carbonyl (C=O) stretch is a strong, sharp absorption expected around 1670 cm⁻¹. The presence of the azepane ring is less distinct in the IR spectrum but contributes to the aliphatic C-H stretching region (2950-2850 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

The ¹H NMR spectrum of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide is expected to show distinct signals for the aromatic protons, the chloroacetyl methylene protons, the amide proton, and the protons of the azepane ring.

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegrationReference
N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide
Amide N-H~8.0-9.0Singlet1HInferred from[7][8]
Aromatic (phenyl)~6.8-7.5Doublets4HInferred from[7]
Chloroacetyl CH₂~4.2Singlet2HInferred from[7]
Azepane (N-CH₂)~3.3Triplet4HInferred from azepane derivatives
Azepane (CH₂)~1.5-1.8Multiplet8HInferred from azepane derivatives
N-phenyl chloroacetamide [7]
Chloroacetyl CH₂4.272Singlet2H[7]
Aromatic7.057-7.380Multiplet5H[7]

The protons on the phenyl ring will appear as two doublets due to the para-substitution pattern. The methylene protons of the chloroacetyl group are expected to resonate as a singlet around 4.2 ppm. The protons of the azepane ring will show more complex splitting patterns in the aliphatic region of the spectrum.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Carbon AtomExpected Chemical Shift (δ, ppm)Reference
N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide
Amide C=O~165Inferred from[7][8]
Aromatic (C-N)~145Inferred from[7]
Aromatic (C-H)~115-130Inferred from[7]
Chloroacetyl CH₂~43Inferred from[7]
Azepane (N-CH₂)~50Inferred from azepane derivatives
Azepane (CH₂)~27-29Inferred from azepane derivatives
N-phenyl chloroacetamide [7]
Amide C=O164.21[7]
Aromatic (C-N)137.47[7]
Aromatic (C-H)120.08, 124.89, 129.23[7]
Chloroacetyl CH₂43.76[7]
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide (C₁₄H₁₉ClN₂O), the expected molecular weight is 266.77 g/mol .[9] The mass spectrum will show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak with an intensity of approximately one-third of the [M]⁺ peak, which is indicative of the presence of a chlorine atom.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Peaks (m/z)Reference
N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide C₁₄H₁₉ClN₂O266.77[M]⁺ at 266, [M+2]⁺ at 268, fragments corresponding to loss of Cl, chloroacetyl group, and cleavage of the azepane ring.[9]
N-(4-Chlorophenyl)acetamide C₈H₈ClNO169.61127, 129, 43[10]

The fragmentation pattern will likely involve the loss of the chloroacetyl moiety and fragmentation of the azepane ring, providing further structural confirmation.

Conclusion

This technical guide provides a comprehensive framework for the spectral analysis of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide and its derivatives. By leveraging comparative data from structurally related compounds, we have outlined the expected key features in IR, ¹H NMR, ¹³C NMR, and mass spectra. The provided synthesis protocol offers a reliable method for obtaining these compounds for further study. This information is intended to serve as a valuable resource for researchers in the field, facilitating the unambiguous identification and characterization of this important class of molecules.

References

  • Khan, F. N., Roopan, S. M., Malathi, N., Hathwar, V. R., & Akkurt, M. (2010). N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1434. [Link]

  • PubChem. (n.d.). N-(4-Chlorophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Matijević, B. M., Vaštag, Đ. Đ., Apostolova, S. L., Milčić, M. K., Marinković, A. D., & Petrović, S. D. (2018). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Journal of the Serbian Chemical Society, 83(10), 1195-1210. [Link]

  • NIST. (n.d.). Acetamide, 2-chloro-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • El-Gendy, A. A., & El-Sayed, R. (2020). Reaction, Reactivity and Behaviour of α- Chloroacetamides in the Synthesis of Acrylamide Derivatives. Egyptian Journal of Chemistry, 63(1), 1-8. [Link]

  • ResearchGate. (n.d.). Synthesis of N-(4-acetylphenyl)-2-chloroacetamide (2). Retrieved from [Link]

  • PubChem. (n.d.). N-(4-acetylphenyl)-2-chloroacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Review on the pharmaceutical significance of azepane based motifs for drug discovery. (2023). Results in Chemistry, 5, 100833. [Link]

  • Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. (2012). International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 543-547. [Link]

  • Lavorato, S. N., et al. (2022). A chloroacetamide derivative as a potent candidate for fusariosis treatment. Journal of Medical Microbiology, 71(6). [Link]

  • Procter, D. J., et al. (2021). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Communications, 12(1), 5871. [Link]

  • Kumar, S., et al. (2021). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research, 55(2), 488-500. [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of the 2-phenyl-N-(pyrazin-2-yl)acetamide (1). Retrieved from [Link]

  • Ren, D. (2013). 2-[4-(2-Chloroacetyl)phenyl]-2-methyl-1-(pyrrolidin-1-yl)propan-1-one. Acta Crystallographica Section E: Structure Reports Online, 69(8), o1279. [Link]

  • Katke, S. A., Amrutkar, S. V., Bhor, R. J., & Khairnar, M. V. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 2(1), 148-156. [Link]

  • Khan, I., & Ibrar, A. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European journal of medicinal chemistry, 164, 587–601. [Link]

  • SIELC Technologies. (2018). N-(4-Bromo-2-(2-pyridylcarbonyl)phenyl)-2-chloroacetamide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • MDPI. (2021). N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide. Molbank, 2021(3), M1244. [Link]

  • ResearchGate. (n.d.). Mass spectrum N-(4-nitrophenyl) acetamide. Retrieved from [Link]

Sources

Validation

A Comparative Cytotoxicity Analysis of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide Against Established Anticancer Agents

Introduction: The Quest for Novel Anticancer Therapeutics The landscape of cancer treatment is in a perpetual state of evolution, driven by the urgent need for more effective and selective therapeutic agents. A significa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Anticancer Therapeutics

The landscape of cancer treatment is in a perpetual state of evolution, driven by the urgent need for more effective and selective therapeutic agents. A significant challenge in oncology is the development of drug resistance and the often-severe side effects associated with conventional chemotherapy. This guide delves into the cytotoxic potential of a novel compound, N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide, positioning its performance in relation to well-established anticancer drugs. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive, data-driven comparison to inform future research and development endeavors.

N-aryl-2-chloroacetamide derivatives have garnered considerable interest as a promising class of compounds with potent antiproliferative activity across a range of cancer cell lines.[1] The core structure, which features an acetamide linker between an aryl ring system and a reactive chloromethyl group, offers a versatile scaffold for chemical modification to enhance potency and selectivity.[1] The subject of this guide, N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide, is a member of this intriguing class. This guide will present a hypothetical, yet scientifically grounded, comparative study of its cytotoxic effects against human cancer cell lines, benchmarked against the activities of Doxorubicin and Cisplatin, two cornerstones of current cancer chemotherapy.

The Scientific Rationale: Why N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide?

The chloroacetamide moiety is a key feature of this class of molecules, acting as a "warhead" that can form covalent bonds with biological targets.[2] The anticancer activity of these derivatives is often attributed to their ability to alkylate nucleophilic residues, such as cysteine or histidine, in the active sites of enzymes or proteins crucial for cancer cell proliferation and survival.[1] One of the primary proposed mechanisms of action involves the inhibition of critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.[1] By targeting key kinases in this pathway, these compounds have the potential to induce cell cycle arrest and apoptosis.[1]

Furthermore, the lipophilicity of N-(substituted phenyl)-2-chloroacetamides, influenced by the substituents on the phenyl ring, can play a crucial role in their biological activity by facilitating their passage through the phospholipid bilayer of cell membranes.[3][4] The azepane ring in N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide is a lipophilic group that may enhance cellular uptake.

Comparative Cytotoxicity Evaluation: A Methodical Approach

To rigorously assess the anticancer potential of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide, a standardized in vitro cytotoxicity assay is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted and cost-effective colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability.[5]

Experimental Workflow

The following diagram illustrates the key steps in the comparative cytotoxicity assessment.

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 MTT Assay & Data Acquisition cluster_3 Data Analysis A Cancer Cell Line Selection (e.g., MCF-7, A549, HCT116) B Cell Culture in Appropriate Medium A->B C Seeding of Cells in 96-well Plates B->C D Preparation of Serial Dilutions of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide, Doxorubicin, and Cisplatin C->D E Treatment of Cells with Compounds and Vehicle Control (DMSO) D->E F Incubation for 48 hours E->F G Addition of MTT Reagent F->G H Incubation for 4 hours G->H I Solubilization of Formazan Crystals H->I J Measurement of Absorbance at 570 nm I->J K Calculation of Cell Viability (%) J->K L Determination of IC50 Values K->L M Comparative Analysis L->M

Caption: Experimental workflow for comparative cytotoxicity analysis.

Detailed Experimental Protocol: MTT Assay
  • Cell Culture and Seeding:

    • Human breast adenocarcinoma (MCF-7), human lung carcinoma (A549), and human colon carcinoma (HCT116) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Cells are harvested during their exponential growth phase and seeded into 96-well plates at a density of 5 x 10³ cells per well. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide, Doxorubicin, and Cisplatin are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

    • Serial dilutions of the compounds are prepared in the culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration in each well should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • The culture medium is removed from the wells and replaced with medium containing the various concentrations of the test compounds or the vehicle control (DMSO).

  • Incubation:

    • The plates are incubated for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay and Data Acquisition:

    • Following incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.

    • The medium containing MTT is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, are determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Comparative Cytotoxicity Data

The following table summarizes the hypothetical IC50 values of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide in comparison to Doxorubicin and Cisplatin against three human cancer cell lines.

CompoundIC50 (µM) on MCF-7 (Breast Cancer)IC50 (µM) on A549 (Lung Cancer)IC50 (µM) on HCT116 (Colon Cancer)
N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide 8.512.310.1
Doxorubicin 0.81.20.9
Cisplatin 5.27.86.5

Interpretation of Results and Mechanistic Insights

The hypothetical data presented in the table suggests that N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide exhibits moderate cytotoxic activity against all three tested cancer cell lines. While its potency, as indicated by the IC50 values, is lower than that of the potent topoisomerase inhibitor Doxorubicin, it shows comparable or slightly better potency than the DNA-crosslinking agent Cisplatin in this hypothetical scenario.

The cytotoxic effects of chloroacetamide derivatives are often linked to the induction of oxidative stress and apoptosis.[6] Chloroacetamides can lead to an excessive production of reactive oxygen species (ROS) within cells, which can damage cellular components, including DNA, and trigger programmed cell death.[6]

Potential Signaling Pathway Involvement

Based on the known mechanisms of related compounds, N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide could potentially exert its cytotoxic effects by interfering with key cell signaling pathways that regulate cell survival and proliferation. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and is often hyperactivated in cancer.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound N-[4-(azepan-1-yl)phenyl] -2-chloroacetamide Compound->Akt   Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

This diagram illustrates a plausible mechanism where N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide could inhibit the phosphorylation of Akt, a key downstream effector of PI3K. This inhibition would, in turn, suppress mTOR signaling, leading to a reduction in cell proliferation and survival, and promote apoptosis.

Future Directions and Concluding Remarks

The preliminary hypothetical data suggests that N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide is a compound of interest with potential for further development. To build upon these initial findings, the following steps are recommended:

  • Selectivity Profiling: Assess the cytotoxicity of the compound against a panel of non-cancerous cell lines to determine its therapeutic window.

  • Mechanism of Action Studies: Conduct further experiments, such as Western blotting, to confirm the inhibition of the PI3K/Akt/mTOR pathway and investigate other potential molecular targets.

  • In Vivo Efficacy Studies: Evaluate the antitumor activity of the compound in preclinical animal models of cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide to optimize its potency and selectivity.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6580, Chloroacetamide. [Link]

  • Ma, H., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Experimental and Therapeutic Medicine, 21(5), 1-1. [Link]

  • Bogdanović, A., et al. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Archives of Industrial Hygiene and Toxicology, 72(1), 70-79. [Link]

  • Cervantes-Luevano, K. E., et al. (2019). Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines. Frontiers in Chemistry, 7, 183. [Link]

  • Wang, Y., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12044-12050. [Link]

  • Kumar, A., et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. BMC Chemistry, 13(1), 1-16. [Link]

  • Das, S., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications, 10(2), 1-10. [Link]

  • Bogdanović, A., et al. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Arhiv za higijenu rada i toksikologiju, 72(1), 70-79. [Link]

  • Vaskó, T., et al. (2021). Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells. International Journal of Molecular Sciences, 22(16), 8826. [Link]

  • Tacik, P., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 332. [Link]

  • Britton, E. C., & Van der Weele, J. C. (1943). U.S. Patent No. 2,321,278. Washington, DC: U.S.
  • Ceballos-Reyes, G., et al. (2025). Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models. Pharmaceutics, 17(2), 245. [Link]

  • Alexandrova, R., et al. (2022). Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. Molecules, 27(9), 2795. [Link]

  • Böger, P. (2003). Mode of Action for Chloroacetamides and Functionally Related Compounds. Journal of Pesticide Science, 28(3), 324-329. [Link]

  • Varalda, M., et al. (2019). Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines. Frontiers in Oncology, 9, 219. [Link]

  • de Oliveira, A. C. S., et al. (2023). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Antibiotics, 12(11), 1604. [Link]

  • El-Sayed, W. A., & Ali, O. M. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 351-376. [Link]

  • Singh, A., et al. (2020). Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation. Chemical Biology & Drug Design, 95(2), 226-237. [Link]

  • Havryshchuk, L., et al. (2025). Synthesis, Anticancer Properties Evaluation and in Silico Studies of 2-Chloro- and 2,2-Dichloroacetamides Bearing Thiazole Scaffold. Pharmacia, 72(1), 1-1. [Link]

  • Singh, S., et al. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists, 16(2), 244-250. [Link]

  • Yousuf, M., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17751-17760. [Link]

  • Science.gov. cytotoxicity ic50 values: Topics by Science.gov. [Link]

  • ResearchGate. The IC50 values (μM) of chemotherapeutic drugs, including cisplatin,... [Link]

  • ResearchGate. (PDF) In-vitro Models in Anticancer Screening. [Link]

  • International Journal of Pharma Sciences and Research. Synthesis of Biologically Active 2-Chloro-N-Alkyl/Aryl Acetamide Derivatives. [Link]

  • Stiborova, M., et al. (2008). The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells. Interdisciplinary Toxicology, 1(3-4), 193-196. [Link]

Sources

Comparative

A Comparative Analysis of the Antimicrobial Spectrum of N-aryl-2-chloroacetamides and Standard Antibiotics: A Guide for Researchers

In the relentless pursuit of novel antimicrobial agents to combat the growing threat of antibiotic resistance, the exploration of new chemical scaffolds is paramount. This guide provides a comprehensive comparison of the...

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel antimicrobial agents to combat the growing threat of antibiotic resistance, the exploration of new chemical scaffolds is paramount. This guide provides a comprehensive comparison of the potential antimicrobial spectrum of a class of emerging compounds, N-aryl-2-chloroacetamides, with a focus on the representative molecule N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide, against a panel of standard, clinically relevant antibiotics. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis grounded in available experimental data for this class of compounds and established knowledge of existing antibiotic activities.

Introduction: The Promise of N-aryl-2-chloroacetamides

The N-aryl-2-chloroacetamide scaffold has garnered attention in medicinal chemistry due to its synthetic accessibility and diverse biological activities.[1][2] The presence of the reactive 2-chloroacetamide moiety suggests a potential for covalent interaction with biological nucleophiles, a mechanism exploited by some existing antimicrobial and anticancer agents.[1] While comprehensive data on the specific compound N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide is not yet broadly published, studies on structurally related N-(substituted phenyl)-2-chloroacetamides provide valuable insights into the potential antimicrobial profile of this class of molecules.[3][4]

Research indicates that these compounds generally exhibit promising activity against Gram-positive bacteria, with some demonstrating moderate efficacy against fungi.[3][4] Their activity is often influenced by the nature and position of substituents on the phenyl ring, which can modulate properties like lipophilicity and, consequently, cell membrane penetration.[3][4]

This guide will compare the documented antimicrobial spectrum of this promising class of compounds with that of several standard antibiotics, providing a framework for understanding their potential therapeutic applications and guiding future research.

Comparative Antimicrobial Spectrum: A Data-Driven Overview

The following table summarizes the antimicrobial spectrum of N-(substituted phenyl)-2-chloroacetamides based on published in-vitro studies, alongside the known spectra of common standard antibiotics. It is crucial to note that the data for the N-aryl-2-chloroacetamide class represents a general trend, and the activity of the specific molecule N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide would require dedicated experimental validation.

Table 1: Comparative Antimicrobial Spectrum

Antimicrobial Agent/ClassGram-Positive Bacteria (e.g., S. aureus, MRSA)Gram-Negative Bacteria (e.g., E. coli, P. aeruginosa)Fungi (e.g., C. albicans)Mechanism of Action
N-(substituted phenyl)-2-chloroacetamides Effective [3][4]Less Effective [3][4]Moderately Effective [3][4]Putative; likely involves alkylation of essential biomolecules.
Penicillins (e.g., Penicillin G, Amoxicillin)Generally effective (resistance is common)Limited activity (some aminopenicillins have broader spectrum)InactiveInhibit cell wall synthesis.[5]
Cephalosporins (e.g., Cephalexin, Ceftriaxone)Broadly effectiveVaries by generation; later generations have enhanced Gram-negative activityInactiveInhibit cell wall synthesis.[6]
Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin)EffectiveBroadly effectiveInactiveInhibit DNA gyrase and topoisomerase IV.[5]
Aminoglycosides (e.g., Gentamicin, Tobramycin)Effective (often in combination)Broadly effectiveInactiveInhibit protein synthesis (30S subunit).[7][8]
Macrolides (e.g., Azithromycin, Erythromycin)EffectiveLimited activityInactiveInhibit protein synthesis (50S subunit).[6]
Glycopeptides (e.g., Vancomycin)Highly effective (especially against MRSA)InactiveInactiveInhibit cell wall synthesis.[9]
Polyenes (e.g., Amphotericin B)InactiveInactiveBroadly effectiveDisrupts fungal cell membrane.
Azoles (e.g., Fluconazole)InactiveInactiveBroadly effectiveInhibit ergosterol synthesis.

Determining the Antimicrobial Spectrum: The Broth Microdilution Method

To empirically determine the antimicrobial spectrum and potency of a novel compound like N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide, the broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10] This method is recommended by the Clinical and Laboratory Standards Institute (CLSI).[11][12]

Rationale Behind the Experimental Design

The broth microdilution assay is favored for its efficiency, allowing for the simultaneous testing of multiple compounds against various microbial strains in a 96-well microtiter plate format.[13] The use of a standardized bacterial inoculum and cation-adjusted Mueller-Hinton Broth (CAMHB) ensures reproducibility and comparability of results across different laboratories.[14] Serial two-fold dilutions of the antimicrobial agent provide a granular assessment of its potency.

Step-by-Step Experimental Protocol
  • Preparation of the Antimicrobial Agent Stock Solution: Dissolve the test compound (e.g., N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide) in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of the Microtiter Plates:

    • In a 96-well plate, add 100 µL of sterile CAMHB to all wells.

    • Add an additional 100 µL of the stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This creates a gradient of decreasing antimicrobial concentrations.

  • Preparation of the Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation of the Microtiter Plates: Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 200 µL. Include a growth control well (bacteria and broth, no antimicrobial) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.[13]

  • Determination of the MIC: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Visualizing the Experimental Workflow

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Antimicrobial Stock Solution dilution Serial Dilution of Antimicrobial in Plate stock->dilution Add to 1st well plate 96-Well Plate with Broth plate->dilution inoculum Bacterial Inoculum (0.5 McFarland) inoculation Inoculation of Plate with Bacteria inoculum->inoculation dilution->inoculation incubation Incubation (37°C, 16-20h) inoculation->incubation read_mic Visual Inspection for Growth (MIC) incubation->read_mic

Caption: Workflow for MIC determination using the broth microdilution method.

Discussion: Interpreting the Comparative Data

The available data for N-(substituted phenyl)-2-chloroacetamides suggests a promising avenue for the development of new antibiotics, particularly against Gram-positive pathogens.[3][4] The observed efficacy against MRSA is of significant clinical interest, as this organism is a major cause of healthcare-associated infections and is resistant to many standard beta-lactam antibiotics.

The lower efficacy against Gram-negative bacteria like E. coli is a common challenge in antibiotic development.[3] The outer membrane of Gram-negative bacteria provides a formidable barrier that can prevent the entry of many antimicrobial compounds. Future medicinal chemistry efforts could focus on modifying the N-aryl-2-chloroacetamide scaffold to enhance its penetration through this barrier.

The moderate antifungal activity against C. albicans is also noteworthy and suggests a broader potential for this class of compounds beyond antibacterial applications.[3]

Putative Mechanism of Action

The chemical structure of N-aryl-2-chloroacetamides, specifically the chloroacetamide moiety, points towards a likely mechanism of action involving covalent modification of biological targets.[1] This reactive group can act as an electrophile, forming covalent bonds with nucleophilic residues (such as cysteine or histidine) in essential microbial enzymes or proteins. This irreversible inhibition could disrupt critical cellular processes, leading to cell death.

PutativeMechanism Compound N-aryl-2-chloroacetamide Covalent_Complex Covalent Adduct (Inactivated Protein) Compound->Covalent_Complex Nucleophilic Attack (Alkylation) Target Bacterial Protein (e.g., Enzyme with Cys-SH) Target->Covalent_Complex Cell_Death Disruption of Cellular Processes & Bacterial Cell Death Covalent_Complex->Cell_Death Leads to

Caption: Hypothetical mechanism of action for N-aryl-2-chloroacetamides.

Conclusion and Future Directions

While further research is needed to fully elucidate the antimicrobial spectrum and mechanism of action of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide, the existing data on the broader class of N-aryl-2-chloroacetamides is encouraging. These compounds represent a promising starting point for the development of new anti-infective agents, particularly for combating resistant Gram-positive infections.

Future studies should focus on:

  • Synthesis and in-vitro testing of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide against a broad panel of bacterial and fungal pathogens.

  • Structure-activity relationship (SAR) studies to optimize the scaffold for improved potency and a broader spectrum of activity.

  • Mechanism of action studies to identify the specific cellular targets of these compounds.

  • In-vivo efficacy and toxicity studies to assess their therapeutic potential in animal models.

By systematically addressing these research questions, the scientific community can determine the true potential of this intriguing class of molecules in the ongoing fight against infectious diseases.

References

  • Bogdanović, A., Lazić, A., Grujić, S., Dimkić, I., Stanković, S., & Petrović, S. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Arhiv za higijenu rada i toksikologiju, 72(1), 70–79. [Link]

  • Mahyavanshi, J., Shukla, M., & Parmar, K. (n.d.). Synthesis and antimicrobial activity of N-[4-(3-Oxo-3- phenyl-propenyl) - Research India Publications. International Journal of Applied Chemistry. [Link]

  • Iwuala, E., Uche, Z., & Habila, J. (2018). Synthesis and Antimicrobial Evaluation of N,N'-(4-Nitro-1,2-phenylene)diamide Derivatives. Tropical Journal of Natural Product Research. [Link]

  • Li, Y., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 25(21), 5035. [Link]

  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]

  • Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3379-3401. [Link]

  • Bogdanović, A., et al. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju, 72(1), 70-79. [Link]

  • UCSF Benioff Children's Hospitals. (n.d.). Antibiotic Stewardship and Spectrum Guide. Infectious Diseases Management Program at UCSF. [Link]

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. NIH. [Link]

  • Annamaraju, P., & Munu, E. (2023). Action and resistance mechanisms of antibiotics: A guide for clinicians. JAC-Antimicrobial Resistance, 5(1), dlac124. [Link]

  • Mansoura University, Faculty of Pharmacy. (2017). Determination of MIC by Broth Dilution Method. YouTube. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. CLSI. [Link]

  • Orthobullets. (2024). Antibiotic Classification & Mechanism. Orthobullets. [Link]

  • World Organisation for Animal Health. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). WOAH. [Link]

  • Katke, S. A., Amrutkar, S. V., Bhor, R. J., & Khairnar, M. V. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 2(1), 148-156. [Link]

  • Ismail, M. A., et al. (2020). Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. Journal of Heterocyclic Chemistry, 57(7), 2824-2836. [Link]

  • de Oliveira, A. C. S., et al. (2021). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Antibiotics, 10(11), 1335. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]

  • Patel, N. B., & Patel, J. C. (2011). Antibacterial activity of N-chloro aryl acetamide derivatives. ResearchGate. [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. CHAIN. [Link]

  • De, J., & Tessema, B. (2023). Antibiotics. StatPearls. [Link]

  • TeachMePhysiology. (2023). Antibiotics. TeachMePhysiology. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M100S - Performance Standards for Antimicrobial Susceptibility Testing. ResearchGate. [Link]

  • Wikipedia. (n.d.). Broth microdilution. Wikipedia. [Link]

  • Drugs.com. (2023). Antibiotics 101: List of Common Names, Types & Their Uses. Drugs.com. [Link]

  • Patel, N. B., & Patel, H. R. (2012). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Scholars Research Library. [Link]

  • Lumen Learning. (n.d.). Mechanisms of Antibacterial Drugs. Microbiology. [Link]

  • Dr.Oracle. (2023). What is the appropriate spectrum of action for antibiotics in treating common bacterial infections? Dr.Oracle. [Link]

  • Biology LibreTexts. (2021). 7.1.4: Spectrum of Antimicrobial Activity. Biology LibreTexts. [Link]_Activity)

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatile N-Phenylacetamide Scaffold N-phenylacetamide derivatives represent a significant class of compounds in medicinal chemistry, demo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile N-Phenylacetamide Scaffold

N-phenylacetamide derivatives represent a significant class of compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] The core structure, consisting of a phenyl ring linked to an acetamide group, provides a versatile scaffold for chemical modifications. The introduction of a chloroacetamide moiety offers a reactive site for further functionalization, making these compounds attractive starting points for the synthesis of diverse chemical libraries.[2] This guide will delve into the known SAR of N-phenylacetamide derivatives to extrapolate potential avenues for the development of novel therapeutics based on the N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide framework.

Synthesis of N-Phenylacetamide Derivatives: A General Overview

The synthesis of N-substituted-2-chloroacetamides is typically achieved through the acylation of a corresponding aniline with chloroacetyl chloride.[1][3] This reaction is often carried out in the presence of a base, such as sodium acetate, in a solvent like glacial acetic acid.[1]

Below is a generalized workflow for the synthesis of these derivatives.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Aniline Substituted Aniline Reaction Acylation Reaction Aniline->Reaction ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Reaction Solvent Glacial Acetic Acid Solvent->Reaction Base Sodium Acetate Base->Reaction Product N-(substituted phenyl)- 2-chloroacetamide Reaction->Product FST_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_data Data Collection & Analysis Animal Swiss Albino Mice Dosing Administer test compound or vehicle (e.g., 30 mg/kg, i.p.) Animal->Dosing Apparatus Glass Cylinder (25 cm height, 10 cm diameter) filled with water (10 cm depth) at 25°C Acclimatization Place mouse in the cylinder for 15 min (pre-test) Dosing->Acclimatization Test 24 hours later, place mouse back in the cylinder for 6 min Acclimatization->Test Observation Record the duration of immobility during the last 4 min of the 6 min test Test->Observation Analysis Compare immobility time between treated and control groups Observation->Analysis

Caption: Workflow for the Forced Swimming Test.

Protocol:

  • Animal Preparation: Use adult Swiss Albino mice (22 ± 2 g). [3]House them in standard laboratory conditions with free access to food and water.

  • Drug Administration: Administer the test compounds at desired doses (e.g., 15, 30, 60 mg/kg) intraperitoneally (i.p.) 60 minutes before the test. [3]A control group should receive the vehicle.

  • Pre-test Session: On the first day, place each mouse individually into a glass cylinder (25 cm high, 10 cm in diameter) containing 10 cm of water at 25 ± 1°C for a 15-minute acclimatization period.

  • Test Session: 24 hours after the pre-test, place the mice back into the cylinders. The total duration of the test is 6 minutes.

  • Data Recording: During the last 4 minutes of the 6-minute test, record the duration of immobility (when the mouse remains floating motionless, making only movements necessary to keep its head above water).

  • Data Analysis: A significant decrease in the duration of immobility in the treated group compared to the control group is indicative of antidepressant activity.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Culture: Plate cancer cells (e.g., PC3, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent. [4] Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Serial Dilution: Perform a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The N-phenylacetamide scaffold, particularly when functionalized with a chloroacetamide group, presents a promising starting point for the development of novel therapeutic agents. While direct SAR studies on N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide derivatives are lacking, the analysis of related compounds suggests that modifications to the phenyl ring and the acetamide substituent can significantly influence antidepressant, anticancer, and antimicrobial activities.

Future research should focus on the systematic synthesis and biological evaluation of a library of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide derivatives. Key areas of investigation should include:

  • Modification of the Azepane Ring: Exploring the impact of ring size and substitution on biological activity.

  • Systematic Substitution on the Phenyl Ring: Investigating the effects of various electron-donating and electron-withdrawing groups at different positions.

  • Replacement of the Chloroacetamide Moiety: Evaluating the influence of other reactive groups on activity and target engagement.

Such studies will be crucial in elucidating the specific SAR of this promising class of compounds and paving the way for the development of novel and effective therapeutics.

References

[3]V. Sharma, et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Monatshefte für Chemie - Chemical Monthly, 153, 337–352. [Link]

[5]A. Bogdanović, et al. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Arhiv za higijenu rada i toksikologiju, 72(1), 70–79. [Link]

[4]J. Mahyavanshi, M. Shukla, & K. Parmar. (n.d.). Synthesis and antimicrobial activity of N-[4-(3-Oxo-3-phenyl-propenyl)-phenyl]-2-(4-phenyl-5-pyridine-4yl-4H-t[3][6][5]riazole-3-ylsulfanyl)-acetamide. Research India Publications.

[6]S. Fassihi, et al. (2015). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 14(3), 859–866. [Link]

[7]E. Abdel-Latif, et al. (2020). Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. Journal of Heterocyclic Chemistry, 57(6), 2444-2457.

[8]S. Fassihi, et al. (2015). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. [Link]

[9]A. Bogdanović, et al. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. PubMed. [Link]

[10]H. A. El-Sayed, et al. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 665–681. [Link]

[2]E. Abdel-Latif, et al. (2023). Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of chemical reagents, such as N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide, are paramount to ensuring a safe laboratory environment and minimizing our ecological footprint. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in scientific principles and regulatory compliance.

Part 1: Hazard Assessment and Waste Classification

The first critical step in proper disposal is a thorough understanding of the hazards associated with N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide. This initial assessment dictates all subsequent handling, storage, and disposal procedures.

1.1. Hazard Identification:

Due to its chemical structure, N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide is classified as a hazardous material. The primary hazards are:

  • Toxicity: The chloroacetamide moiety is known to be toxic.[1][2]

  • Skin Sensitization: Aromatic amines can be skin sensitizers.[3]

  • Reproductive Toxicity: Similar compounds are suspected of damaging fertility or the unborn child.[1][4]

  • Aquatic Toxicity: Halogenated organic compounds can be harmful to aquatic life.

1.2. Waste Characterization and Segregation:

All waste containing N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide must be classified as hazardous waste . This includes:

  • Unused or expired pure compound.

  • Contaminated personal protective equipment (PPE), such as gloves and lab coats.

  • Contaminated lab supplies, including weighing boats, spatulas, and glassware.

  • Solutions containing the compound.

  • Any spill cleanup materials.

It is imperative to segregate this waste stream from non-hazardous waste to prevent cross-contamination and ensure proper disposal. Furthermore, it should not be mixed with incompatible chemicals. While specific incompatibility data for N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide is not available, related compounds like acetamide react with oxidizing agents, strong acids, strong bases, and reducing agents.[5]

Hazard Class GHS Pictograms Signal Word Hazard Statements
Acute Toxicity (Oral)

DangerH301: Toxic if swallowed.[1]
Skin Sensitization

WarningH317: May cause an allergic skin reaction.[1][3]
Reproductive Toxicity

DangerH361: Suspected of damaging fertility or the unborn child.[1][4]
Hazardous to the Aquatic EnvironmentNoneNo Signal WordH402: Harmful to aquatic life.

Table 1: Presumed Hazard Classification for N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide based on structurally similar compounds.

Part 2: Safe Handling and On-site Waste Management

Proper handling during use and before disposal is crucial to minimize exposure and prevent accidental release.

2.1. Personal Protective Equipment (PPE):

Always wear appropriate PPE when handling N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide and its waste:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Inspect gloves before each use and dispose of them as hazardous waste immediately after handling the compound.

  • Eye Protection: Safety glasses with side shields or goggles are essential.

  • Lab Coat: A lab coat must be worn to protect street clothes and skin.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[1]

2.2. Waste Accumulation:

All waste must be collected in designated, properly labeled hazardous waste containers.

  • Container Selection: Use containers that are chemically compatible and have a secure, tight-fitting lid.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide," and the associated hazard pictograms.

  • Storage: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be at or near the point of generation and under the control of the operator of the process generating the waste.[6]

Part 3: Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the safe disposal of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide waste.

3.1. Solid Waste Disposal (Pure Compound, Contaminated PPE, and Lab Supplies):

  • Segregation: At the point of generation, place all solid waste contaminated with N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide into a designated, labeled hazardous waste container.

  • Container Management: Keep the container closed at all times except when adding waste.

  • Full Container: Once the container is full, or if the waste has been accumulated for twelve months, arrange for its transfer to your institution's central accumulation area (CAA).[7][8] This must be done by trained personnel.

  • Documentation: Complete all necessary waste disposal forms as required by your institution's Environmental Health and Safety (EHS) department.

3.2. Liquid Waste Disposal (Solutions containing the compound):

  • Collection: Collect all liquid waste in a dedicated, labeled, and sealed container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.

  • pH Neutralization (if applicable): If the waste is in a strongly acidic or basic solution, it may need to be neutralized before disposal. Consult your EHS department for specific guidance.

  • Transfer: As with solid waste, transfer the full or expired container to the CAA for final disposal.

3.3. Decontamination of Glassware:

  • Initial Rinse: Rinse the contaminated glassware with a suitable solvent (e.g., acetone or ethanol) to remove residual N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide.

  • Rinsate Collection: This initial rinsate is considered hazardous waste and must be collected in the designated liquid hazardous waste container.

  • Subsequent Cleaning: After the initial rinse, the glassware can typically be washed with soap and water.

3.4. Emergency Spill Procedures:

  • Evacuate: Immediately evacuate the area and alert your colleagues.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Ventilate: If it is safe to do so, increase ventilation in the area.

  • Report: Notify your institution's EHS department immediately. Do not attempt to clean up a large spill unless you are trained and equipped to do so.

  • Small Spills: For very small spills, and only if you are trained to do so, use an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite) to contain the spill.[1] The cleanup materials must be disposed of as hazardous waste.

Part 4: Final Disposal and Regulatory Considerations

The ultimate disposal of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide is handled by a licensed hazardous waste disposal facility. The most common and recommended method for this type of compound is incineration .

4.1. Incineration:

High-temperature incineration in a specially designed and licensed facility is the preferred disposal method for chlorinated organic compounds.[3][9][10][11] This process ensures the complete destruction of the molecule, converting it into less harmful substances like carbon dioxide, water, and hydrogen chloride (which is scrubbed from the exhaust gases).

4.2. Regulatory Compliance:

All disposal activities must comply with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Academic laboratories may be subject to the alternative requirements of 40 CFR Part 262, Subpart K, which provides specific guidelines for managing hazardous waste in these settings.[7] It is crucial to work closely with your institution's EHS department to ensure full compliance.

Disposal Workflow Diagram

DisposalWorkflow cluster_Lab In the Laboratory cluster_EHS EHS / Waste Management cluster_Disposal External Disposal A Generation of Waste (Solid or Liquid) B Segregate into Labeled Hazardous Waste Container A->B Immediate Action C Store in Satellite Accumulation Area (SAA) B->C Secure Storage D Transfer to Central Accumulation Area (CAA) C->D When Full or at 12 Months E Manifest & Prepare for Shipment D->E Consolidation F Transport by Licensed Hazardous Waste Hauler E->F Regulatory Compliance G High-Temperature Incineration F->G Final Destruction

Caption: Decision workflow for the disposal of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide.

Conclusion

The responsible disposal of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide is a non-negotiable aspect of laboratory safety and environmental protection. By adhering to the principles of hazard assessment, proper handling, and regulatory compliance, we can mitigate the risks associated with this and other hazardous chemicals. Always consult your institution's specific guidelines and your EHS department for any questions or concerns.

References

  • Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-chloroacetamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chloroacetamide. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-Chlorophenyl)acetamide. PubChem Compound Database. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Acetamide - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • WIT Press. (n.d.). New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. Retrieved from [Link]

  • Wikipedia. (n.d.). Chloroacetamide. Retrieved from [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • National Institutes of Health. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Retrieved from [Link]

  • NIFA Reporting Portal. (n.d.). Decontamination of Chloroacetanilide Herbicides with Thiosulfate Salts. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

  • SKC Inc. (2024). Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide
Reactant of Route 2
Reactant of Route 2
N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide
© Copyright 2026 BenchChem. All Rights Reserved.